Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIHVJYVIUKZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and strategic applications in drug discovery, with a particular focus on its role as a constrained scaffold and a versatile synthetic intermediate. A detailed, field-proven synthetic protocol, including the preparation of key precursors and the final oxidation step, is presented. This guide is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic endeavors.
Introduction: The Emergence of Azaspiro[3.3]heptanes in Drug Discovery
The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Three-dimensional molecular architecture is increasingly recognized as a key determinant of bioactivity, selectivity, and pharmacokinetic properties. In this context, strained ring systems, such as those found in azaspiro[3.3]heptanes, have garnered significant attention. These scaffolds offer a rigid and well-defined orientation of substituents in three-dimensional space, which can facilitate optimal interactions with biological targets.
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1440960-67-7 ) is a bifunctional building block that embodies the advantageous features of the azaspiro[3.3]heptane core.[1] The presence of a tert-butoxycarbonyl (Boc) protected nitrogen and a reactive formyl group provides orthogonal handles for synthetic diversification, enabling the exploration of a wide range of chemical space.[1] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical synthesis and applications.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.
Chemical Identity
| Identifier | Value |
| CAS Number | 1440960-67-7[2] |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol [2] |
| IUPAC Name | tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate[2] |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC(C=O)C2)C1[3] |
| MDL Number | MFCD24857302[2] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 318.7±42.0 °C at 760 mmHg | Vulcanchem[1] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | Achmem[3] |
The Boc-protected nitrogen is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions to allow for further functionalization of the azetidine ring. The formyl group is a versatile functional handle that can participate in a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it a cornerstone for the synthesis of more complex molecules.[1]
Strategic Applications in Medicinal Chemistry
The rigid spirocyclic core of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate imparts conformational constraint on the molecules in which it is incorporated. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
Central Nervous System (CNS) Disorders
This building block is particularly valuable in the development of bioactive molecules targeting central nervous system disorders.[4] The constrained nature of the azaspiro[3.3]heptane scaffold can improve blood-brain barrier permeability and lead to the discovery of potent and selective ligands for CNS receptors and enzymes.
PROTAC Linkers
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate has been identified as a useful linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The rigid nature of the azaspiro[3.3]heptane linker can provide optimal spatial orientation of the two ligands for efficient ternary complex formation.[5]
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
PART 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis of the key ketone intermediate has been described in the literature. [6] PART 2: Reduction to tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
This step involves the reduction of the ketone to the corresponding primary alcohol. A common method for this transformation is through the reduction of an intermediate ester, which can be formed from the ketone.
PART 3: Oxidation to tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
The final step is the mild oxidation of the primary alcohol to the desired aldehyde. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, known for its mild conditions and high yields. [7][8] Protocol: Dess-Martin Oxidation
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Characterization
The identity and purity of the synthesized tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate and the reagents used in its synthesis. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and orthogonal functional groups provide a powerful platform for the design and synthesis of novel therapeutic agents. The synthetic protocols outlined in this guide offer a reliable pathway for the preparation of this important intermediate, empowering researchers to explore its full potential in their quest for new medicines.
References
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007.
- Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994, 59 (24), 7549–7552.
-
MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
- Meyers, M. J. et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Burkhard, J. A. et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2010, 12 (9), 1944–1947.
Sources
- 1. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 2. tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 97% | CAS: 1440960-67-7 | AChemBlock [achemblock.com]
- 3. achmem.com [achmem.com]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry.[1][2] The intricate three-dimensional nature of its spirocyclic core necessitates a rigorous and integrated analytical strategy.[3][4] This document moves beyond a simple recitation of data, delving into the causal logic behind the selection of each analytical technique and the interpretation of the resulting data. By synergistically employing Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we will construct a self-validating framework for the unequivocal confirmation of its molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern structure elucidation methodologies.
Introduction: The Significance of a Strained Spirocyclic Scaffold
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a key intermediate in the synthesis of novel pharmaceutical compounds, particularly those targeting central nervous system disorders.[2] Its defining feature is the 2-azaspiro[3.3]heptane core, a strained bicyclic system composed of two four-membered rings sharing a single carbon atom.[1] This rigid, three-dimensional scaffold provides a distinct advantage in drug design by offering precise vectorization of substituents, which can enhance target selectivity and improve metabolic stability compared to more flexible aliphatic rings like piperidine.[4][5]
The molecule incorporates two critical functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a formyl (aldehyde) group at the 6-position.[1] The Boc group allows for controlled functionalization of the nitrogen, while the aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and carbon chain extensions.[1]
Given the therapeutic potential of its derivatives, the unambiguous confirmation of the structure of this building block is paramount. This guide will systematically detail the analytical workflow employed to achieve this.
Analytical Workflow: A Multi-Pronged Approach
Caption: Workflow for the structure elucidation of the target molecule.
Mass Spectrometry: Determining the Molecular Blueprint
The initial and most fundamental step in structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Instrumentation: The sample is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation & Causality
For tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, the molecular formula is C₁₂H₁₉NO₃. The expected monoisotopic mass for the protonated molecule [C₁₂H₂₀NO₃]⁺ is 226.1438 m/z. HRMS analysis provides an experimental mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. This is a critical first step; without the correct molecular formula, any subsequent spectral interpretation is speculative. The presence of a single nitrogen atom is also consistent with the nitrogen rule in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (225 g/mol ).[6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. The principle is based on the absorption of infrared radiation by molecular vibrations.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: A small amount of the neat compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is acquired, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation & Causality
The IR spectrum provides immediate, confirmatory evidence for the key functional groups. The choice to look for specific absorptions is dictated by the proposed structure.
| Vibrational Mode | Expected Range (cm⁻¹) | Observed Peak (cm⁻¹) | Significance |
| Aldehyde C-H Stretch | 2830-2695 | ~2820 & ~2720 | Diagnostic for the formyl group; often appears as a pair of peaks.[7] |
| Carbonyl (Aldehyde) C=O Stretch | 1740-1720 | ~1725 | Strong, sharp peak confirming the saturated aldehyde.[8][9] |
| Carbonyl (Carbamate) C=O Stretch | 1705-1675 | ~1690 | Strong, sharp peak confirming the Boc protecting group. |
| C-N Stretch (Carbamate) | 1300-1200 | ~1250 | Confirms the carbamate linkage. |
| C-H Aliphatic Stretches | 3000-2850 | Multiple peaks | Confirms the presence of sp³ hybridized C-H bonds in the rings and Boc group. |
The presence of two distinct carbonyl absorptions is a crucial finding, strongly supporting the existence of both the aldehyde and the carbamate groups. The characteristic aldehyde C-H stretches near 2720 cm⁻¹ are particularly telling and help differentiate the compound from a ketone.[7][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol: NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: A suite of experiments is performed:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different carbon environments.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum provides the first detailed look at the molecular framework.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~9.7 | s | 1H | -CH O | Aldehydic protons are highly deshielded and typically appear as singlets. |
| 2 | ~4.0 | s | 4H | N-CH ₂ (azetidine) | Protons on the nitrogen-bearing ring are deshielded by the adjacent nitrogen and carbamate group. The singlet nature suggests magnetic equivalence. |
| 3 | ~3.1 | m | 1H | CH -CHO | The proton alpha to the aldehyde is deshielded by the carbonyl group. |
| 4 | ~2.5-2.2 | m | 4H | CH ₂ (cyclobutane) | Protons on the second four-membered ring. |
| 5 | 1.45 | s | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are equivalent, resulting in a strong singlet. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton.
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~202 | C HO | Aldehyde carbonyl carbons are highly deshielded, appearing >190 ppm.[9] |
| 2 | ~155 | N-C =O | Carbamate carbonyl carbons appear in this region. |
| 3 | ~80 | -C (CH₃)₃ | The quaternary carbon of the Boc group. |
| 4 | ~55 | N-C H₂ | Carbons adjacent to nitrogen. |
| 5 | ~45 | Spiro C | The quaternary spirocyclic carbon. |
| 6 | ~40 | C H-CHO | Carbon alpha to the aldehyde. |
| 7 | ~30 | C H₂ (cyclobutane) | Aliphatic carbons of the cyclobutane ring. |
| 8 | ~28 | -C(C H₃)₃ | The methyl carbons of the Boc group. |
2D NMR: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR experiments like COSY and HSQC provide the instructions for assembling them.
Caption: Key 2D NMR correlations for the formyl-cyclobutane fragment.
-
HSQC Validation: The HSQC spectrum is the ultimate tool for definitive proton-to-carbon assignment. It shows a cross-peak for every proton and the carbon it is directly attached to. For example, the proton signal at ~3.1 ppm will show a correlation to the carbon signal at ~40 ppm, confirming this as the CH-CHO fragment.
-
COSY Validation: The COSY spectrum reveals proton-proton coupling networks. A crucial observation is the correlation between the signal at ~3.1 ppm (the proton alpha to the aldehyde) and the signals in the ~2.5-2.2 ppm region (the other cyclobutane protons). This unequivocally establishes the connectivity within the cyclobutane ring and confirms the position of the formyl group. The lack of any COSY correlation to the aldehyde proton itself is also expected, as it is typically not coupled to other protons.
Conclusion: A Self-Validating Structural Proof
The structure of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is rigorously confirmed through the synergistic application of modern analytical techniques.
-
Mass Spectrometry established the correct molecular formula: C₁₂H₁₉NO₃.
-
Infrared Spectroscopy provided unambiguous evidence for the key aldehyde and carbamate functional groups.
-
1D NMR Spectroscopy (¹H and ¹³C) identified all unique proton and carbon environments, consistent with the proposed structure.
-
2D NMR Spectroscopy (COSY and HSQC) definitively established the connectivity of the atomic framework, confirming the arrangement of the spirocyclic core and the precise location of the formyl substituent.
Each technique provides a layer of evidence that is cross-validated by the others, creating a robust and self-consistent dataset that leaves no ambiguity as to the structure of the molecule. This methodical approach ensures the scientific integrity required for the use of this compound in advanced drug discovery and development programs.
References
-
University of Calgary. IR Spectroscopy Tutorial: Aldehydes. Available from: [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
PubMed. Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available from: [Link]
-
ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available from: [Link]
-
MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link]
Sources
- 1. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 2. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core, combined with the synthetic versatility of the formyl and Boc-protected amine functionalities, makes it a valuable scaffold for accessing novel chemical space. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, purification, and characterization. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for researchers aiming to incorporate this unique motif into their discovery programs.
Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical motifs that can impart favorable pharmacological properties. The 2-azaspiro[3.3]heptane framework has emerged as a compelling structural surrogate for more traditional cyclic amines like piperidine.[1][2] Its rigid, spirocyclic nature, defined by two four-membered rings sharing a single carbon atom, offers predictable vectorization of substituents, which can lead to enhanced target selectivity.[1] The incorporation of this scaffold has been shown to influence key drug-like properties, including a notable trend towards higher aqueous solubility compared to cyclohexane analogues.[1]
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1440960-67-7) is a particularly useful derivative of this scaffold.[3] It features two key functional groups: a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled deprotection and subsequent functionalization, and a formyl (aldehyde) group, a versatile handle for a wide array of chemical transformations.[3][4] These include reductive aminations, Wittig reactions, and oxidations, enabling the rapid generation of diverse compound libraries.[3] This guide will delve into the fundamental physical and chemical properties that underpin the utility of this important building block.
Molecular Structure and Physicochemical Properties
The unique spirocyclic structure of this molecule dictates its physical properties. The fusion of two cyclobutane rings creates a strained, three-dimensional architecture that differentiates it from more flexible aliphatic and cyclic amines.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | [5] |
| CAS Number | 1440960-67-7 | [5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [5] |
| Molecular Weight | 225.29 g/mol | [3][5] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | Typically ≥97% (commercial sources) | [5] |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC(C=O)C2)C1 | [3] |
Predicted and Comparative Physical Properties
Direct, experimentally determined physical properties for this specific compound are not widely available in peer-reviewed literature. The data presented below are largely based on computational predictions and comparisons with closely related analogs.
| Property | Predicted/Comparative Value | Rationale and Context | Source(s) |
| Melting Point (°C) | Likely in the range of 110-135 | The related 6-oxo analog has a melting point of 114.5-116 °C, and the 6-hydroxy analog melts at 127-129 °C. The aldehyde is expected to have a similar melting point due to comparable molecular weight and polarity. | [6] |
| Boiling Point (°C) | 318.7 ± 42.0 at 760 mmHg | This computationally predicted high boiling point suggests strong intermolecular forces, likely including dipole-dipole interactions from the aldehyde and ester groups. | [3] |
| Density (g/cm³) | 1.1 ± 0.1 | Predicted value. | [3] |
| Flash Point (°C) | 146.5 ± 27.9 | Predicted value. | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Limited solubility in non-polar solvents (e.g., hexanes) and water. | Based on the presence of both polar (aldehyde, carbamate) and non-polar (tert-butyl, spiroalkane) moieties. This solubility profile is typical for Boc-protected intermediates of this size. | - |
| LogP | 1.07 | Predicted value, indicating moderate lipophilicity. | [3] |
Synthesis and Purification: A Practical Perspective
While a specific, detailed synthesis for tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is not prominently published, its preparation would logically follow from the oxidation of the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Synthetic Strategy: Oxidation of the Precursor Alcohol
The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Several methods are suitable for this transformation on a sterically accessible alcohol within a complex molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 97% | CAS: 1440960-67-7 | AChemBlock [achemblock.com]
- 6. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate mechanism of formation
An In-depth Technical Guide to the Formation of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Authored by: A Senior Application Scientist
Preamble: The Strategic Importance of the Azaspiro[3.3]heptane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The 2-azaspiro[3.3]heptane framework has emerged as a particularly valuable motif.[1][2] Its rigid, three-dimensional spirocyclic structure serves as a compelling bioisosteric replacement for more common saturated heterocycles like piperidine, offering a distinct vectoral projection of substituents into three-dimensional space. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.
This guide focuses on a key derivative, tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1440960-67-7).[3] The strategic placement of a formyl (aldehyde) group on this scaffold provides a versatile chemical handle for a multitude of subsequent transformations, including reductive aminations, Wittig olefinations, and aldol condensations.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen ensures stability and allows for selective deprotection and further functionalization.[1] Understanding the precise mechanisms of its formation is therefore critical for researchers and drug development professionals aiming to leverage this building block in the synthesis of complex pharmaceutical agents.[4]
This document provides an in-depth analysis of the predominant synthetic methodologies for preparing this aldehyde, focusing on the underlying reaction mechanisms, experimental considerations, and comparative advantages of each approach.
Part 1: The Principal Synthetic Pathway: Oxidation of a Primary Alcohol
The most direct and widely employed strategy for the synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate involves the selective oxidation of its corresponding primary alcohol precursor, (2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)methanol. The challenge lies in executing this transformation with high fidelity, preventing over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. We will explore the mechanisms of two premier, metal-free oxidation protocols: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP). It is favored for its exceptionally mild reaction conditions (typically room temperature, neutral pH), high chemoselectivity, and simplified workup procedures.[5][6]
Causality and Mechanism
The efficacy of the DMP oxidation stems from a well-defined, two-stage mechanism involving ligand exchange followed by an intramolecular elimination.
-
Ligand Exchange: The reaction initiates with the nucleophilic attack of the primary alcohol onto the electrophilic iodine center of the DMP reagent. This displaces one of the acetate ligands, forming a diacetoxyalkoxyperiodinane intermediate.[5]
-
Intramolecular Elimination: An acetate ion, acting as a base, abstracts the alpha-proton (the hydrogen on the carbon bearing the alcohol). This occurs via a concerted, five-membered cyclic transition state. The C-H bond cleavage, C=O double bond formation, and reduction of the I(V) center to an I(III) iodinane occur simultaneously.[5][7] This concerted process at neutral pH is key to preventing over-oxidation.
Visualizing the DMP Mechanism
Caption: The two-stage mechanism of DMP oxidation.
Field-Proven Experimental Protocol: DMP Oxidation
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the precursor alcohol, (2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)methanol (1.0 equiv).
-
Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 equiv) to the solution in one portion at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.[6]
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve and the layers become clear.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Swern Oxidation
The Swern oxidation is another cornerstone of modern organic synthesis for converting primary alcohols to aldehydes. It is an activated dimethyl sulfoxide (DMSO) oxidation that operates at cryogenic temperatures (typically -78 °C) and is renowned for its wide functional group tolerance and high yields.[8][9]
Causality and Mechanism
The Swern oxidation is a multi-step process that relies on the in-situ generation of a highly electrophilic sulfur species.
-
Activation of DMSO: At -78 °C, dimethyl sulfoxide (DMSO) is activated by reaction with oxalyl chloride. This reaction forms an unstable intermediate that rapidly decomposes, losing carbon monoxide and carbon dioxide, to generate the key electrophile: chloro(dimethyl)sulfonium chloride.[8][10]
-
Alkoxysulfonium Salt Formation: The primary alcohol is added and reacts with the chloro(dimethyl)sulfonium chloride. The alcohol's oxygen atom displaces the chloride ion to form an alkoxysulfonium salt.
-
Ylide Generation & Elimination: A hindered, non-nucleophilic organic base, typically triethylamine (Et₃N), is added. The base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[8] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state, where the newly formed carbanion abstracts the alpha-proton from the alcohol carbon. This step forms the final aldehyde, the malodorous byproduct dimethyl sulfide (DMS), and triethylammonium chloride.[8][11]
Visualizing the Swern Oxidation Workflow
Sources
- 1. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 97% | CAS: 1440960-67-7 | AChemBlock [achemblock.com]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. youtube.com [youtube.com]
The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the relentless pursuit of novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic ring systems. This guide illuminates the compelling advantages of azaspirocyclic compounds, a class of three-dimensional (3D) scaffolds revolutionizing drug design. Their inherent structural rigidity, precise spatial arrangement of substituents, and capacity to fine-tune physicochemical properties offer significant leverage in overcoming challenges of potency, selectivity, and pharmacokinetics. This in-depth technical guide provides a comprehensive exploration of azaspirocyclic compounds in medicinal chemistry, from their synthesis and structural advantages to their impact on critical biological targets.
The Structural Imperative: Why Three-Dimensionality Matters
For decades, drug discovery was dominated by molecules that were largely planar. However, the intricate, three-dimensional topographies of biological targets like enzymes and receptors demand a more sophisticated approach. Azaspirocyclic compounds, bicyclic structures sharing a single spiro atom, provide a rigid, non-planar geometry that allows for a more precise and locked orientation of functional groups.[1][2] This pre-organization of pharmacophoric elements can lead to optimal interactions with target binding sites, enhancing both affinity and selectivity.[2][3]
A key metric in modern drug design is the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value, characteristic of azaspirocycles, is often correlated with improved clinical success due to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[2][4] The incorporation of a nitrogen atom within the spirocyclic framework introduces a crucial site for functionalization and significantly influences the compound's basicity, polarity, and hydrogen-bonding capacity.[1]
Strategic Synthesis of Azaspirocyclic Scaffolds
The construction of the spirocyclic core is a critical step in harnessing the potential of these scaffolds. Various synthetic strategies have been developed, each offering unique advantages in terms of efficiency and substituent placement.
Key Synthetic Methodologies: A Comparative Overview
| Synthetic Strategy | Description | Advantages | Limitations |
| Intramolecular Cyclization | Formation of the second ring by an intramolecular reaction of a suitably functionalized precursor. | High efficiency, good stereocontrol. | Precursor synthesis can be complex. |
| [2+2] Cycloaddition | A formal cycloaddition reaction to form a four-membered ring, often a key step in constructing spiro[3.3]heptane systems.[5] | Access to strained ring systems with well-defined exit vectors for substituents.[6] | Can be limited by substrate scope and regioselectivity. |
| Dieckmann Condensation | An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, a key intermediate for further elaboration. | A classic and reliable method for forming five- and six-membered rings. | Requires specific functional group handles. |
| Gold(I)-Catalyzed Cycloisomerization | A modern approach utilizing the unique reactivity of gold catalysts to effect the cyclization of bromoalkynes.[7] | Mild reaction conditions, access to diverse spirocyclic systems.[7] | Catalyst cost and sensitivity can be a factor. |
| Stannyl Amine Protocol (SnAP) | A one-step synthesis of saturated spirocyclic N-heterocycles from cyclic ketones and SnAP reagents.[8] | Operationally simple, provides direct access to N-unprotected spirocyclic amines.[8][9] | Substrate scope may be limited by the availability of SnAP reagents. |
Detailed Experimental Protocol: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles via SnAP Reagents
This protocol outlines a general procedure for the synthesis of spirocyclic amines, a class of compounds in high demand for drug discovery.[8][9]
Materials:
-
Cyclic ketone (1.0 equiv)
-
Stannyl amine protocol (SnAP) reagent (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the cyclic ketone and anhydrous solvent.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the SnAP reagent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated aqueous NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-unprotected spirocyclic amine.
Azaspirocycles in Action: Targeting Key Biological Pathways
The versatility of the azaspirocyclic scaffold is evident in its successful application across a wide range of therapeutic areas, particularly in targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs).
Modulating the Central Nervous System
The rigid three-dimensional structure of azaspirocycles allows for the precise orientation of pharmacophoric groups, leading to high affinity and selectivity for various biological targets within the CNS.[3]
-
Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated promising anticonvulsant effects in preclinical models.[3]
-
Sigma Receptor Modulation: The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain, neurodegeneration, and addiction.[3] The σ₁ receptor, a chaperone protein at the mitochondria-associated membrane, plays a crucial role in cellular stress responses and calcium homeostasis.[3]
-
Muscarinic Receptor Targeting: Related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting potential for treating cognitive and autonomic dysfunctions.[3]
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of membrane protein receptors and are the targets for approximately 34% of currently marketed drugs.[10] Azaspirocyclic compounds have emerged as valuable scaffolds for designing potent and selective GPCR ligands.
-
Dopamine Receptor Selectivity: The controlled spatial orientation of fragments offered by diazaspirocyclic compounds has been exploited to design potent and selective agonists for the D₃ receptor over the highly homologous D₂ receptor.[2]
-
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: The replacement of a morpholine ring with diverse azaspirocycles led to MCHR1 antagonists with lower lipophilicity (logD), improved metabolic stability, and enhanced selectivity against the hERG channel.[4] A notable example is AZD1979, which incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety.[11]
Caption: Allosteric modulation of a GPCR by an azaspirocyclic compound.
Case Study: Azaspirocyclic Compounds as Bioisosteres
A powerful strategy in medicinal chemistry is the concept of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound. Azaspirocyclic moieties have proven to be excellent bioisosteres for common saturated six-membered heterocycles like piperidine, piperazine, and morpholine.[2][5][6]
Advantages of Azaspirocyclic Bioisosteres:
-
Improved Physicochemical Properties: Azaspirocycles often exhibit higher aqueous solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to their monocyclic counterparts.[2][6][12]
-
Enhanced Target Selectivity: The rigid conformation of the spirocyclic system can lead to a more defined interaction with the target, improving selectivity.[2]
-
Novel Intellectual Property: The incorporation of novel azaspirocyclic scaffolds can provide a route to patent-free analogs of existing drugs.[5][6]
Example: The replacement of the piperidine fragment in the anesthetic drug bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new patent-free analog with high activity.[6]
Caption: Workflow for bioisosteric replacement with azaspirocycles.
The Future of Drug Discovery: Embracing the Third Dimension
The incorporation of azaspirocyclic scaffolds represents a paradigm shift in drug discovery, moving away from "flatland" towards a more nuanced, three-dimensional approach.[13] The ability to rigidly control the spatial orientation of pharmacophores while simultaneously improving drug-like properties makes these scaffolds invaluable tools for the modern medicinal chemist. As synthetic methodologies become more sophisticated and our understanding of target biology deepens, the application of azaspirocyclic compounds is poised to deliver the next generation of innovative therapeutics.
References
- Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research - Benchchem.
- - Benchchem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
- Synthesis of Novel Azaspiro[3.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
- Approach to Heterospirocycles for Medicinal Chemistry - PMC - NIH.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery | Request PDF - ResearchG
- Synthesis of spirocyclic amino alcohols 11–14.
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society.
- One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed.
- Spirocyclic Scaffolds in Medicinal Chemistry. - R Discovery - Researcher.Life.
- Intracellular receptor modulation: Novel approach to target GPCRs - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular receptor modulation: Novel approach to target GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, there is a continuous drive to explore novel chemical space to identify next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. A significant shift away from flat, aromatic structures towards three-dimensional molecular architectures has been a key trend.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of building blocks in this pursuit.[3][4] Their inherent rigidity and defined three-dimensional geometry can pre-organize appended pharmacophoric elements in a precise spatial orientation, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the introduction of sp³-rich spirocyclic cores often imparts favorable physicochemical properties, such as increased metabolic stability and improved solubility.[4]
Within this context, tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate has garnered considerable attention as a versatile and valuable building block. This bifunctional molecule, featuring a protected azetidine ring and a reactive aldehyde on a cyclobutane ring, offers a unique combination of a rigid spirocyclic core and a synthetically tractable functional group. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this important intermediate, with a particular focus on its burgeoning role in the construction of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a white solid with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.29 g/mol .[5][6] Its key physicochemical parameters are summarized in the table below.
| Property | Value |
| Molecular Weight | 225.29 g/mol |
| Molecular Formula | C₁₂H₁₉NO₃ |
| CAS Number | 1440960-67-7 |
| Appearance | White Solid |
| Boiling Point | 318.7 ± 42.0 °C |
| Density | 1.1 ± 0.1 g/cm³ |
The presence of the polar formyl group and the nonpolar tert-butoxycarbonyl (Boc) protecting group gives the molecule a balanced solubility profile, making it amenable to a range of reaction conditions.
Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate: A Multi-step Approach
The synthesis of the title compound is not a trivial one-step process but rather a well-established multi-step sequence that begins with the construction of the 2-azaspiro[3.3]heptane core. The most common and scalable approach involves the synthesis of the corresponding ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is then converted to the target aldehyde.
Part 1: Synthesis of the Precursor Ketone
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, providing a solid foundation for the synthesis of the aldehyde.[3][7] One of the most practical routes is outlined below.
Experimental Protocol: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [3][8]
Step 1: Synthesis of Intermediate Compound (Specifics of the patented multi-step synthesis starting from readily available materials are detailed in the referenced patent) [8]
A multi-step synthesis starting from commercially available precursors is employed to construct the core 2-azaspiro[3.3]heptane ring system, culminating in a key intermediate that is then converted to the desired ketone.[8] The overall yield for this patented process is reported to be around 41%.[8]
Step 2: Generation of the Ketone [8]
The final step in the patented synthesis involves an acid-mediated ketone formation followed by Boc-protection under basic conditions to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[8]
Part 2: Conversion of the Ketone to the Aldehyde
The conversion of the ketone to the aldehyde is a two-step process involving the reduction of the ketone to the corresponding alcohol, followed by the selective oxidation of the primary alcohol to the aldehyde.
Experimental Protocol: Synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Step 1: Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
To a stirred solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, which can be used in the next step without further purification.
Step 2: Oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (Swern Oxidation)
-
Causality Behind Experimental Choices: The Swern oxidation is chosen for its mild reaction conditions, which are well-suited for substrates with sensitive functional groups like the Boc-protecting group. The low temperature (-78 °C) is critical to control the reactivity of the active oxidant, the chlorosulfonium salt, and prevent side reactions. Triethylamine is used as a non-nucleophilic base to facilitate the final elimination step.
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) in dichloromethane dropwise.
-
Stir the mixture for a short period to allow for the formation of the active oxidant.
-
Add a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in dichloromethane dropwise to the reaction mixture.
-
After stirring for a specified time, add triethylamine to the mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Figure 1. Synthetic pathway to the target aldehyde.
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate stems from the reactivity of its formyl group and the ability to deprotect the azetidine nitrogen.[5] The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Key Transformations of the Formyl Group:
-
Reductive Amination: This is arguably the most significant reaction of this building block, particularly in the context of PROTAC synthesis.[9][10] The aldehyde readily undergoes condensation with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction provides a straightforward and efficient method for coupling the spirocyclic linker to a warhead or an E3 ligase ligand.[9][10]
-
Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphonium ylide.[11] This allows for the introduction of a variety of substituted vinyl groups, further extending the molecular scaffold.
-
Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base leads to the formation of α,β-unsaturated systems.[12]
-
Nucleophilic Addition: The electrophilic aldehyde carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to further derivatives.[5]
Figure 2. Key chemical transformations of the formyl group.
Application in the Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14][15] A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two. The nature and length of the linker are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is an ideal linker precursor for PROTAC synthesis due to its rigid spirocyclic core, which can help to optimize the spatial arrangement of the two ligands.[1][13][16] The aldehyde functionality provides a convenient attachment point for one of the ligands via reductive amination.
Illustrative Workflow: Incorporation of the Spirocyclic Linker into a PROTAC
-
Synthesis of the Ligand-Amine: One of the ligands (either the warhead or the E3 ligase ligand) is synthesized with a primary or secondary amine functionality.
-
Reductive Amination Coupling: The ligand-amine is reacted with tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to form the Boc-protected linker-ligand conjugate.[9][10]
-
Boc Deprotection: The Boc protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Coupling of the Second Ligand: The newly freed secondary amine on the spirocyclic linker is then coupled to the second ligand, which is typically activated as a carboxylic acid, to form the final PROTAC molecule. This final coupling is usually achieved using standard peptide coupling reagents such as HATU or HBTU.
***dot digraph "PROTAC Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
aldehyde [label="tert-butyl 6-formyl-2-\nazaspiro[3.3]heptane-2-carboxylate"]; ligand1 [label="Ligand 1\n(with amine functionality)"]; conjugate1 [label="Boc-protected\nLinker-Ligand 1 Conjugate"]; deprotected [label="Deprotected Linker-\nLigand 1 Conjugate"]; ligand2 [label="Ligand 2\n(with carboxylic acid)"]; protac [label="Final PROTAC Molecule", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
aldehyde -> conjugate1 [label="Reductive Amination"]; ligand1 -> conjugate1; conjugate1 -> deprotected [label="Boc Deprotection\n(e.g., TFA)"]; deprotected -> protac [label="Amide Coupling\n(e.g., HATU)"]; ligand2 -> protac; }
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 6. tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 97% | CAS: 1440960-67-7 | AChemBlock [achemblock.com]
- 7. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stability of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate under Acidic Conditions
Abstract
The 2-azaspiro[3.3]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, valued as a rigid, three-dimensional bioisostere for piperidine and other cyclic amines.[1][2][3] Its incorporation into drug candidates can confer improvements in physicochemical properties and target engagement. This guide focuses on a key functionalized derivative, tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, providing a comprehensive analysis of its chemical stability under acidic conditions. Understanding the molecule's liabilities is paramount for drug development professionals, as it directly impacts synthesis, formulation, storage, and regulatory compliance. We will dissect the theoretical underpinnings of its acid-labile functionalities, present detailed protocols for empirical stability testing through forced degradation studies, and discuss the analytical methodologies required for accurate assessment.
Introduction: The Molecular Architecture and Its Implications
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional building block whose utility is defined by its distinct chemical features:
-
The 2-Azaspiro[3.3]heptane Core: A strained spirocyclic system composed of two fused azetidine rings. This rigid framework provides a defined exit vector for substituents, making it a powerful tool for probing chemical space in drug design.[3]
-
The Tert-butoxycarbonyl (Boc) Protecting Group: An acid-labile carbamate protecting the secondary amine. Its primary role is to mask the amine's nucleophilicity and basicity during synthesis, allowing for selective reactions elsewhere. Its predictable and clean removal under acidic conditions is a cornerstone of its utility.[4][5]
-
The Formyl (Aldehyde) Group: An electrophilic functional group that serves as a versatile handle for subsequent chemical modifications, such as reductive amination, condensation, or oxidation.
The coexistence of an acid-cleavable protecting group and a potentially reactive aldehyde necessitates a thorough understanding of the molecule's behavior in acidic environments, which are commonly encountered during synthetic workups, salt formation, or in final drug product formulations.
Theoretical Framework: Unraveling Acid-Mediated Lability
The stability of the title compound in an acidic medium is governed primarily by the kinetics of Boc group cleavage, with secondary contributions from potential reactions involving the aldehyde and, under harsher conditions, the spirocyclic core itself.
Primary Degradation Pathway: Boc Deprotection
The most significant and predictable reaction under acidic conditions is the cleavage of the Boc protecting group.[5][6] This is not a degradation in the undesirable sense but rather an intended chemical transformation fundamental to its use in multi-step synthesis. The mechanism proceeds through a well-established pathway.[4][7]
Mechanism of Acid-Catalyzed Boc Deprotection:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by an acid, enhancing the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The C-O bond of the tert-butyl group cleaves to form a highly stable tertiary carbocation (t-Bu⁺) and an unstable carbamic acid intermediate. This step is typically the rate-determining step.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and the free secondary amine.
-
Protonation of Amine: In the acidic medium, the liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate salt).[7]
A critical side reaction to consider is the fate of the liberated tert-butyl cation. This electrophile can potentially alkylate other nucleophiles present in the reaction mixture, including the starting material or the product amine.[8] To mitigate this, especially with sensitive substrates, a cation scavenger such as anisole or triethylsilane is often added.[4]
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
Secondary Considerations: Aldehyde Reactivity
While significantly more stable than the Boc group, the aldehyde functionality can undergo acid-catalyzed reactions:
-
Hydration: In aqueous acidic solutions, the aldehyde can exist in equilibrium with its corresponding geminal diol (hydrate). This is typically a reversible process.[9]
-
Acetal Formation: If alcohols are present as solvents (e.g., methanol used to prepare HCl solutions), acid catalysis can promote the formation of an acetal.
-
Self-Condensation: Strong acids and higher temperatures can potentially induce aldol-type condensation reactions, though this is unlikely under the mild conditions typically used for Boc deprotection.
Tertiary Considerations: Spirocyclic Core Integrity
The 2-azaspiro[3.3]heptane core contains inherent ring strain. While generally stable, prolonged exposure to very strong, non-nucleophilic acids at elevated temperatures could theoretically lead to ring-opening pathways. However, for the vast majority of applications, the core is considered robust, and degradation will be overwhelmingly dictated by the Boc group.[1]
Experimental Design: Forced Degradation Studies
To empirically determine the stability profile, a forced degradation study is essential. Such studies, guided by ICH principles, expose the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[10][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical principles governing its solubility and offers a practical framework for solvent selection and experimental validation.
Executive Summary
Understanding the solubility of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is paramount for its effective utilization in synthesis, purification, and formulation. This spirocyclic compound, featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar formyl (aldehyde) functional group, exhibits a nuanced solubility profile. This guide provides a predictive assessment of its solubility in a range of common organic solvents, grounded in the fundamental principle of "like dissolves like." Furthermore, a detailed experimental protocol is presented to enable researchers to empirically determine solubility for their specific applications.
Molecular Structure and its Influence on Solubility
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (Molecular Formula: C₁₂H₁₉NO₃, Molecular Weight: 225.29 g/mol ) possesses a unique combination of structural features that dictate its interactions with various solvents.[1]
-
Spirocyclic Core: The rigid 2-azaspiro[3.3]heptane core is primarily aliphatic and nonpolar, contributing to its affinity for nonpolar solvents.
-
Tert-butoxycarbonyl (Boc) Group: The Boc protecting group is sterically bulky and lipophilic, further enhancing the nonpolar character of the molecule.
-
Formyl (Aldehyde) Group: The aldehyde functional group (-CHO) introduces a significant dipole moment due to the electronegativity of the oxygen atom. This polar moiety can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
The interplay between the large nonpolar surface area and the localized polar region of the formyl group results in a molecule of intermediate overall polarity.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve most readily in a solvent that has a similar polarity. Organic solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents: (e.g., hexane, toluene) primarily interact through weak van der Waals forces.
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane) possess dipole moments but lack acidic protons for hydrogen bonding. They can act as hydrogen bond acceptors.
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) have significant dipole moments and contain O-H or N-H bonds, enabling them to act as both hydrogen bond donors and acceptors.
Based on the structure of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, it is anticipated to have favorable solubility in solvents of intermediate polarity and moderate solubility in some nonpolar and polar aprotic solvents. Its solubility in highly polar protic solvents, like water, is expected to be low due to the large hydrophobic scaffold.
Predicted Solubility Profile
The following table provides a predicted solubility profile of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in a selection of common organic solvents. These predictions are derived from the theoretical principles outlined above.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | The polarity of DCM is well-matched with the overall polarity of the compound, effectively solvating both the nonpolar and polar regions. |
| Chloroform | Polar Aprotic | Very Soluble | Similar to DCM, chloroform's polarity makes it an excellent solvent for this compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | THF's ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and its overall polarity is suitable. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides polarity, while the ethyl group offers some nonpolar character, leading to good solvation. |
| Acetone | Polar Aprotic | Soluble | A polar aprotic solvent that can effectively solvate the aldehyde group. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Higher polarity than acetone; may be less effective at solvating the large nonpolar regions of the molecule. |
| Toluene | Nonpolar | Moderately Soluble | The aromatic ring can interact favorably with the nonpolar spirocyclic core and Boc group. |
| Hexane/Heptane | Nonpolar | Sparingly Soluble | The high nonpolar character of these solvents will interact well with the aliphatic portions, but they will be poor at solvating the polar aldehyde. |
| Methanol | Polar Protic | Sparingly Soluble | The high polarity and extensive hydrogen bonding network of methanol may not favorably accommodate the large nonpolar structure of the solute. |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but the slightly larger alkyl chain may offer slightly better interaction with the nonpolar parts of the solute. |
| Water | Polar Protic | Insoluble | The large, nonpolar surface area of the molecule makes it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubilities, the following protocol for a standard static equilibrium solubility determination is recommended.
Materials and Equipment
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and vortex thoroughly to suspend the solid.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to remove any undissolved particulates.
-
Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of the dissolved solute.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the solute in the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility in the original solvent (e.g., in mg/mL or mol/L).
-
Safety and Handling
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate should be handled in accordance with its Safety Data Sheet (SDS).[2] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[2]
Conclusion
The solubility of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is governed by its distinct structural features, resulting in a molecule of intermediate polarity. It is predicted to be highly soluble in moderately polar aprotic solvents such as dichloromethane and THF, with decreasing solubility in highly nonpolar or highly polar protic solvents. The provided experimental protocol offers a robust method for the quantitative determination of its solubility, enabling researchers to make informed decisions for reaction optimization, purification, and formulation development.
References
Sources
Methodological & Application
The Strategic Application of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in Reductive Amination: A Guide for Advanced Drug Discovery
Introduction: The Emergence of Azaspiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the 2-azaspiro[3.3]heptane motif has garnered significant attention as a bioisostere for commonly used saturated heterocycles like piperidine. Its rigid, three-dimensional structure offers a unique vectoral projection of substituents, enabling fine-tuning of interactions with biological targets. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate has emerged as a key building block for accessing this valuable chemical space. The presence of a versatile formyl group, coupled with a Boc-protected amine, provides a strategic entry point for diversification through reactions such as reductive amination.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this aldehyde in reductive amination protocols, a cornerstone reaction for the construction of carbon-nitrogen bonds.
Physicochemical Properties and Handling
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a solid at room temperature with a molecular weight of 225.29 g/mol . Its chemical structure is characterized by a spirocyclic core, a Boc-protected secondary amine, and an aldehyde functional group.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C in a dry environment |
The Boc protecting group offers stability under a range of reaction conditions while being readily cleavable under acidic conditions, allowing for subsequent functionalization of the azaspirocyclic nitrogen. The aldehyde group is the primary reactive handle for reductive amination.
The Mechanism and Rationale of Reductive Amination
Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of amines from carbonyl compounds. The reaction proceeds through a two-step, one-pot sequence:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is typically reversible and often favored by the removal of water or the use of a mild acid catalyst.
-
In Situ Reduction: The resulting imine or iminium ion is then reduced in the same reaction vessel by a selective reducing agent. The choice of reducing agent is critical; it must be capable of reducing the C=N double bond without significantly reducing the starting aldehyde.
Figure 1: General workflow of a reductive amination reaction.
Key Reagents and Causality in Protocol Design
The success of a reductive amination reaction hinges on the judicious selection of the reducing agent and solvent.
Reducing Agents: The Case for Sodium Triacetoxyborohydride (STAB)
While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has become the reagent of choice for many reductive amination protocols.[2][3] The rationale for its widespread use lies in its mildness and selectivity. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[4][5] Its reduced reactivity is attributed to the electron-withdrawing effect of the three acetate groups, which temper the hydridic character of the boron-hydrogen bonds. Furthermore, STAB is effective under mildly acidic conditions, which can be beneficial for the formation of the imine or iminium ion intermediate.
Solvent Selection: Balancing Solubility and Reactivity
The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. Common aprotic solvents for reductive amination include:
-
1,2-Dichloroethane (DCE): Often the preferred solvent for STAB-mediated reductive aminations, providing good solubility for a wide range of substrates.[2][5]
-
Tetrahydrofuran (THF): Another excellent choice, particularly for reactions that may require slightly elevated temperatures.[2][5]
-
Dichloromethane (DCM): A versatile solvent suitable for many reductive amination reactions.
It is crucial to use anhydrous solvents to favor the formation of the imine/iminium ion by shifting the equilibrium away from the hemiaminal intermediate.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate with both primary and secondary amines.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
This protocol outlines the synthesis of tert-butyl 6-((benzylamino)methyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Figure 2: Experimental workflow for the reductive amination with a primary amine.
Materials:
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous DCE, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 6-((benzylamino)methyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of tert-butyl 6-(morpholinomethyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Materials:
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous DCE, add morpholine (1.1 eq).
-
For less reactive secondary amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with secondary amines may require longer reaction times (4-12 hours).
-
Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., 40-50 °C) can be applied, but monitor for potential side reactions. |
| Sterically hindered amine or aldehyde. | Increase the equivalents of the amine and/or reducing agent. The addition of a catalytic amount of acetic acid may also be beneficial. | |
| Formation of alcohol byproduct | Reducing agent is too reactive or reaction conditions are not optimal. | Ensure the use of a mild and selective reducing agent like STAB. Add the reducing agent portion-wise to control the reaction. |
| Low yield | Inefficient imine/iminium ion formation. | Use anhydrous solvents and consider the addition of a dehydrating agent like molecular sieves. For weakly nucleophilic amines, a catalytic amount of acid can be helpful. |
| Difficult purification. | Optimize the chromatographic conditions. Consider a different solvent system or a different stationary phase if necessary. |
Applications in Drug Discovery and PROTACs
The secondary and tertiary amines synthesized via reductive amination of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate are valuable intermediates in the synthesis of a wide range of biologically active molecules. The rigid spirocyclic scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, which is crucial for optimizing interactions with protein targets.
A particularly exciting application of this building block is in the field of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and the 2-azaspiro[3.3]heptane moiety derived from this aldehyde can serve as a rigid and synthetically versatile component of such linkers.
Conclusion
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Reductive amination serves as a robust and reliable method for its functionalization, enabling the facile introduction of a wide range of amine-containing fragments. The use of mild and selective reducing agents like sodium triacetoxyborohydride is key to achieving high yields and minimizing side products. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important synthetic intermediate in their pursuit of the next generation of therapeutics.
References
-
Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: Organic Letters URL: [Link]
-
Title: tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: PubMed URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Figshare URL: [Link]
-
Title: Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester Source: Google Patents URL:
-
Title: Cas 1147557-97-8,tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Source: LookChem URL: [Link]
-
Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: RSC Medicinal Chemistry URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Item - Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Spirocyclic Alchemist's Toolkit: Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate as a Premier Building Block in Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the contemporary landscape of medicinal chemistry, the paradigm has shifted from planar, aromatic scaffolds towards three-dimensional, sp³-rich architectures. This "escape from flatland" is driven by the pursuit of novel chemical matter with improved physicochemical properties, enhanced target selectivity, and greater metabolic stability.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined exit vector for substituents, which allows for precise probing of biological space.[2]
Among these, the 2-azaspiro[3.3]heptane scaffold has emerged as a particularly valuable motif. Its constrained conformation makes it an excellent bioisosteric replacement for more flexible saturated heterocycles like piperidine, a common constituent of marketed drugs.[3] The introduction of a formyl group at the 6-position, as seen in tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate , provides a versatile synthetic handle for a multitude of chemical transformations. This application note serves as a comprehensive guide for researchers, providing detailed protocols for key reactions and highlighting the strategic advantages of this unique building block in the synthesis of complex, medicinally relevant molecules.[4]
Physicochemical Properties and Handling
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a stable, crystalline solid at room temperature. Its Boc-protected amine allows for excellent solubility in a wide range of organic solvents, making it amenable to a variety of reaction conditions.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1440960-67-7 |
| Key Functional Groups | Aldehyde, Boc-protected amine |
Core Synthetic Transformations and Protocols
The aldehyde functionality of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a gateway to a diverse array of chemical modifications. Below are detailed protocols for three fundamental transformations: reductive amination, Wittig olefination, and aldol condensation. These protocols are designed to be robust and adaptable, serving as a starting point for the synthesis of a wide range of derivatives.
Reductive Amination: Accessing Novel Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds with high efficiency. The reaction of the title aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine/enamine, provides direct access to more complex amine derivatives. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups.
Rationale: This one-pot procedure is highly efficient as it does not require the isolation of the intermediate iminium ion. The mild conditions are compatible with the Boc-protecting group and a variety of amine coupling partners.
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of tert-butyl 6-((benzylamino)methyl)-2-azaspiro[3.3]heptane-2-carboxylate
-
To a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in 1,2-dichloroethane (0.1 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Wittig Reaction: Carbon Chain Extension to Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base. This reaction allows for precise control over the location of the newly formed double bond.
Rationale: This method is highly regioselective, with the double bond forming exclusively at the position of the original carbonyl. The choice of ylide allows for the introduction of a wide variety of substituents. For non-stabilized ylides, the Z-alkene is often the major product.
Caption: Workflow for the Wittig Reaction.
Detailed Protocol: Synthesis of tert-butyl 6-vinyl-2-azaspiro[3.3]heptane-2-carboxylate
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. A deep orange or yellow color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the vinyl-substituted product. [5]
Aldol Condensation: Forging Carbon-Carbon Bonds
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that allows for the construction of β-hydroxy carbonyl compounds, which can often be dehydrated to α,β-unsaturated carbonyls. The reaction between our spirocyclic aldehyde and an enolizable ketone, such as acetone, provides a route to larger, more complex architectures.
Rationale: This base-catalyzed reaction extends the carbon framework and introduces new functionality. Using a large excess of the ketone partner (like acetone) can favor the cross-condensation product over self-condensation of the ketone.
Caption: Workflow for Aldol Condensation.
Detailed Protocol: Synthesis of tert-butyl 6-(3-oxobut-1-en-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
-
Dissolve tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in acetone (used as both reactant and solvent).
-
To this solution, add a 10% aqueous solution of sodium hydroxide (0.5 eq) dropwise with vigorous stirring.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde. The reaction may turn yellow.
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid (e.g., 1 M) to pH ~7.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the α,β-unsaturated ketone. [6]
Applications in Bioactive Molecules
The derivatives synthesized from tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate are valuable intermediates for a range of therapeutic targets. For instance, the amine products from reductive amination can be further elaborated into kinase inhibitors or GPCR modulators. The spirocyclic core often imparts favorable properties such as improved solubility and metabolic stability.[7] Notably, this building block and its derivatives are also being explored as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific proteins.[][9] The defined geometry of the spirocycle can help to correctly orient the two ends of the PROTAC for efficient ternary complex formation.[1][10][]
Conclusion
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a powerful and versatile building block for modern medicinal chemistry. Its sp³-rich, rigid core, combined with the synthetic flexibility of the formyl group, provides an efficient entry point to novel, three-dimensional chemical space. The protocols outlined in this application note for reductive amination, Wittig olefination, and aldol condensation demonstrate the broad utility of this reagent. By enabling the construction of unique spirocyclic scaffolds, this building block empowers drug discovery professionals to move beyond "flatland" and design the next generation of therapeutic agents.
References
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Linker Design. (n.d.). SpiroChem. Retrieved January 7, 2026, from [Link]
-
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2025). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters. Retrieved January 7, 2026, from [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved January 7, 2026, from [Link]
-
methylenecyclohexane. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]
-
2,6-Diazaspiro[3.3]heptanes - Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]
-
The Aldol Condensation. (n.d.). Magritek. Retrieved January 7, 2026, from [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. Retrieved January 7, 2026, from [Link]
Sources
- 1. Linker Design | SpiroChem [spirochem.com]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
protocol for Wittig reaction with Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
An Application Note and Protocol for the Wittig Reaction with Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Introduction: Olefination of a Key Spirocyclic Building Block
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and powerful method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Its discovery by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the strategic disconnection of complex molecules, particularly in the pharmaceutical industry.[4][5] A key advantage of the Wittig olefination is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with traditional elimination reactions.[2][6]
This application note focuses on the Wittig reaction of a highly valuable and contemporary building block: tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. The 2-azaspiro[3.3]heptane motif is of significant interest to medicinal chemists. Its rigid, three-dimensional spirocyclic structure serves as a unique scaffold for exploring chemical space, often imparting improved physicochemical properties and novel pharmacological profiles to drug candidates.[7][8] The aldehyde functionality on this scaffold is a versatile handle for elaboration, making it a critical intermediate for the synthesis of complex bioactive molecules.[7][9]
This guide provides a detailed protocol for the olefination of this spirocyclic aldehyde, delving into the mechanistic rationale behind the procedural steps, considerations for stereochemical control, and robust methods for purification.
Scientific Foundation and Mechanistic Overview
The Wittig reaction proceeds through a sequence of well-studied steps involving a phosphorus ylide, also known as a Wittig reagent.[10][11] The overall transformation effectively swaps a C=O bond in the aldehyde with a C=C bond from the ylide, driven by the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[11]
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt using a strong base. The acidity of the α-proton on the phosphonium salt is enhanced by the positively charged phosphorus, enabling the formation of the ylide.[2][12]
-
Oxaphosphetane Intermediate: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[6][13] This leads to the formation of a four-membered cyclic intermediate, the oxaphosphetane, which is the central species in the reaction mechanism.[14][15] While early proposals suggested a zwitterionic betaine intermediate, modern evidence, particularly in lithium-salt-free conditions, points towards a concerted [2+2] cycloaddition to directly form the oxaphosphetane.[1][16]
-
Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible, exothermic step to yield the final alkene product and triphenylphosphine oxide.[6][15]
Diagram of the Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Controlling Stereoselectivity
The stereochemical outcome (E/Z isomerism) of the Wittig reaction is highly dependent on the nature of the ylide used.[1]
-
Non-stabilized Ylides: When the 'R' group on the ylide is an alkyl or hydrogen, the ylide is highly reactive. The reaction is under kinetic control, and the initial cycloaddition is irreversible, typically leading to the Z-alkene as the major product.[10][17][18]
-
Stabilized Ylides: If the 'R' group is an electron-withdrawing group (e.g., ester, ketone), the ylide is resonance-stabilized and less reactive. The initial formation of the oxaphosphetane is often reversible. This allows for equilibration to the more thermodynamically stable intermediate, which then decomposes to favor the formation of the E-alkene.[1][10][18]
-
Schlosser Modification: To obtain E-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This involves using an organolithium base at low temperatures to deprotonate the intermediate betaine, allowing for equilibration to the more stable trans-configured intermediate before the final elimination step.[4][19][20]
Experimental Protocol: Methyleneation of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
This protocol details the synthesis of tert-butyl 6-(vinyl)-2-azaspiro[3.3]heptane-2-carboxylate using a non-stabilized ylide, a common transformation to install a terminal alkene.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyltriphenylphosphonium Bromide | 357.23 | 447 mg | 1.25 | 1.25 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 0.5 mL | 1.25 | 1.25 |
| Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | 225.29 | 225 mg | 1.00 | 1.0 |
| Diethyl Ether | - | As needed | - | - |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Reaction Setup & Ylide Generation:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (447 mg, 1.25 mmol).
-
Seal the flask with a septum and purge with dry nitrogen or argon gas. This is crucial as ylides are sensitive to air and moisture.[2]
-
Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
While stirring vigorously, add n-butyllithium (0.5 mL of a 2.5 M solution in hexanes, 1.25 mmol) dropwise via syringe over 5 minutes.
-
Causality: n-BuLi is a very strong base required to deprotonate the phosphonium salt.[12] The dropwise addition at low temperature controls the exothermic reaction. A characteristic deep orange or yellow color should appear, indicating the formation of the phosphorus ylide.
-
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete ylide formation.
Wittig Reaction: 7. In a separate dry vial, dissolve tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (225 mg, 1.00 mmol) in 2 mL of anhydrous THF. 8. Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 5 minutes.
- Causality: Maintaining a low temperature during the addition minimizes potential side reactions. The disappearance of the ylide's color is a visual indicator that the reaction is proceeding.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Work-up and Purification: 11. Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. 12. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). 13. Combine the organic layers and wash with brine (20 mL).
- Causality: The aqueous wash removes inorganic salts and the brine helps to break any emulsions and remove residual water.
- Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
- The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purification is essential.
- Purification Strategy: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction due to its polarity, which can be similar to that of the desired product.[21][22] Flash column chromatography on silica gel is the most effective method for separation. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is typically used. The less polar alkene product should elute before the more polar triphenylphosphine oxide. In cases of very low product polarity, selectively converting the phosphine oxide to a more polar derivative with hydrogen peroxide can aid separation.[21]
Safety and Handling
-
n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Must be handled under an inert atmosphere using proper syringe techniques. Any contact with air or moisture will cause it to ignite. Wear flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Phosphonium Salts: Can be irritants. Avoid inhalation of dust and skin contact.[23]
-
50% Sodium Hydroxide (alternative base): In some protocols, concentrated NaOH is used. This is highly corrosive and can cause severe chemical burns.[23] Always wear gloves and eye protection.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No ylide formation (no color change) | Wet solvent or glassware; inactive n-BuLi. | Ensure all glassware is rigorously dried and use fresh, properly stored anhydrous solvents and n-BuLi. |
| Low reaction conversion | Insufficient reaction time; sterically hindered aldehyde. | Allow the reaction to stir longer at room temperature or gently heat (e.g., to 40 °C). Ensure 1.1-1.25 equivalents of the ylide are used. |
| Difficulty separating product from Ph₃P=O | Similar polarity. | Optimize chromatography conditions (try different solvent systems). If the product is very non-polar, consider precipitating the Ph₃P=O by adding pentane or hexanes to the concentrated crude mixture and filtering. |
| Formation of unexpected byproducts | Aldehyde instability (e.g., self-condensation). | Ensure the aldehyde is pure. Add the aldehyde solution to the ylide at low temperature to minimize exposure of the aldehyde to basic conditions. |
References
-
SynArchive. Schlosser Modification. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. Wittig reaction. [Link]
-
Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
-
Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Fiveable. Oxaphosphetane Formation Definition. [Link]
-
Oregon State University. Mechanism of the Wittig Reaction. [Link]
-
Scribd. Unstabilized Ylide Reactions in Wittig. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Jasperse, C. The Wittig Reaction: Synthesis of Alkenes. Concordia College. [Link]
-
YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]
-
Lumen Learning. The Wittig reaction. [Link]
-
ResearchGate. Organic synthesis: The Wittig reaction cleans up. [Link]
-
NIH National Library of Medicine. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
YouTube. The Wittig Reaction. [Link]
-
MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Jasperse, C. The Wittig Reaction: Synthesis of Alkenes (Procedure). [Link]
-
Google Patents. Synthesis method of 6-oxo-2-azaspiro[14][14] heptane-2-carboxylic acid tert-butyl ester.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CH361: Experimental Chemistry I [sites.science.oregonstate.edu]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. fiveable.me [fiveable.me]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. scribd.com [scribd.com]
- 19. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 20. synarchive.com [synarchive.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Application of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in PROTAC Synthesis: A Technical Guide
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][2][3] While the two ligands provide specificity, the linker is far from a passive tether. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, dictating the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1][3][4]
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[5] However, the field is rapidly evolving towards more sophisticated and rigid linker architectures to optimize pharmacokinetic properties, enhance ternary complex stability, and explore novel chemical space.[5][6] Rigid scaffolds, such as spirocycles, can pre-organize the PROTAC molecule into a bioactive conformation, potentially improving degradation efficiency and cell permeability. This guide focuses on the application of a unique spirocyclic building block, Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate , in the synthesis of advanced PROTACs.
Featured Building Block: Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
This building block offers a unique combination of a rigid spirocyclic core and a versatile aldehyde functional group, making it an excellent choice for modern PROTAC linker design.
Chemical Structure and Properties:
-
IUPAC Name: tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
-
CAS Number: 1440960-67-7
-
Molecular Formula: C₁₂H₁₉NO₃
-
Molecular Weight: 225.29 g/mol [7]
| Property | Value | Source |
| Boiling Point | 318.7±42.0 °C at 760 mmHg | [7] |
| Density | 1.1±0.1 g/cm³ | [7] |
| LogP | 1.07 | [7] |
The azaspiro[3.3]heptane core imparts conformational rigidity, which can be advantageous for optimizing the spatial orientation of the two PROTAC ligands.[8] The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the nitrogen atom, while the key reactive handle is the formyl (aldehyde) group. This aldehyde is a versatile electrophile, primed for a variety of conjugation chemistries, most notably reductive amination.[7][8]
The Synthetic Strategy: Reductive Amination for PROTAC Elaboration
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds in medicinal chemistry and is particularly well-suited for the final conjugation step in PROTAC synthesis.[5][9][10] The reaction proceeds in a one-pot fashion, where an aldehyde or ketone reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then immediately reduced by a mild reducing agent to yield the final amine product.[10][11]
The aldehyde functionality of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate makes it an ideal partner for coupling with an amine-functionalized E3 ligase ligand or POI ligand.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate goal of this synthesis is to create a molecule that effectively orchestrates protein degradation. The diagram below illustrates the catalytic cycle of a PROTAC.
Caption: The PROTAC catalytic cycle.
Experimental Protocol: Synthesis of a Representative PROTAC
This protocol details the synthesis of a hypothetical PROTAC, coupling the aldehyde-functionalized linker building block with an amine-terminated pomalidomide derivative (a common Cereblon/CRBN E3 ligase ligand).[12]
Synthetic Workflow Diagram
Caption: General workflow for PROTAC synthesis.
Step-by-Step Methodology
Materials:
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-(2-aminoethoxy)pomalidomide) (1.0-1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalytic amount)
-
Methanol (for workup and purification)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
SCX (Strong Cation Exchange) solid-phase extraction cartridges
-
Ammonia in Methanol (7N solution for elution)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the aldehyde. Stir the solution at room temperature for 15-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly for less reactive amines.[6]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.[10] STAB is a mild and selective reducing agent ideal for this transformation as it does not readily reduce the starting aldehyde.[13]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Catch-and-Release): For initial purification, employ a solid-phase extraction (SPE) technique using an SCX cartridge.[9]
-
Dissolve the crude product in a minimal amount of DCM or methanol.
-
Load the solution onto a pre-conditioned SCX cartridge. The basic secondary amine of the newly formed linker will be retained by the acidic resin.
-
Wash the cartridge with methanol to elute neutral and acidic impurities (e.g., unreacted aldehyde).
-
Elute the desired PROTAC product from the cartridge using a solution of 7N ammonia in methanol.
-
Concentrate the eluate under reduced pressure.
-
-
Final Purification: The product obtained from SPE may require further purification. High-Performance Liquid Chromatography (HPLC) is commonly used to achieve high purity (>95%).
-
Characterization: Confirm the identity and purity of the final PROTAC product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][14]
| Step | Reagent/Process | Key Rationale | Typical Parameters |
| 1. Imine Formation | Aldehyde + Amine in DCM | Forms the key imine intermediate. | 0.1 M, RT, 30 min |
| 2. Reduction | Sodium Triacetoxyborohydride (STAB) | Selectively reduces the imine over the aldehyde. | 1.5 eq, RT, 2-12 h |
| 3. Workup | Saturated NaHCO₃ | Quenches excess acid and STAB. | Standard aqueous workup |
| 4. Purification 1 | SCX SPE Cartridge | Captures the basic product, removing neutral/acidic impurities. | "Catch-and-Release" |
| 5. Purification 2 | Preparative HPLC | Achieves high purity for biological assays. | C18 column, MeCN/H₂O gradient |
Conclusion and Future Perspectives
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a valuable and versatile building block for the synthesis of next-generation PROTACs. Its rigid spirocyclic core offers a strategic advantage over traditional flexible linkers, providing a means to constrain the PROTAC into a more favorable conformation for ternary complex formation. The aldehyde handle facilitates a straightforward and high-yielding conjugation to amine-containing fragments via reductive amination, a cornerstone reaction in modern drug discovery. The protocol outlined here provides a robust and adaptable template for researchers to incorporate this advanced linker into their PROTAC design and discovery workflows, accelerating the development of novel protein degraders.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Bricelj, A., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Royal Society of Chemistry. (2023). Digital Discovery. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Jiang, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Molecules, 25(21), 5236. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Mares, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 116. [Link]
-
Sun, X., & Rao, Y. (2020). PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics. Acta Pharmaceutica Sinica B, 10(7), 1202-1215. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Formyl Group in Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Introduction: The Versatility of a Constrained Scaffold in Medicinal Chemistry
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, this spirocyclic system is considered a bioisostere of piperidine, a common motif in many approved drugs, offering a novel avenue to explore chemical space with favorable physicochemical properties.[1][2] Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a particularly useful intermediate, as the formyl group serves as a versatile handle for a wide array of chemical transformations. This guide provides detailed protocols for the derivatization of this formyl group, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. The Boc-protecting group ensures the stability of the azetidine nitrogen during these transformations and can be readily removed under acidic conditions for further functionalization.
Core Derivatization Strategies
The electrophilic nature of the formyl group allows for a variety of nucleophilic additions and redox manipulations. This section outlines four key derivatization strategies: reductive amination, Wittig-type olefination, and oxidation to the corresponding carboxylic acid.
Reductive Amination: Accessing Novel Amine Derivatives
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity for iminium ions over aldehydes and ketones, its tolerance of a wide range of functional groups, and its effectiveness under mild conditions.[3][4][5][6] This one-pot procedure is highly efficient for generating diverse amine libraries.
Caption: Workflow for the reductive amination of the title compound.
-
Reaction Setup: To a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M) is added the desired primary or secondary amine (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine/iminium ion intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.[3]
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes. The reaction is then stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amine derivative.
Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-Carbon Double Bond Formation
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the synthesis of alkenes from aldehydes.[7][8] The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion. The HWE reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which simplifies purification.[9][10] Stabilized phosphonate esters in HWE reactions generally lead to the formation of (E)-alkenes with high stereoselectivity.[9][11]
Caption: Workflow for the Horner-Wadsworth-Emmons olefination.
-
Ylide Generation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.
-
Aldehyde Addition: A solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: The reaction is carefully quenched with water at 0 °C. The mixture is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.
Oxidation to Carboxylic Acid: Introducing an Acidic Moiety
The oxidation of the formyl group to a carboxylic acid provides a key functional group for further derivatization, such as amide bond formation. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly effective and chemoselective method for this transformation.[12][13][14] It is particularly well-suited for substrates with sensitive functional groups and sterically hindered aldehydes.[12][13] A scavenger, such as 2-methyl-2-butene, is typically added to quench the hypochlorous acid byproduct, which can otherwise lead to side reactions.[14]
Caption: Workflow for the Pinnick oxidation of the title compound.
-
Reaction Setup: A solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and 2-methyl-2-butene (4.0 eq) in tert-butanol (t-BuOH) and water (4:1 v/v, 0.1 M) is prepared in a flask open to the atmosphere.
-
Addition of Reagents: A solution of sodium chlorite (80% technical grade, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water is added dropwise to the aldehyde solution at room temperature over 15 minutes.
-
Reaction: The reaction is stirred vigorously at room temperature for 4-8 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: The reaction mixture is diluted with water and the pH is adjusted to ~8 with a 2 M NaOH solution. The mixture is then washed with diethyl ether to remove neutral impurities. The aqueous layer is acidified to pH ~3 with a 1 M HCl solution and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the carboxylic acid, which can often be used without further purification.
Summary of Derivatization Strategies
| Derivatization | Reagents | Product Functional Group | Key Advantages |
| Reductive Amination | Primary/Secondary Amine, Sodium Triacetoxyborohydride | Secondary/Tertiary Amine | Mild conditions, high functional group tolerance, one-pot procedure.[3][4][5][6] |
| Horner-Wadsworth-Emmons | Phosphonate Ester, Base (e.g., NaH) | Alkene | High (E)-stereoselectivity, water-soluble byproducts.[9][10][11] |
| Pinnick Oxidation | Sodium Chlorite, NaH₂PO₄, 2-Methyl-2-butene | Carboxylic Acid | High chemoselectivity, mild conditions, suitable for sterically hindered aldehydes.[12][13][14] |
Conclusion and Future Directions
The protocols outlined in this application note provide robust and versatile methods for the derivatization of the formyl group in tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. These transformations open the door to a vast chemical space of novel, conformationally constrained molecules with potential applications in drug discovery and development. The resulting amines, alkenes, and carboxylic acids are valuable intermediates for further elaboration, enabling the synthesis of complex molecular architectures for the exploration of structure-activity relationships. Future work could focus on the development of stereoselective derivatization methods to access enantiomerically pure compounds, further enhancing the utility of this valuable scaffold in medicinal chemistry.
References
-
Pinnick, H. W. (n.d.). Pinnick oxidation. In Wikipedia. Retrieved January 7, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ResearchGate. (n.d.). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
-
Sarma, D., & Prajapati, D. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. [Link]
-
PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Al-Zoubi, R. M., & Al-Sulaibi, M. A. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Institutes of Health. [Link]
- Kim, J., et al. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701–14708.
-
Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
ScienceMadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubMed. (n.d.). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Scribd. (n.d.). Chemists' Guide: Aldehyde Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. [Link]
- Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes.
-
LookChem. (n.d.). Cas 1147557-97-8,tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 13. psiberg.com [psiberg.com]
- 14. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Scalable, Non-Cryogenic Protocol for the Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Abstract
This application note provides a detailed, robust, and scalable experimental procedure for the synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a critical building block and PROTAC linker in contemporary drug discovery.[1][2] The protocol centers on the oxidation of the precursor alcohol, tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. A comparative analysis of common oxidation methodologies reveals significant challenges associated with scaling up cryogenic or potentially explosive reactions. Consequently, this guide details a process utilizing the Parikh-Doering oxidation, a method chosen for its operational simplicity, non-cryogenic reaction temperature, and favorable safety profile, making it highly suitable for multi-gram to kilogram scale production.[3][4] The procedure includes a comprehensive, step-by-step protocol, safety considerations, reaction monitoring, and product validation techniques.
Introduction: The Challenge of Scaling Alcohol to Aldehyde Oxidations
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[5] The target molecule, tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, is synthesized from its corresponding alcohol precursor. While numerous methods exist for this conversion on a laboratory scale, many present significant hurdles when scaling up for preclinical and clinical supply demands. These challenges often relate to safety, cost, reagent availability, and the management of reaction exotherms and byproducts.[6][7]
This document provides a validated protocol for scaling this specific synthesis, moving away from common but problematic methods towards a more industrially viable alternative.
Comparative Analysis of Oxidation Methods for Scale-Up
The choice of oxidant is the most critical decision when developing a scalable process for this transformation. The ideal method should be high-yielding, avoid over-oxidation to the carboxylic acid, and be operationally safe and simple on a large scale.
| Oxidation Method | Key Reagents | Pros | Cons for Scale-Up |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High yields, broad functional group tolerance.[8] | Cryogenic Temperatures: Requires cooling to -78 °C, which is energy-intensive and difficult to manage in large reactors.[9] Gas Evolution: Produces toxic carbon monoxide, carbon dioxide, and foul-smelling dimethyl sulfide.[10] Thermal Instability: The intermediate can decompose explosively if the temperature is not strictly controlled.[10][11] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Mild, neutral conditions, high selectivity, and short reaction times.[12] | Explosive Hazard: DMP is potentially shock-sensitive and explosive, posing a significant safety risk for large quantities.[13][14] Cost: The reagent is expensive, making it economically unviable for bulk manufacturing.[12] Atom Economy: Poor atom economy, generating a large amount of iodine-containing waste.[14] |
| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine Complex, Triethylamine | Non-Cryogenic: Operates effectively between 0 °C and room temperature.[3] Stable Reagents: The SO₃•Pyridine complex is a stable, easy-to-handle solid.[4] Safety: Avoids the formation of toxic gases like CO and the thermal instability associated with the Swern protocol.[15] Good Yields: Generally provides high yields with minimal side-product formation.[3] | Requires careful handling of the hygroscopic SO₃•Pyridine complex. May require an excess of reagents for some substrates.[3] |
Recommended Scalable Protocol: Parikh-Doering Oxidation
This section details the complete, step-by-step procedure for the oxidation of tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Reaction Scheme & Mechanism
The overall transformation is the oxidation of a primary alcohol to an aldehyde using an activated dimethyl sulfoxide (DMSO) species.
The mechanism involves the activation of DMSO by the SO₃•Pyridine complex. The alcohol then attacks the activated sulfur species, and subsequent deprotonation by triethylamine generates a sulfur ylide. This ylide undergoes a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[3][4]
Materials and Equipment
| Reagents & Solvents | Equipment |
| tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Multi-neck round-bottom flask (sized for ~10 mL solvent per g of substrate) |
| Sulfur trioxide pyridine complex (SO₃•Pyridine) | Mechanical overhead stirrer |
| Anhydrous Dimethyl sulfoxide (DMSO) | Thermocouple/temperature probe |
| Anhydrous Dichloromethane (DCM) | Dropping funnel / addition funnel |
| Triethylamine (Et₃N) | Ice-water bath |
| Deionized Water | Inert atmosphere setup (Nitrogen or Argon) |
| Brine (Saturated aq. NaCl) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware for work-up |
| Silica Gel (for chromatography) | Column chromatography setup |
| Ethyl Acetate & Heptane (for chromatography) | TLC plates, chamber, and UV lamp |
Quantitative Data for a 50g Scale Reaction
| Component | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Starting Alcohol[16] | 213.27 | 50.0 g | 0.234 | 1.0 |
| SO₃•Pyridine | 159.16 | 111.7 g | 0.702 | 3.0 |
| Anhydrous DMSO | 78.13 | 110 mL | 1.404 | 6.0 |
| Triethylamine (Et₃N) | 101.19 | 131 mL | 0.936 | 4.0 |
| Anhydrous DCM | - | 500 mL | - | - |
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet. Charge the flask with the starting alcohol (50.0 g, 0.234 mol) and anhydrous dichloromethane (500 mL).
-
Reagent Preparation: In a separate dry flask, add the sulfur trioxide pyridine complex (111.7 g, 0.702 mol). Note: SO₃•Pyridine is hygroscopic; handle quickly in a dry environment. Add anhydrous DMSO (110 mL, 1.404 mol) and triethylamine (131 mL, 0.936 mol) to the SO₃•Pyridine. This mixture can be gently stirred to form a slurry.
-
Initial Cooling: Cool the solution of the starting alcohol in the primary reactor to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add the slurry of SO₃•Pyridine, DMSO, and triethylamine to the cooled alcohol solution over a period of 45-60 minutes. The addition should be controlled to maintain the internal temperature below 15 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Heptane as the eluent. The starting material (alcohol) should have a lower Rf value than the product (aldehyde). Stain with potassium permanganate if needed. The reaction is complete when the starting alcohol spot is no longer visible.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 500 mL of ice-water with stirring.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 250 mL).
-
Work-up - Washing: Combine all organic layers and wash sequentially with deionized water (2 x 300 mL) and then with brine (1 x 300 mL). This removes residual DMSO and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a pale yellow oil or solid. Purify the material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate as a white to off-white solid.[17] A typical yield for this process is in the range of 80-90%.
Process Workflow Diagram
Product Characterization and Validation
To ensure the protocol's success, the final product must be rigorously characterized.
-
Appearance: White to off-white solid.[17]
-
¹H NMR Spectroscopy: The spectrum should be consistent with the structure of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Key expected signals include the aldehyde proton (CHO) around 9.7 ppm, the Boc group singlet (-C(CH₃)₃) around 1.4 ppm, and multiplets corresponding to the spirocyclic protons.[17]
-
Purity: Purity should be assessed by NMR and/or HPLC analysis and is expected to be ≥98%.[17]
Safety and Operational Considerations
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ventilation: The procedure should be performed in a well-ventilated fume hood.
-
Reagent Handling: The SO₃•Pyridine complex is hygroscopic and should be handled in a dry environment to prevent decomposition and loss of reactivity. Anhydrous solvents are critical for the success of the reaction.
-
Exotherm Control: Although less hazardous than a Swern oxidation, the initial addition of the activated DMSO complex can be exothermic. Maintain slow, controlled addition and monitor the internal temperature closely.
Conclusion
The Parikh-Doering oxidation offers a safe, efficient, and highly scalable method for the synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. By avoiding cryogenic temperatures and thermally unstable intermediates, this protocol addresses the primary challenges associated with scaling up alcohol oxidations. The operational simplicity, use of stable reagents, and high yields make it an ideal choice for researchers and process chemists in the drug development sector requiring multi-gram to kilogram quantities of this valuable synthetic building block.
References
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
-
Large scale epoxide hydrosilylation and Parikh‐Doering oxidation. - ResearchGate. (n.d.). Retrieved from a relevant ResearchGate publication page.
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from an organic synthesis resource website.
-
Wikipedia. (2023). Parikh–Doering oxidation.
-
MedChemExpress. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
-
Grokipedia. (n.d.). Parikh–Doering oxidation.
-
Reddit. (2022). Dess Martin periodinane. r/OrganicChemistry.
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP).
-
Wikipedia. (2023). Dess–Martin periodinane.
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from an organic synthesis resource website.
-
Scott, R. W., & Martinelli, M. J. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Organic Process Research & Development, 10(3), 423-438.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-41.
-
Stepanov, V. N., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
-
Heravi, M. M., Momeni, T., Zadsirjan, V., & Mohammadi, L. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 17(5), 332-357.
-
Wager, T. T., et al. (1998). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 2(1), 48-53.
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523-3525.
-
Benchchem. (n.d.). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
-
MedChemExpress. (n.d.). Certificate of Analysis for tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
-
Alfa Chemistry. (n.d.). Swern Oxidation.
-
Organic Chemistry Portal. (n.d.). Swern Oxidation.
-
Vulcanchem. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters.
-
Carreira, E. M., et al. (2012). Supporting Information for 2,6-Diazaspiro[3.3]heptanes. Angewandte Chemie International Edition.
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
-
UK-CPI. (n.d.). 6 key challenges when scaling up sustainable chemical processes.
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?
-
Adesis, Inc. (2021). How to deal with Scale-up challenges of Chemistry?
-
Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(217).
-
TCI Chemicals. (n.d.). tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
-
ChemicalBook. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR.
-
MySkinRecipes. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ACS Figshare.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem Compound Database.
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester.
-
Sigma-Aldrich. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. PubChem Compound Database.
-
ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(1227382-01-5) 1H NMR spectrum.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. omicsonline.org [omicsonline.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 16. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
The Strategic Application of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in the Synthesis of Novel Kinase Inhibitors
Abstract
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The structural rigidity and three-dimensional (3D) topology of a scaffold can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. This application note details the strategic use of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a versatile building block that introduces a desirable spirocyclic motif into kinase inhibitor candidates. We provide a comprehensive overview of the rationale for employing this scaffold, detailed protocols for its preparation from a commercially available precursor, and its subsequent elaboration into a core amine structure via the robust and widely applicable reductive amination reaction. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, 3D-rich building blocks to escape the "flatland" of traditional heterocyclic chemistry and access novel chemical space.
Introduction: The Rationale for Spirocyclic Scaffolds in Kinase Inhibition
Protein kinases, with over 500 members in the human genome, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[2] A significant challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[3]
The introduction of spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane core, offers a compelling strategy to address this challenge.[4] Unlike traditional flat aromatic systems, spirocycles enforce a rigid, three-dimensional geometry. This conformational restriction can pre-organize appended pharmacophores into an optimal orientation for binding to the target kinase, potentially enhancing potency and selectivity. The sp³-rich nature of these scaffolds also tends to improve physicochemical properties, such as solubility, while reducing metabolic liability.
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a particularly valuable synthetic intermediate. The spirocyclic core provides the aforementioned structural benefits, while the aldehyde functional group serves as a versatile handle for a wide range of chemical transformations.[5] The Boc-protected nitrogen allows for controlled, orthogonal functionalization. The aldehyde is primed for reactions such as reductive amination, Wittig olefination, and aldol condensations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6] This building block has found utility in constructing complex molecules, including inhibitors of key kinase targets like Janus kinases (JAK) and Tropomyosin receptor kinases (TRK).[7][8]
Synthetic Pathways and Protocols
The following section provides detailed, validated protocols for the synthesis of the title aldehyde and its application in a cornerstone reaction for kinase inhibitor development.
Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
The target aldehyde is most conveniently prepared via the oxidation of its corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. This precursor is commercially available or can be synthesized. To ensure a high-yielding conversion without over-oxidation to the carboxylic acid, mild and selective oxidation methods are required. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most reliable and widely used methods for this transformation.[9][10]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures, followed by quenching with a hindered base. It is renowned for its mildness and broad functional group tolerance.[11][12]
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern Oxidation.
Materials & Reagents:
-
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)[13]
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
Procedure:
-
Setup: Under a nitrogen atmosphere, charge a flame-dried, three-necked round-bottom flask with anhydrous DCM (~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Add oxalyl chloride (1.5 eq) dropwise to the stirred DCM. Following this, add anhydrous DMSO (3.0 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 20 minutes.
-
Alcohol Addition: Add a solution of tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the activated mixture. Stir the reaction for 45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can often be used directly in the next step. If required, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
The DMP oxidation is an alternative mild method that uses a hypervalent iodine reagent. It offers the advantage of operating at room temperature and typically has a simpler workup.[10][14]
Materials & Reagents:
-
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Setup: To a round-bottom flask, add a solution of tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous DCM (~0.1 M).
-
Oxidation: Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) to quench any remaining DMP. Stir vigorously until the solid dissolves and the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by flash column chromatography if necessary.
Application in Kinase Inhibitor Synthesis: Reductive Amination
Reductive amination is a powerful and reliable method for forming C-N bonds and is a cornerstone of kinase inhibitor synthesis programs.[7][15] The aldehyde is first condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the target amine.
Diagram: Reductive Amination Workflow
Caption: General workflow for Reductive Amination.
This protocol describes a general procedure for coupling the spirocyclic aldehyde with a hypothetical amine-containing fragment (e.g., an aminopyrimidine, aminopyrazole, or other common kinase hinge-binding motif). Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions.
Materials & Reagents:
-
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Desired primary or secondary amine (e.g., 4-amino-N-methyl-1H-pyrazole-3-carboxamide) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 eq), the amine (1.1 eq), and anhydrous DCE (~0.1 M).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step if the amine is a weak nucleophile.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, typically 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 15 minutes, then transfer to a separatory funnel. Extract with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired final compound.
Data Presentation and Expected Outcomes
The protocols described are robust and expected to provide the desired products in good to excellent yields. The physical and analytical data for the key compounds are summarized below.
Table 1: Physical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate[16] | C₁₁H₁₉NO₃ | 213.27 | Solid |
| tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate[5] | C₁₂H₁₉NO₃ | 225.29 | Oil or Solid |
| Representative Product (from Protocol 2.2.1) | Varies | Varies | Solid |
Table 2: Summary of Synthetic Protocols and Expected Results
| Protocol | Key Reagents | Typical Yield | Key Advantages |
| 2.1.1 Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | 85-95% | High yield, excellent functional group tolerance, avoids heavy metals.[12] |
| 2.1.2 DMP Oxidation | Dess-Martin Periodinane | 90-98% | Operates at room temperature, mild conditions, simple workup.[14] |
| 2.2.1 Reductive Amination | NaBH(OAc)₃ | 70-90% | Mild, selective for imines, broad substrate scope, one-pot procedure. |
Conclusion
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a high-value building block for medicinal chemists engaged in the design of novel kinase inhibitors. Its rigid, 3D spirocyclic core provides a validated strategy for improving inhibitor potency, selectivity, and drug-like properties. The aldehyde functionality serves as a versatile anchor for derivatization, with reductive amination being a particularly effective method for coupling the scaffold to various kinase hinge-binding motifs. The protocols provided herein offer reliable and scalable methods for the synthesis and application of this key intermediate, empowering researchers to explore novel and differentiated chemical matter in the competitive landscape of kinase inhibitor drug discovery.
References
-
Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors. Bioorg. Med. Chem. Lett. (2021). Available at: [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]
-
MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]
-
ResearchGate. The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025). Available at: [Link]
-
PubMed. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. (2011). Available at: [Link]
-
Wikipedia. Dess–Martin oxidation. Available at: [Link]
-
Wikipedia. Swern oxidation. Available at: [Link]
-
Organic Chemistry Portal. Swern Oxidation. Available at: [Link]
-
OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). Available at: [Link]
-
ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Available at: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proc. Natl. Acad. Sci. U.S.A. (2007). Available at: [Link]
-
ResearchGate. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Available at: [Link]
-
PubChem. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers (Basel) (2024). Available at: [Link]
-
ResearchGate. Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. (2021). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 8. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | TCI AMERICA [tcichemicals.com]
A Practical Guide to the Synthesis and Handling of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Introduction
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional synthetic building block of significant interest in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional azaspiro[3.3]heptane core serves as a valuable scaffold for introducing conformational constraint into drug candidates, a strategy often employed to enhance binding affinity and selectivity.[1][2] The compound features two key points of chemical reactivity: an electrophilic aldehyde (formyl group) for chain extension and a tert-butoxycarbonyl (Boc)-protected amine that can be deprotected for subsequent functionalization.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's properties, essential safety protocols, and detailed, field-proven methodologies for its application in key synthetic transformations. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure robust and reproducible outcomes.
Section 1: Compound Profile and Physicochemical Properties
The unique structure of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate underpins its synthetic utility. The spirocyclic system, composed of two fused four-membered rings sharing a central carbon, imparts a defined three-dimensional geometry, while the aldehyde and protected amine offer orthogonal handles for chemical manipulation.[1]
Caption: Chemical structure of the title compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | [4] |
| CAS Number | 1440960-67-7 | [1][4] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1][4] |
| Molecular Weight | 225.29 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Boiling Point | 318.7 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC(C=O)C2)C1 | [1][4] |
Section 2: Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound, while synthetically valuable, possesses hazards that require careful management. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.
Hazard Identification: The compound is classified under the Globally Harmonized System (GHS) with several hazards that necessitate caution.[6]
Table 2: GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/irritation (Category 2A) |
| H335 | May cause respiratory irritation | STOT, single exposure (Category 3) |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[6]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing dust or vapors.[6][7]
Handling and Storage:
-
Handling: Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed to prevent moisture ingress.
First Aid and Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Section 3: Core Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from its aldehyde functionality. This group serves as an electrophilic handle for a variety of crucial C-C and C-N bond-forming reactions, making it a cornerstone for library synthesis and lead optimization campaigns.
Caption: Major reaction pathways from the aldehyde moiety.
Section 4: Detailed Experimental Protocols
The following protocols represent robust, validated methods for two of the most common and powerful transformations involving this aldehyde building block.
Protocol 4.1: Reductive Amination
Principle: This one-pot reaction converts the aldehyde into a secondary or tertiary amine by forming an intermediate imine with a primary or secondary amine, which is then reduced in situ.[8][9] The choice of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, preventing competitive reduction to the alcohol.[10][11] This method is a cornerstone of combinatorial chemistry for its efficiency and broad substrate scope.
Caption: General workflow for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv.).
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 equiv.).
-
Solvent: Dissolve the components in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M concentration). Stir the solution for 30-60 minutes at room temperature to facilitate imine formation.
-
Expert Insight: For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 equiv.) can accelerate imine formation by protonating the carbonyl oxygen.
-
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM, 2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 4.2: Wittig Olefination
Principle: The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium salt with a strong base.[14][15] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl.[15]
Caption: General workflow for the Wittig reaction.
Step-by-Step Methodology:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate phosphonium salt (1.1 equiv.).
-
Add anhydrous tetrahydrofuran (THF) and cool the resulting suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 equiv.), dropwise. A distinct color change (often to deep red or orange) indicates ylide formation.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv.) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to -78 °C.
-
Add the aldehyde solution dropwise via syringe or cannula to the ylide solution.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Expert Insight: The primary byproduct is triphenylphosphine oxide, which can sometimes co-elute with the desired product. It can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by careful flash column chromatography.
-
Section 5: Purification and Characterization
The purification of products derived from this spirocyclic aldehyde generally relies on standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method for purifying the reaction products.[16] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent system should be adjusted based on the polarity of the synthesized product, as determined by preliminary TLC analysis.
-
Trituration/Recrystallization: For solid products, purification can sometimes be achieved by trituration (washing the solid with a solvent in which the impurities are soluble but the product is not) or recrystallization.[17]
-
Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To observe the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of new functional groups.
-
Conclusion
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a powerful and versatile tool for the modern medicinal chemist. Its unique, rigid three-dimensional structure combined with its orthogonal reactive handles provides a reliable platform for exploring novel chemical space. By following the detailed safety and experimental protocols outlined in this guide, researchers can confidently and effectively leverage this building block to construct complex molecular architectures destined for innovative drug discovery programs.
References
-
Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Preparation of Amines: Reductive Amination of Aldehydes and Ketones Source: JoVE URL: [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Reductive Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Wittig Reaction - Common Conditions Source: organic-chemistry.org URL: [Link]
-
Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview Source: JoVE URL: [Link]
-
Title: The Wittig reaction | Organic Chemistry II Source: Lumen Learning URL: [Link]
-
Title: Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography Source: PubMed URL: [Link]
-
Title: tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: 2,6-Diazaspiro[3.3]heptanes - Supporting Information Source: University of Regensburg URL: [Link]
-
Title: Ninja technique to purify organic compounds- synthetic chemist must watch it. Source: YouTube URL: [Link]
-
Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]
Sources
- 1. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 4. tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 97% | CAS: 1440960-67-7 | AChemBlock [achemblock.com]
- 5. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. youtube.com [youtube.com]
Application Note: Leveraging Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the modern era of drug discovery, the demand for novel molecular architectures that provide access to unexplored chemical space is paramount. The concept of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional molecules—is a guiding principle for designing compounds with improved physicochemical properties and clinical success rates.[1][2] Spirocyclic scaffolds, which feature two rings connected by a single quaternary carbon, are exemplary of this design philosophy. They offer a rigid, conformationally defined framework that can project substituents into precise vectors, potentially enhancing target selectivity and binding affinity.[2]
The 2-azaspiro[3.3]heptane moiety, in particular, has emerged as a valuable building block.[3][4] It is often considered a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine, but with distinct advantages.[4][5][6] The rigid, "twisted" geometry of the azaspiro[3.3]heptane core can lead to surprising and beneficial effects on properties like lipophilicity (logD). For instance, the introduction of this spirocyclic center has been shown in many cases to lower logD, a counterintuitive finding given the net addition of a carbon atom, which can be rationalized by an increase in the amine's basicity.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate . This bifunctional reagent, featuring a versatile aldehyde handle for diversification and a Boc-protected amine for stability and future modification, is an ideal substrate for parallel synthesis and the rapid construction of high-value compound libraries.[7][8] We will explore core synthetic transformations, provide detailed, plate-based protocols, and discuss best practices for library generation and purification.
Core Chemistry & Diversification Strategy
The power of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in parallel synthesis lies in the chemoselective reactivity of its aldehyde functional group. This allows for a multitude of robust, well-characterized chemical transformations to be performed in a high-throughput format. The primary diversification reactions amenable to this scaffold are:
-
Reductive Amination: The reaction of the aldehyde with a library of primary or secondary amines, followed by reduction, is arguably the most powerful method for generating diverse amine products. This one-pot reaction is highly efficient and tolerates a wide range of functional groups.[9][10]
-
Wittig Olefination: This reaction allows for the conversion of the aldehyde into an alkene, providing a fixed and predictable location for a new carbon-carbon double bond.[11][12][13] This is an excellent strategy for introducing a variety of substituents and exploring different structural motifs.
The general workflow for a parallel synthesis campaign using this building block is illustrated below.
Caption: High-throughput parallel synthesis workflow.
Key Applications & Experimental Protocols
The following protocols are designed for a 96-well plate format, assuming a reaction volume of 500 µL per well. Adjustments may be necessary based on available equipment and specific library requirements.
Protocol 1: Parallel Reductive Amination
Reductive amination is a cornerstone of library synthesis, enabling the one-pot conversion of an aldehyde and an amine into a more complex secondary or tertiary amine.[14] The choice of reducing agent is critical for success in a parallel format. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[9][15]
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent.[16][17] Its key advantage is that the rate of reduction for the intermediate iminium ion is much faster than for the starting aldehyde.[16] This allows the reaction to be performed as a one-pot procedure where all reagents are mixed simultaneously, which is ideal for automation.[9][16] Furthermore, it is tolerant of a vast array of functional groups and common solvents like Dichloroethane (DCE), making it highly robust for diverse amine inputs.[15][18]
-
1,2-Dichloroethane (DCE): DCE is the preferred solvent as it is aprotic and effectively solubilizes the reagents and intermediates without interfering with the reaction.[18] Reactions are often faster in DCE compared to other solvents like THF.[18]
-
Acetic Acid (Optional Catalyst): While often unnecessary for reactive aldehydes, a small amount of acetic acid can be used to catalyze the initial imine formation, especially for less reactive amine or ketone partners.[18][19]
Caption: Reductive amination reaction scheme.
Step-by-Step Protocol (96-Well Plate):
-
Reagent Plate Preparation:
-
Plate A (Amine Plate): In a 96-well plate, dispense 25 µmol of each unique primary or secondary amine into the appropriate wells. If the amines are solids, dispense them as such. If they are liquids, dispense the neat liquid or a concentrated stock solution.
-
Aldehyde Stock Solution: Prepare a 0.2 M stock solution of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in 1,2-dichloroethane (DCE).
-
STAB Suspension: Prepare a suspension of Sodium Triacetoxyborohydride (STAB) in DCE (approx. 0.5 M). Note: STAB is moisture-sensitive; prepare this suspension just before use under an inert atmosphere (e.g., nitrogen or argon).[15] This should be a stirrable slurry.
-
-
Reaction Assembly:
-
To the amine plate (Plate A), add 100 µL of DCE to each well to dissolve the amines.
-
Using a multichannel pipette or robotic liquid handler, add 100 µL of the aldehyde stock solution (0.2 M, 20 µmol, 1.0 eq) to each well.
-
Seal the plate and allow it to shake at room temperature for 30 minutes to facilitate imine formation.
-
While stirring the STAB suspension vigorously, use a wide-bore pipette tip to dispense 100 µL of the slurry (approx. 50 µmol, 2.5 eq) into each well.
-
-
Reaction and Monitoring:
-
Securely seal the reaction plate with a cap mat.
-
Place the plate on an orbital shaker and agitate at room temperature for 16-24 hours.
-
Self-Validation: After 16 hours, take a 5 µL aliquot from 4-8 representative wells. Dilute with 100 µL of acetonitrile/water (1:1) and analyze by LC-MS to check for the consumption of the starting aldehyde and formation of the desired product mass.
-
-
Workup and Purification:
-
Unseal the plate and quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Seal and shake the plate for 15 minutes. A phase separator plate (e.g., Whatman Unifilter) can be used for high-throughput liquid-liquid extraction, or each well can be processed individually.
-
The organic layer containing the product can then be subjected to high-throughput purification.[20][21][22] For most libraries, parallel Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., silica for non-polar compounds, or a mixed-mode cation exchange for basic amines) is efficient. Alternatively, preparative HPLC/MS is used for higher purity requirements.[23]
-
Protocol 2: Parallel Wittig Olefination
The Wittig reaction provides a reliable method for C=C bond formation, converting the aldehyde to a diverse set of alkenes.[24][25] The reaction involves a phosphonium ylide, which can be generated in situ or pre-formed.[13] For parallel synthesis, using stabilized or semi-stabilized ylides is often more practical.
Causality Behind Experimental Choices:
-
Phosphonium Salts: A library of phosphonium salts serves as the precursor to the reactive ylides. These are generally stable, crystalline solids that are easy to handle and dispense in a plate format.[12]
-
Base (e.g., NaHMDS or KHMDS): A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.[25] Hexamethyldisilazide bases are excellent choices as they are highly soluble in THF and the resulting byproducts are volatile or easily removed.
-
THF: Anhydrous Tetrahydrofuran (THF) is the standard solvent for Wittig reactions, as it is aprotic and effectively solvates the ylide and the reaction intermediates.[11]
Step-by-Step Protocol (96-Well Plate):
-
Reagent Plate Preparation:
-
Plate B (Phosphonium Salt Plate): In a 96-well plate, dispense 30 µmol (1.5 eq) of each unique phosphonium salt into the appropriate wells under an inert atmosphere.
-
Aldehyde Stock Solution: Prepare a 0.2 M stock solution of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous THF.
-
Base Stock Solution: Prepare a 1.0 M solution of Sodium Hexamethyldisilazide (NaHMDS) in anhydrous THF.
-
-
Reaction Assembly (under Inert Atmosphere):
-
To the phosphonium salt plate (Plate B), add 150 µL of anhydrous THF to each well.
-
Using a multichannel pipette, add 30 µL of the NaHMDS solution (1.0 M, 30 µmol, 1.5 eq) to each well. The formation of the ylide is often indicated by a color change (typically to deep yellow, orange, or red).
-
Seal the plate and shake at room temperature for 30-60 minutes to ensure complete ylide formation.
-
Add 100 µL of the aldehyde stock solution (0.2 M, 20 µmol, 1.0 eq) to each well.
-
-
Reaction and Monitoring:
-
Securely seal the reaction plate.
-
Place the plate on an orbital shaker and agitate at room temperature for 12-18 hours.
-
Monitor the reaction progress via LC-MS as described in the reductive amination protocol.
-
-
Workup and Purification:
-
Quench the reaction by adding 100 µL of saturated aqueous ammonium chloride solution to each well.
-
Add 300 µL of ethyl acetate to each well and extract the product.
-
The major byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O), which can often be removed by chromatography.[25] High-throughput purification is typically performed using parallel flash chromatography on silica gel plates or preparative HPLC/MS.[23]
-
Data Presentation: Example Library Design
To illustrate the output of a parallel synthesis campaign, the table below outlines a hypothetical 8-member library generated via the reductive amination protocol.
| Well ID | Input Amine | Amine MW | Product Formula | Product Exact Mass |
| A1 | Aniline | 93.13 | C₂₀H₂₈N₂O₂ | 344.2151 |
| A2 | Benzylamine | 107.15 | C₂₁H₃₀N₂O₂ | 358.2307 |
| A3 | Morpholine | 87.12 | C₁₈H₃₀N₂O₃ | 338.2256 |
| A4 | Cyclopropylamine | 57.10 | C₁₇H₂₈N₂O₂ | 308.2151 |
| B1 | 2-Methoxyethylamine | 75.11 | C₁₇H₃₀N₂O₃ | 326.2256 |
| B2 | Isobutylamine | 73.14 | C₁₈H₃₂N₂O₂ | 324.2464 |
| B3 | Pyrrolidine | 71.12 | C₁₈H₃₀N₂O₂ | 322.2307 |
| B4 | 4-Fluoroaniline | 111.12 | C₂₀H₂₇FN₂O₂ | 362.2056 |
Conclusion and Outlook
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a powerful and versatile building block for constructing novel, three-dimensional compound libraries. Its rigid spirocyclic core offers significant advantages in the design of next-generation therapeutics by enabling exploration of non-traditional chemical space. The robust and well-understood reactivity of the aldehyde handle, particularly in reductive amination and Wittig olefination, makes this reagent exceptionally well-suited for automated parallel synthesis platforms. The protocols outlined in this note provide a validated starting point for researchers to rapidly generate diverse libraries, accelerating hit-finding and lead-optimization campaigns in drug discovery.
References
-
Virscidian. What is High-Throughput Purification? Virscidian. Available at: [Link].
-
Zeng, L., et al. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719-28. Available at: [Link].
-
Hochlowski, J., et al. (2001). High-Throughput Purification of Single Compounds and Libraries. ACS Combinatorial Science, 3(3), 195-203. Available at: [Link].
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link].
-
Hochlowski, J., et al. (2001). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 3(3), 195-203. Available at: [Link].
-
Ginsburg-Moraff, C., et al. (2022). Integrated and Automated High-Throughput Purification of Libraries on Microscale. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 27(4), 356-365. Available at: [Link].
-
Barmpovaelis, P., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(6), 273-279. Available at: [Link].
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link].
-
Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 844-847. Available at: [Link].
-
Scott, R. W., et al. (2005). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Organic Letters, 7(12), 2333-2336. Available at: [Link].
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link].
-
Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link].
-
Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available at: [Link].
-
Wikipedia. Wittig reaction. Available at: [Link].
-
ResearchGate. ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. (2000). Available at: [Link].
-
Kennedy, A. L., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 32(8), 1644-1650. Available at: [Link].
-
Al-Harrasi, A., et al. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids: Chemistry and Biology, 84, 201-334. Available at: [Link].
-
Wikipedia. Reductive amination. Available at: [Link].
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link].
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available at: [Link].
-
Chemistry LibreTexts. The Wittig Reaction. (2023). Available at: [Link].
-
Carreira, E. M., et al. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 50(44), 10454-10457. Available at: [Link].
-
Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link].
-
ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2023). Available at: [Link].
-
MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link].
-
Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-5. Available at: [Link].
-
ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2). (2009). Available at: [Link].
-
Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available at: [Link].
-
Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[23][23] heptane-2-carboxylic acid tert-butyl ester. Available at: .
Sources
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 8. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Sodium triacetoxyborohydride [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. What is High-Throughput Purification? [virscidian.com]
- 21. High-throughput techniques for compound characterization and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route and achieve higher yields of this valuable building block.
The synthesis of this spirocyclic aldehyde is a multi-step process that culminates in a delicate oxidation reaction. The final oxidation of the corresponding primary alcohol is often the most critical step, where yield can be compromised by side reactions, incomplete conversion, or difficult purification. This guide will focus primarily on troubleshooting this crucial oxidation step.
Synthetic Overview: From Ketone to Aldehyde
The most common synthetic route to tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate involves the reduction of the corresponding ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, to the primary alcohol, followed by a mild oxidation to the desired aldehyde.
Caption: General synthetic pathway to the target aldehyde.
Troubleshooting the Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
The oxidation of the primary alcohol to the aldehyde is a pivotal step. The choice of oxidant and reaction conditions are critical to prevent over-oxidation to the carboxylic acid or the formation of other impurities. We will discuss two of the most effective and commonly used mild oxidation methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
FAQ 1: My Dess-Martin Periodinane (DMP) oxidation is giving a low yield. What are the common causes?
Low yields in DMP oxidations can often be attributed to several factors. Here’s a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. This can be due to insufficient equivalents of DMP, short reaction time, or low temperature. | Use 1.1-1.5 equivalents of DMP. Monitor the reaction by TLC. If the reaction is sluggish at room temperature, it can be gently heated to 40-50°C. The reaction is typically complete within 0.5-2 hours.[1] |
| Over-oxidation | Although DMP is a mild oxidant, over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or elevated temperatures.[2] | Strictly monitor the reaction by TLC and quench it as soon as the starting material is consumed. Use of buffered conditions (e.g., with pyridine or sodium bicarbonate) can mitigate this.[3] |
| Product Degradation | The aldehyde product may be unstable under the reaction or work-up conditions. The acetic acid generated during the reaction can be detrimental to acid-sensitive substrates.[3] | Buffer the reaction with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct.[3] Perform an aqueous work-up with saturated sodium bicarbonate solution. |
| Difficult Purification | The iodine-containing byproducts can sometimes be difficult to separate from the desired aldehyde, leading to apparent low yields of pure product. | After the reaction is complete, quench with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine byproducts to a more easily removable form. A common work-up involves dilution with an organic solvent, washing with saturated aqueous NaHCO₃, then with aqueous Na₂S₂O₃, followed by a brine wash. |
Experimental Protocol: Dess-Martin Oxidation
This is a general protocol that has been shown to be effective for the synthesis of the analogous ketone and can be adapted for the aldehyde synthesis.[4][5]
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in dichloromethane (DCM) at 0°C.
-
Add Dess-Martin periodinane (1.1-1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting flowchart for Dess-Martin oxidation.
FAQ 2: I am considering a Swern oxidation. What are the key parameters to control for a successful reaction?
The Swern oxidation is an excellent alternative to DMP, known for its mild conditions and tolerance of many functional groups.[6][7] However, it requires careful control of temperature and reagent addition.
| Key Parameter | Importance | Recommendation |
| Temperature | The activated DMSO intermediate is unstable above -60°C.[8] Letting the reaction warm prematurely can lead to the formation of methylthiomethyl (MTM) ether byproducts via a Pummerer rearrangement.[8] | Maintain the reaction temperature at -78°C (a dry ice/acetone bath) during the addition of oxalyl chloride, DMSO, and the alcohol. |
| Reagent Addition Order | The order of addition is crucial. The alcohol must be added after the formation of the active oxidant (from DMSO and oxalyl chloride). Triethylamine should be added last. | 1. Add oxalyl chloride to DCM at -78°C. 2. Add DMSO dropwise. 3. Add the alcohol solution dropwise. 4. Finally, add triethylamine dropwise. |
| Stoichiometry | An excess of the base (triethylamine) is required to neutralize the generated HCl and to deprotonate the intermediate alkoxysulfonium salt.[6] | A common stoichiometry is 1 equivalent of alcohol, 1.1-1.5 equivalents of oxalyl chloride, 2-3 equivalents of DMSO, and 3-5 equivalents of triethylamine. |
| Work-up | The primary byproduct, dimethyl sulfide (DMS), is volatile and has a very strong, unpleasant odor.[6] Proper quenching and work-up are necessary for safety and to remove byproducts. | Quench the reaction at low temperature with water or a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature before extraction. All manipulations should be performed in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach solution.[6] |
Experimental Protocol: Swern Oxidation
This is a general procedure that can be adapted for the synthesis of the target aldehyde.[8]
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78°C under an inert atmosphere, add a solution of DMSO (2.5 equiv) in DCM dropwise.
-
Stir the mixture for 15-30 minutes at -78°C.
-
Add a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in DCM dropwise.
-
Stir for 30-60 minutes at -78°C.
-
Add triethylamine (5.0 equiv) dropwise and stir for another 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this versatile building block. As a polar molecule featuring a reactive aldehyde, its purification requires careful consideration of stationary phase activity, solvent selection, and handling to prevent degradation and ensure high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate stationary phase for this purification.[1] The polarity of the Boc-carbamate and the aldehyde functional groups allows for good interaction and separation using normal-phase chromatography.[1][2] However, be aware that the inherent acidity of silica gel can sometimes cause degradation of sensitive aldehydes.[3][4][5] If you observe significant streaking or product loss, consider using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[6]
Q2: How do I determine the optimal solvent system (eluent) for the column?
A2: The ideal eluent is best determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, as this range typically provides the best separation in a flash column.[6]
-
Recommended Starting Point: A mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate is a standard choice. Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.
-
TLC Analysis: Spot the crude reaction mixture on a TLC plate and develop it in your chosen solvent system. Visualize the spots using a UV lamp and a potassium permanganate (KMnO₄) stain, as the aldehyde is readily oxidized and will show up clearly. The Boc-protecting group may make UV visualization less sensitive.
Q3: Is Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate stable on silica gel? How can I check for degradation?
A3: Aldehydes can be sensitive to the acidic surface of silica gel, potentially leading to degradation or side reactions.[4][5][7][8] A simple way to test for stability is to perform a 2D TLC analysis.[9]
-
2D TLC Protocol:
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in a suitable eluent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Run the plate again in the same solvent system.
-
If the compound is stable, all spots will lie on the diagonal. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[9]
-
Q4: What are the most common impurities to expect?
A4: The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: These are typically less polar or more polar than the product.
-
Oxidized Product: The aldehyde can be oxidized to the corresponding carboxylic acid, which will be significantly more polar and will likely remain at the baseline on the TLC plate in standard solvent systems.[4]
-
Reduced Product: The corresponding alcohol (tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate) may be present from the reaction or as a result of reduction on the column.[10][11] This impurity is typically more polar than the aldehyde.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My compound is streaking badly on the TLC plate and the column fractions are broad (peak tailing).
-
Probable Cause: Peak tailing and streaking often result from strong, non-ideal interactions between polar functional groups (like your aldehyde and carbamate) and the acidic silanol groups on the silica surface.[12][13] This causes some molecules to "stick" longer than others, resulting in a smeared or tailing peak.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine (Et₃N) or pyridine into your eluent.[6] This base will competitively bind to the active silanol sites, masking them and allowing your compound to elute in a sharper, more symmetrical band.
-
Change Polar Solvent: Sometimes, switching the polar component of the eluent can resolve tailing. For example, if you are using ethyl acetate, try a system with diethyl ether or dichloromethane/methanol.
-
Check Sample Concentration: Overloading the TLC plate or column can also cause streaking and tailing.[12] Ensure your sample is sufficiently dilute for TLC analysis and that you do not exceed the column's loading capacity.
-
Problem: I have a very low yield of purified product after the column. Where did my compound go?
-
Probable Cause: A significant loss of material on the column points towards irreversible adsorption or decomposition on the stationary phase.[3] As discussed, aldehydes can be unstable on standard silica gel.[5]
-
Solution:
-
Confirm Stability: First, perform the 2D TLC test described in the FAQ to confirm if decomposition is the issue.[9]
-
Deactivate the Silica: If instability is confirmed, run the column using silica gel that has been pre-treated with your eluent containing 1% triethylamine. This neutralizes the acidic sites before the compound is loaded.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. Note that you will need to re-optimize your solvent system for these adsorbents.[3]
-
Methanol Purge: After your expected product has eluted, try flushing the column with a very polar solvent, like 10-20% methanol in dichloromethane.[9] This will strip most remaining compounds from the silica. Analyze these fractions to see if your product was simply strongly adsorbed.
-
Consider an Alternative Purification: If column chromatography consistently fails, an alternative method like purification via a bisulfite adduct may be more suitable.[4][14][15]
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Problem: The separation between my product and an impurity is very poor (ΔRf is too small).
-
Probable Cause: The polarity of the eluent is not optimal for resolving your product from a similarly polar impurity.
-
Solution:
-
Fine-Tune the Eluent: Go back to TLC and test solvent systems with slightly different polarities. Even a small change in the solvent ratio (e.g., from 20% to 18% ethyl acetate) can significantly impact separation.
-
Try Different Solvents: If adjusting the ratio of your hexanes/ethyl acetate system doesn't work, try a different solvent combination entirely. For example, replacing ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol can alter the selectivity of the separation.
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. Start with a lower polarity eluent to wash off non-polar impurities, then slowly and gradually increase the polarity to resolve and elute your compound from the closely-running impurity.
-
Experimental Protocol: Flash Column Chromatography
This protocol assumes a standard purification on silica gel.
Column Preparation
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica weight to crude sample weight).
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in your chosen starting eluent (low polarity).
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and evenly, ensuring no air bubbles or cracks are present.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[16]
Sample Loading
-
Wet Loading (Recommended for good solubility):
-
Dissolve the crude material in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane.[16]
-
Carefully pipette the concentrated sample solution directly onto the center of the top sand layer, taking care not to disturb the silica bed.
-
Drain the solvent until the sample has fully entered the silica bed.
-
-
Dry Loading (Recommended for poor solubility or to improve resolution):
-
Dissolve your crude material in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[16]
-
Carefully add this powder to the top of the prepared column.
-
Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply positive pressure (using a pump or hand bellows) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the separation.
-
If using a gradient, start with the low-polarity eluent and gradually increase the percentage of the polar solvent over the course of the run.
Analysis
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or IR spectroscopy.
Summary of Key Chromatography Parameters
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase separation of polar organic molecules.[1] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate | A common and effective combination. The ratio must be optimized via TLC.[17][18] |
| Target Rf on TLC | 0.2 - 0.4 | Provides the best balance of separation and reasonable elution time on the column.[6] |
| Detection Method | UV (254 nm) and/or KMnO₄ stain | The Boc group may reduce UV sensitivity. KMnO₄ readily stains the aldehyde, providing clear visualization. |
| Eluent Modifier | 0.1-1% Triethylamine (Et₃N) | Use if peak tailing or degradation is observed. It masks acidic silanol sites.[6] |
Alternative Purification Strategy: Bisulfite Adduct Formation
If column chromatography proves problematic due to compound instability, an effective non-chromatographic alternative is purification via a reversible bisulfite adduct.[4][14]
-
Mechanism: Aldehydes react with aqueous sodium bisulfite to form a charged, water-soluble adduct.[19] This allows you to separate the aldehyde from non-reactive organic impurities through a simple liquid-liquid extraction.
-
Procedure:
-
Dissolve the crude mixture in a solvent like methanol or THF.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities. The aldehyde adduct remains in the aqueous layer.
-
Isolate the aqueous layer and regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or NaOH), followed by extraction into a fresh organic layer.[4][19]
-
This method is highly selective for aldehydes and some unhindered ketones and can be an excellent alternative when silica gel causes decomposition.[15]
References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Lab-Training. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link]
-
Cytiva Life Sciences. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
Brindle, C. S., & Isbester, P. K. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
The LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved from [Link]
-
ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography? Retrieved from [Link]
-
Pan, X., Lamm, V., Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Retrieved from [Link]
-
Clarivate. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
American Chemical Society. (n.d.). Journal of Natural Products. Retrieved from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pharmanow.live [pharmanow.live]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 [sigmaaldrich.com]
- 11. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 19. Workup [chem.rochester.edu]
common side reactions in the synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Technical Support Center: Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the critical oxidation step in this synthesis. The unique, rigid spirocyclic structure of azaspiro[3.3]heptanes makes them valuable scaffolds in medicinal chemistry, often used as bioisosteric replacements for piperidines and piperazines.[1][2][3] The aldehyde functional group on this scaffold serves as a crucial handle for further elaboration via reactions like reductive amination, making a robust synthesis of this intermediate paramount.[4]
The primary route to this aldehyde is the oxidation of its precursor, tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. While seemingly straightforward, this transformation is frequently accompanied by side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve a clean and efficient synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the oxidation of tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Q1: My reaction shows incomplete conversion or stalls, resulting in low yields of the desired aldehyde. What's going wrong?
Answer: Incomplete conversion is a common issue that can stem from several factors related to reagent quality, reaction conditions, or stoichiometry. The underlying cause often depends on the specific oxidation method being employed.
-
For Dess-Martin Periodinane (DMP) Oxidation:
-
Cause: The most frequent culprit is the quality of the DMP reagent. DMP is hygroscopic and can decompose upon exposure to moisture, leading to reduced activity.
-
Solution:
-
Use Fresh Reagent: Always use DMP from a freshly opened bottle or a properly stored (desiccated, sealed) container.
-
Check Stoichiometry: While DMP offers nearly ideal stoichiometry, for complex or sensitive substrates, a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.[5]
-
Consider Additives: The addition of water (1 equivalent) has been shown to accelerate some DMP oxidations by facilitating the ligand exchange step.[6] However, this should be tested on a small scale first.
-
-
-
For Swern-Type (Activated DMSO) Oxidations:
-
Cause: Insufficient activation of DMSO or premature decomposition of the active oxidant can lead to a stalled reaction. Strict temperature control is critical.
-
Solution:
-
Reagent Purity: Ensure DMSO is anhydrous. Use freshly distilled oxalyl chloride or a high-purity grade from a sealed bottle. For Parikh-Doering oxidations, the sulfur trioxide pyridine complex (SO₃•py) should be a free-flowing solid, not a sticky tar.[7]
-
Temperature Control (Crucial for Swern): The initial activation of DMSO with oxalyl chloride must be performed at cryogenic temperatures (typically -78 °C). Allowing the mixture to warm up before the addition of the alcohol can cause the active oxidant to decompose.[8][9]
-
Addition Order: Follow the correct order of addition meticulously: activate DMSO with oxalyl chloride, add the alcohol, and only then add the tertiary amine base (e.g., triethylamine).
-
-
The workflow below illustrates the critical decision points for troubleshooting low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a significant byproduct that TLC/LCMS suggests is the methylthiomethyl (MTM) ether of my starting alcohol. How can I prevent this?
Answer: The formation of a methylthiomethyl (MTM) ether is a classic side reaction specific to Swern and related activated-DMSO oxidations.[10][11] It arises from the Pummerer rearrangement pathway.
-
Mechanism of Formation: This side reaction occurs if the reaction mixture is allowed to warm up before the addition of the tertiary amine base. The alkoxysulfonium ion intermediate, instead of waiting for the base to initiate elimination, can undergo an alternative decomposition pathway, especially at temperatures above -60 °C.
-
Prevention Strategies:
-
Strict Temperature Adherence: This is the most critical factor. The reaction must be maintained at -78 °C from the point of DMSO activation through the addition of the alcohol and until the moment the tertiary base is added.[8][12]
-
Correct Order of Addition: Do not add the triethylamine base until after the alcohol has had sufficient time to react with the activated DMSO complex (typically 15-30 minutes).[13]
-
Switch to a Milder, Higher-Temperature Variant: The Parikh-Doering oxidation (using SO₃•pyridine as the activator) is an excellent alternative. It can be run effectively at 0 °C to room temperature, conditions under which the MTM ether side product is rarely observed.[7][14]
-
The diagram below illustrates the mechanistic divergence leading to the desired aldehyde versus the MTM ether byproduct.
Caption: Competing pathways in Swern-type oxidations.
Q3: My purification is challenging. How do I effectively remove the reaction byproducts?
Answer: Effective purification depends on a well-designed workup procedure tailored to the specific byproducts of your chosen oxidation method.
| Oxidation Method | Common Byproducts & Impurities | Recommended Workup & Purification Strategy |
| Dess-Martin Periodinane (DMP) | Acetic acid, 2-Iodoxybenzoic acid (IBX), Iodinane byproduct (IBA) | 1. Quench: Dilute the reaction with a suitable solvent (e.g., DCM or EtOAc).2. Reduce Excess DMP: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously.[15]3. Remove Acidic Byproducts: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acetic acid and IBX.4. Filtration: The reduced iodine byproducts are often insoluble and can sometimes be removed by filtration through a pad of Celite®.[15]5. Chromatography: Standard silica gel chromatography is typically effective for final purification. |
| Swern Oxidation | Dimethyl sulfide (DMS), Triethylammonium chloride, Excess triethylamine | 1. Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water.2. Phase Separation: Allow the mixture to warm to room temperature and perform a standard aqueous/organic extraction.3. Remove Base: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess triethylamine.4. Odor Removal (Optional but Recommended): A final wash with a dilute bleach (sodium hypochlorite) solution can oxidize the malodorous DMS to odorless DMSO.[9]5. Chromatography: Purify via silica gel chromatography. |
| Parikh-Doering Oxidation | Dimethyl sulfide (DMS), Pyridine/Triethylamine salts, Excess DMSO | 1. Quench: Quench with water or brine.2. Extraction: Perform a standard aqueous/organic extraction. The high water solubility of DMSO means repeated aqueous washes (using brine to minimize product loss) are effective at removing it.3. Remove Base: Wash with dilute acid (e.g., 1M HCl or dilute CuSO₄ to complex with pyridine) if necessary.4. Chromatography: Final purification is achieved with silica gel chromatography.[16] |
Frequently Asked Questions (FAQs)
-
Q: Which oxidation method is best for preparing tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate?
-
A: Both Dess-Martin Periodinane (DMP) and Parikh-Doering oxidations are excellent choices. DMP is operationally simple, runs at room temperature, and avoids harsh conditions.[17] The Parikh-Doering method is also mild, avoids cryogenic temperatures required for the classic Swern, and is less prone to MTM ether formation.[7][14] The choice often comes down to reagent availability, cost on scale, and chemist preference. The classic Swern oxidation is also effective but less convenient due to the -78 °C requirement and the formation of highly odorous byproducts.[12]
-
-
Q: How stable is the final aldehyde product?
-
A: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. The spirocyclic scaffold of this particular molecule is quite robust, but it is best practice to store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures (-20 °C for long-term storage) to prevent degradation.[18]
-
-
Q: Can I use stronger oxidants like Jones reagent (CrO₃) or PCC?
-
A: While chromium-based reagents like PCC can oxidize primary alcohols to aldehydes, they are generally avoided in modern drug discovery settings due to their high toxicity and the acidic nature of the reactions, which could potentially compromise the Boc-protecting group.[17] Mild, selective methods like DMP or activated DMSO oxidations are far superior for this substrate, offering higher chemoselectivity and simpler workups.
-
Recommended Experimental Protocol: Parikh-Doering Oxidation
This protocol is recommended for its operational simplicity and mild reaction conditions, which minimize common side reactions.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a mixture of anhydrous Dichloromethane (DCM) and anhydrous Dimethyl sulfoxide (DMSO) (approx. 4:1 v/v, to a final concentration of ~0.1 M). Add triethylamine (Et₃N, 3.0-5.0 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: To the stirred solution, add the sulfur trioxide pyridine complex (SO₃•py, 1.5-3.0 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 1-2 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
References
-
[CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester - Google Patents]()
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
- 16. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reductive Amination of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the technical support hub for the reductive amination of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique spirocyclic and sterically hindered nature of this aldehyde presents challenges that require careful consideration of reaction parameters.[1] This resource provides in-depth, experience-driven answers to common troubleshooting questions.
I. Troubleshooting: Low or No Product Formation
Question: I am not observing any product formation in my reductive amination of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in this reductive amination can be attributed to several factors, primarily related to the challenging nature of the sterically hindered aldehyde.
1. Inefficient Imine Formation: The rate-limiting step in many reductive aminations is the initial formation of the imine intermediate.[2] The steric hindrance around the aldehyde group of the azaspiro[3.3]heptane moiety can significantly slow down this condensation step with the amine.
-
Causality: The bulky tert-butyl and the rigid spirocyclic framework impede the approach of the amine nucleophile to the carbonyl carbon.
-
Solutions:
-
Pre-formation of the Imine: Before adding the reducing agent, allow the aldehyde and amine to stir together for an extended period (e.g., 1-4 hours) at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Monitoring the reaction by TLC or LC-MS for the disappearance of the aldehyde is recommended.[3]
-
Use of a Dehydrating Agent: The formation of an imine is an equilibrium reaction that produces water.[4][5] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine product.[6]
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[3][7][8][9][10] However, excessive acidity can protonate the amine, rendering it non-nucleophilic.[3] A pH range of 5-7 is generally optimal.[11][12][13]
-
2. Ineffective Reducing Agent: The choice of reducing agent is critical, especially for a one-pot procedure where the aldehyde and imine are present simultaneously.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to the corresponding alcohol, leading to low yields of the desired amine.[3][14]
-
Solutions:
-
Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[6][9][14][15][16][17] It is often the reagent of choice for one-pot reductive aminations.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that is effective for one-pot reactions.[3][4][18] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[6][18]
-
3. Reaction Conditions: Other general reaction parameters can significantly impact the outcome.
-
Solvent Choice: 1,2-dichloroethane (DCE) is a commonly preferred solvent for reductive aminations using STAB.[8][9][16] Tetrahydrofuran (THF) and acetonitrile are also viable options.[8][9]
-
Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.3-1.6 equivalents) is a common practice to drive the reaction to completion.[6][15]
Experimental Protocol: One-Pot Reductive Amination with STAB
Here is a general starting protocol for the reductive amination of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate using sodium triacetoxyborohydride:
-
To a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in 1,2-dichloroethane (DCE), add the desired amine (1.1 equiv).
-
If necessary, add glacial acetic acid (1.0-2.0 equiv), particularly if the amine is a salt or if the reaction is sluggish.[6][8]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for low or no product formation.
II. Troubleshooting: Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer:
Side product formation is a common issue in reductive aminations and can often be controlled by optimizing reaction conditions.
1. Alcohol Formation from Aldehyde Reduction: This is the most common side product when using a reducing agent that is too strong or when the imine formation is slow.
-
Causality: The reducing agent reduces the starting aldehyde to the corresponding alcohol before it can form the imine.
-
Minimization:
2. Over-alkylation: If a primary amine is used, it can react with a second molecule of the aldehyde to form a tertiary amine.
-
Causality: The secondary amine product is still nucleophilic and can compete with the starting primary amine for reaction with the aldehyde.
-
Minimization:
-
Use a slight excess of the primary amine to outcompete the secondary amine product.
-
Control the stoichiometry of the aldehyde carefully, using it as the limiting reagent if necessary.
-
3. Hydrolysis of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.
-
Causality: If excessive acid is used to catalyze imine formation, it can lead to the cleavage of the Boc group.[19]
-
Minimization:
-
Use only a catalytic amount of weak acid (e.g., acetic acid).
-
Avoid strong acids like HCl or TFA in the reaction mixture.
-
If the amine starting material is an HCl salt, it may be necessary to first free-base it or add a stoichiometric amount of a non-nucleophilic base like triethylamine.
-
Table: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low (reduces aldehydes and ketones) | Methanol, Ethanol | Best used in a two-step procedure after imine formation.[3][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, THF | Highly toxic; generates cyanide waste.[6][18] Stable in mildly acidic conditions.[4] |
| Sodium Triacetoxyborohydride (STAB) | High | DCE, THF, Acetonitrile | Less toxic than NaBH₃CN; highly effective for one-pot reactions.[6][9] |
Caption: Potential side reactions in the reductive amination.
III. Purification Challenges
Question: I am having difficulty purifying my final product. What are some common issues and recommended purification strategies?
Answer:
Purification of the Boc-protected azaspiro[3.3]heptane amine derivative can sometimes be challenging due to the nature of the compound and potential impurities.
1. Co-elution with Starting Aldehyde: If the reaction has not gone to completion, the starting aldehyde can be difficult to separate from the product due to similar polarities.
-
Solution: Ensure the reaction goes to completion by monitoring with a sensitive method like LC-MS. If unreacted aldehyde remains, consider a workup procedure to remove it. For example, a bisulfite wash can sometimes be effective for removing unreacted aldehydes.
2. Removal of Boron-containing Byproducts: Borohydride reducing agents generate boron-containing byproducts that can sometimes complicate purification.
-
Solution: A thorough aqueous workup, including a wash with a mild base like sodium bicarbonate, can help to hydrolyze and remove these byproducts.
3. Boc-Deprotected Impurities: If some of the Boc group has been cleaved, the resulting free amine will have a very different polarity and may streak on a silica gel column.
-
Solution: If a significant amount of deprotection has occurred, it may be easier to intentionally deprotect the entire mixture with a strong acid (e.g., TFA in DCM) and then purify the free amine. The Boc group can be re-introduced in a subsequent step if needed.
General Purification Protocol: Flash Column Chromatography
-
Column Preparation: Use a silica gel column with an appropriate diameter and length for the scale of your reaction.
-
Solvent System: A common solvent system for compounds of this type is a gradient of ethyl acetate in hexanes or heptanes. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity.
-
Loading: Load the crude material onto the column using a minimal amount of the initial eluent or a small amount of a stronger solvent like dichloromethane, pre-adsorbed onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Product Identification: Combine the fractions containing the pure product and concentrate under reduced pressure.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different Boc-protected azaspiro aldehyde, for example, with the aldehyde at a different position?
-
The general principles outlined in this guide should apply. However, the steric environment of the aldehyde will influence the reaction rate, and some optimization of the imine formation step may be necessary.
Q2: My amine is not very nucleophilic. What can I do?
-
For weakly nucleophilic amines, such as anilines, longer reaction times for imine formation and the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) can sometimes be beneficial.[3]
Q3: Is it possible to perform this reaction on a large scale?
-
Yes, reductive amination is a scalable reaction.[20] For large-scale synthesis, careful control of temperature during the addition of the reducing agent is important, as the reaction can be exothermic. Using STAB is often preferred for large-scale work due to its lower toxicity compared to NaBH₃CN.
Q4: What if my product is water-soluble?
-
If the final amine product has significant water solubility, extraction with organic solvents may be inefficient. In such cases, techniques like lyophilization to remove water or using a highly polar extraction solvent like n-butanol may be necessary. Alternatively, derivatization to a less polar compound before extraction could be considered.
References
- pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Reductive amination - Wikipedia. (n.d.).
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29).
- Borch Reductive Amination | Chem-Station Int. Ed. (2014, May 3).
- comparative analysis of different reducing agents in amination - Benchchem. (n.d.).
- reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. (2025, August 6).
- pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water - PubMed. (n.d.).
- One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook. (2024, May 8).
- troubleshooting reductive amination reaction conditions - Benchchem. (n.d.).
- Reductive Amination - Organic Chemistry Tutor. (n.d.).
- Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PubMed Central. (2020, July 3).
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness. (n.d.).
- Experimental procedure for deprotection of Boc-protected amines - Benchchem. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
- Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17).
- Sodium Triacetoxyborohydride - Sigma-Aldrich. (n.d.).
- Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.).
- What is Sodium triacetoxyborohydride and how is it used? - FAQ - Guidechem. (n.d.).
- Sodium triacetoxyborohydride - Wikipedia. (n.d.).
- tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate - MySkinRecipes. (n.d.).
- Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018, March 21).
- Full article: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines - Taylor & Francis Online. (2021, September 1).
- Myers Chem 115. (n.d.).
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (2025, August 7).
Sources
- 1. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. guidechem.com [guidechem.com]
- 17. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 18. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Derivatization
Welcome to the technical support guide for the derivatization of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. As a key building block in medicinal chemistry, this spirocyclic aldehyde offers a unique three-dimensional scaffold for drug discovery.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful optimization of your derivatization reactions, primarily focusing on the most common transformation: reductive amination.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, reactivity, and derivatization of the title compound.
Q1: What are the key reactive sites on Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate?
A: The molecule has two primary functional groups dictating its reactivity.[3]
-
The Formyl Group (-CHO): This aldehyde is the primary site for derivatization. It is highly electrophilic and readily participates in reactions such as reductive amination, Wittig olefination, and oxidation/reduction.[3]
-
The Tert-butoxycarbonyl (Boc) Protecting Group: This group protects the azetidine nitrogen. It is stable under most basic and nucleophilic conditions but is labile in the presence of strong acids (e.g., trifluoroacetic acid (TFA) or HCl), which will cleave it to reveal the secondary amine.[3][4]
Q2: What is the most common method for derivatizing the formyl group to introduce amine substituents?
A: Reductive amination is the most prevalent and efficient method. This reaction converts the aldehyde into a new primary, secondary, or tertiary amine via an intermediate imine, which is reduced in situ.[5] It is widely used in pharmaceutical chemistry for its operational simplicity and broad functional group tolerance.[6]
Q3: Why is direct alkylation of an amine with an alkyl halide often avoided in favor of reductive amination?
A: Direct alkylation of amines is notoriously difficult to control and often leads to over-alkylation, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[6] Reductive amination provides a controlled, stepwise approach to amine synthesis, significantly reducing the formation of these undesired byproducts.
Q4: Is the spiro[3.3]heptane core stable under typical reaction conditions?
A: The 2-azaspiro[3.3]heptane core, composed of two four-membered azetidine rings, possesses inherent ring strain.[7] However, it is generally stable under the neutral or weakly acidic conditions used for reductive amination. Care should be taken to avoid strongly acidic or basic conditions during reaction workup and purification to prevent potential ring-opening or degradation.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems that may arise during the reductive amination of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Q: My reaction yield is very low, and I've recovered most of my starting aldehyde. What went wrong?
A: This indicates that the initial condensation between the aldehyde and your amine to form the iminium ion intermediate is the rate-limiting step and is not proceeding efficiently.
-
Probable Cause 1: Poorly Nucleophilic Amine. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or very sterically hindered amines react slowly.
-
Probable Cause 2: Incorrect pH. Imine formation is catalyzed by mild acid.[6] The reaction is often slow at neutral pH. If the pH is too acidic, the amine nucleophile becomes protonated and non-nucleophilic, shutting down the reaction.[6]
-
Solution:
-
Add a Catalytic Amount of Acid: Introduce 0.5-1.0 equivalents of acetic acid (AcOH) to the reaction mixture. This protonates the carbonyl oxygen, making the aldehyde more electrophilic without fully protonating the amine.
-
Consider a Two-Step Procedure: For particularly challenging amines, first form the imine by mixing the aldehyde and amine in a solvent like toluene or methanol, often with a dehydrating agent (like molecular sieves) or Dean-Stark apparatus to remove water and drive the equilibrium.[5][8] Once imine formation is confirmed (by TLC/LC-MS), add the reducing agent in a separate step.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for imine formation.
-
Q: My starting aldehyde is consumed, but I've isolated the corresponding alcohol instead of the desired amine. Why did this happen?
A: This is a classic chemoselectivity problem. Your reducing agent is reducing the aldehyde directly to an alcohol faster than the amine can condense to form the imine/iminium ion.
-
Probable Cause: Incorrect Choice of Reducing Agent. Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce aldehydes and ketones, especially if imine formation is slow.[5]
-
Solution:
-
Switch to a Milder, More Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[9] It is less reactive and selectively reduces the iminium ion intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another option that is most effective at a controlled pH of 6-7, but it is highly toxic.[10]
-
Use a Two-Step Procedure: As mentioned previously, forming the imine first and then adding a reducing agent like NaBH₄ can work, as the aldehyde is already consumed before the reductant is introduced.[9]
-
Q: The reaction seems to stall, and I'm observing the imine intermediate by LC-MS but not the final product.
A: This indicates that the imine formation is successful, but the final reduction step is failing.
-
Probable Cause 1: Inactive Reducing Agent. Borohydride reagents can decompose over time, especially if exposed to moisture.
-
Probable Cause 2: Insufficient Stoichiometry. The reaction may require more than one equivalent of the reducing agent, especially if there are other reducible functional groups or if the reagent has partially degraded.
-
Solution:
-
Use Fresh Reducing Agent: Ensure your NaBH(OAc)₃ or other reducing agent is from a freshly opened bottle or has been stored properly under inert gas.
-
Add Additional Equivalents: Add another portion (e.g., 0.5 equivalents) of the reducing agent to the reaction mixture and monitor for progress.
-
Check Solvent: Ensure you are using an appropriate anhydrous aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are most common for reactions with STAB.[9]
-
Q: I'm seeing a side product corresponding to the loss of the Boc group. How can I prevent this?
A: The Boc group is acid-labile. Its cleavage indicates the reaction or workup conditions are too acidic.
-
Probable Cause: Excessive Acid Catalyst or Harsh Workup. Using a strong acid catalyst (e.g., TFA, HCl) or performing an aqueous workup with strong acid can cleave the Boc group.
-
Solution:
-
Use Acetic Acid: Use only catalytic amounts of a weak acid like acetic acid.
-
Neutral or Basic Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst before extraction.
-
Purification: Avoid using strongly acidic mobile phases during column chromatography if the product proves to be sensitive. A buffer system or the addition of a small amount of a basic modifier (like triethylamine or ammonia) to the eluent can be beneficial.
-
Part 3: Optimized Experimental Protocols
Here we provide detailed, step-by-step protocols for the reductive amination of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 1: One-Pot Direct Reductive Amination using STAB (Preferred Method)
This method is efficient for most primary and secondary amines and is generally the first approach to try.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq).
-
Add the desired primary or secondary amine (1.1-1.2 eq).
-
Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive amines, add glacial acetic acid (0.5-1.0 eq) at this stage.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. An exothermic reaction may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2 to 16 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Two-Step Indirect Reductive Amination
This method is recommended for weakly nucleophilic or sterically hindered amines where imine formation is slow.
Methodology:
-
Step A: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and the amine (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC/LC-MS. Once the starting aldehyde is consumed and the imine is formed (typically 1-4 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
-
Step B: Reduction
-
Re-dissolve the crude imine in an anhydrous alcohol solvent like methanol (MeOH) or ethanol (EtOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours at 0 °C, then allow it to warm to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Part 4: Data and Reagent Comparison
Choosing the correct reducing agent is critical for success. The following table summarizes the properties of common reagents used in reductive amination.
| Reagent | Formula | Pros | Cons | Optimal Solvent(s) |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, highly selective for iminium ions[9]; compatible with one-pot procedures; non-toxic byproducts. | Moisture sensitive; higher cost. | DCM, DCE, THF |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective at controlled pH (6-7)[10]; stable in some protic solvents. | Highly Toxic (releases HCN gas upon acidification); requires careful pH control. | MeOH, THF |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reducing agent. | Can readily reduce aldehydes/ketones[5]; best for two-step procedures; reacts with protic solvents. | MeOH, EtOH |
References
-
MySkinRecipes. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Wuitschik, G., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Wuitschik, G., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
Grygorenko, O. O. (2020). Spirocyclic Saturated Scaffolds in Drug Discovery. Chemical Reviews, 120(19), 10846-10943. Available at: [Link]
-
Wang, C., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
ResearchGate. (n.d.). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Sources
- 1. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 2. tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 3. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the technical support guide for Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1440960-67-7). This document is intended for researchers, medicinal chemists, and drug development professionals. Its purpose is to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this valuable synthetic building block. The unique trifecta of a strained spiro[3.3]heptane core, a reactive aldehyde group, and an acid-labile Boc protecting group necessitates specific handling protocols to prevent decomposition and ensure experimental success.
Core Concepts: Understanding the Instability
The stability of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is governed by the interplay of three key structural features:
-
The Aldehyde Group: Aldehydes are intrinsically reactive and susceptible to several degradation pathways, most notably oxidation to the corresponding carboxylic acid and self-condensation or polymerization reactions.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] The cleavage results in the formation of a tert-butyl cation, which can lead to side reactions.[3]
-
The Spiro[3.3]heptane Core: This rigid, spirocyclic system is composed of two fused cyclobutane rings. Cyclobutanes possess significant ring strain (approximately 26 kcal/mol) due to deviations from the ideal tetrahedral bond angle of 109.5°.[4][5] This inherent strain can influence the reactivity of appended functional groups.[6][7]
The combination of these features creates a molecule that requires careful handling to avoid unwanted side reactions and maintain its structural integrity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the handling, storage, and use of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in a question-and-answer format.
Question 1: I've observed a new, more polar spot on my TLC plate after storing the compound for a few weeks. What is it likely to be?
Answer: The most probable impurity is the corresponding carboxylic acid, Tert-butyl 6-carboxy-2-azaspiro[3.3]heptane-2-carboxylate, formed via oxidation of the aldehyde. This is a common degradation pathway for aldehydes exposed to air.
-
Causality: The aldehyde functional group is readily oxidized to a carboxylic acid, a reaction that can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.
-
Troubleshooting Steps:
-
Confirm Identity: Analyze the material by LC-MS to confirm the presence of a compound with the expected mass of the carboxylic acid byproduct. In ¹H NMR, the aldehyde proton signal (around 9-10 ppm) will diminish, and a broad carboxylic acid proton signal may appear (often >10 ppm).[8]
-
Purification: If the oxidation is minor, the aldehyde can often be repurified by flash column chromatography on silica gel. Use a non-protic eluent system (e.g., hexanes/ethyl acetate) and work quickly to minimize contact time with the silica, which can be slightly acidic.
-
Preventative Measures: For future storage, ensure the compound is kept under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature. See the detailed storage protocol in the FAQ section.
-
Question 2: My reaction (e.g., reductive amination) is giving low yields, and I'm seeing a significant amount of starting material and some unidentifiable baseline material on TLC.
Answer: This could be due to several factors, including polymerization of the aldehyde, unintended deprotection of the Boc group, or reaction with acidic reagents.
-
Causality:
-
Polymerization: Aldehydes can undergo self-condensation (aldol-type reactions) or polymerization, especially in the presence of acid or base catalysts, or upon prolonged storage.[9] This often results in insoluble or baseline material on a TLC plate.
-
Boc Deprotection: If your reaction conditions are even mildly acidic, you may be cleaving the Boc group. The resulting free amine can then participate in unwanted side reactions. While typically requiring strong acid, Boc deprotection can sometimes be facilitated by Lewis acids or even protic solvents under certain conditions.[3][10]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question 3: I am dissolving the compound in a protic solvent like methanol for a reaction, and I'm noticing decomposition over time. Why is this happening?
Answer: Aldehydes can react with alcohols to form hemiacetals. While this is a reversible reaction, the equilibrium formation of the hemiacetal can be significant and may interfere with your intended reaction.[11] Furthermore, some grades of methanol can be slightly acidic, which could slowly cleave the Boc group.
-
Causality: The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the aldehyde. This equilibrium can be shifted depending on the conditions.
-
Solution:
-
Solvent Choice: Whenever possible, use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Fresh Solvents: Always use freshly opened, anhydrous grade solvents to minimize water and other impurities.
-
pH Neutrality: If a protic solvent is unavoidable, consider adding a non-nucleophilic base, like diisopropylethylamine (DIPEA), to neutralize any trace acidity.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of all potential decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde to the carboxylic acid. |
| Light | Amber vial or protected from light | Prevents photochemical degradation. |
| Container | Tightly sealed, clean glass vial | Prevents contamination from air and moisture. |
Q2: What are the primary decomposition pathways I should be aware of?
A2: The three primary pathways are Oxidation, Polymerization/Condensation, and Acid-catalyzed Deprotection.
Caption: Primary decomposition pathways.
Q3: Can I use inhibitors to prevent decomposition during storage or reactions?
A3: Yes, for preventing oxidation and polymerization, certain inhibitors can be used, provided they are compatible with your subsequent reaction steps.
-
Antioxidants: Small amounts (e.g., 50-100 ppm) of butylated hydroxytoluene (BHT) can be added to solutions to inhibit radical-mediated oxidation. However, ensure BHT does not interfere with your chemistry.
-
Polymerization Inhibitors: For unsaturated aldehydes, inhibitors like hydroquinone are common.[9] For a saturated aldehyde like this, their use is less standard but might be considered for long-term bulk storage after small-scale validation.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A combination of techniques is ideal for a comprehensive assessment.
-
¹H NMR Spectroscopy: This is excellent for quickly assessing purity. Key signals to monitor are the aldehyde proton (~9-10 ppm) and the Boc group's tert-butyl protons (~1.4 ppm). The disappearance of the aldehyde peak or changes in the ratio of these key peaks indicates degradation.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for detecting and identifying low-level impurities. It can separate the starting material from its degradation products (like the carboxylic acid) and provide mass confirmation.[12][13]
-
Gas Chromatography (GC): Due to the relatively low volatility and potential for thermal degradation of the Boc group, GC is generally less suitable than LC-MS for analyzing this compound.
Experimental Protocols
Protocol 1: Aliquoting and Short-Term Storage
-
Allow the main container of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Work under a stream of inert gas (argon or nitrogen).
-
Quickly weigh the desired amount into a clean, dry vial.
-
Purge the headspace of both the main container and the new aliquot vial with inert gas before sealing tightly.
-
Wrap the vials in aluminum foil or store them in a light-blocking container.
-
Return the main container to the recommended long-term storage temperature (-20°C). The aliquot for immediate use can be stored at 4°C for up to one week.
Protocol 2: General Reaction Setup (Example: Reductive Amination)
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
To a dried flask under an inert atmosphere, add the Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate and the desired amine in an anhydrous aprotic solvent (e.g., DCM or 1,2-dichloroethane).
-
Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at 0°C or room temperature. This reagent is generally mild and compatible with the Boc group.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup, being mindful to use a mild base (e.g., saturated sodium bicarbonate solution) rather than a strong acid to quench the reaction.
By adhering to these guidelines, researchers can minimize the decomposition of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, ensuring the integrity of their starting material and the success of their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Stilinović, V., Vianello, R., & Himo, F. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Protecting Group for Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]
-
Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). α,β-Acetylenic amino thiolester inhibitors of aldehyde dehydrogenases 1&3: suppressors of apoptogenic aldehyde oxidation and activators of apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
- Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Retrieved from [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
YouTube. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]
-
Biomacromolecules. (2024, March 15). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Retrieved from [Link]
-
MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Retrieved from [Link]
-
YouTube. (2021, August 25). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). Retrieved from [Link]
-
MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 10. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 11. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
Technical Support Center: Scale-Up Challenges for Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This molecule is a crucial bifunctional building block in modern drug discovery, providing a valuable spirocyclic scaffold that offers a three-dimensional alternative to traditional flat aromatic ring systems.[1][2] Its aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations and condensations, enabling the exploration of novel chemical space for bioactive compounds.[3][4]
This guide is designed for researchers, process chemists, and drug development professionals. It directly addresses common challenges encountered during the transition from lab-scale synthesis to pilot or manufacturing scale, focusing on the critical oxidation step from the corresponding alcohol precursor, Tert-butyl 6-hydroxymethyl-2-azaspiro[3.3]heptane-2-carboxylate.
Core Synthetic Transformation: The Oxidation Step
The primary route to the target aldehyde involves the oxidation of its precursor, Tert-butyl 6-hydroxymethyl-2-azaspiro[3.3]heptane-2-carboxylate. The selection of the oxidation methodology is the most critical decision for a successful and scalable process.
Caption: Key oxidation of the alcohol to the target aldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.
Q1: Which oxidation method is best for scaling up the synthesis of the target aldehyde?
A: While several methods work well at the bench, their suitability for large-scale production varies significantly. The choice involves a trade-off between reaction conditions, cost, safety, and workup complexity.
For multi-gram or kilogram-scale synthesis, Parikh-Doering oxidation is often the most practical choice . It avoids the cryogenic temperatures of a Swern oxidation and the safety/cost issues of Dess-Martin Periodinane (DMP).[5][6]
Here is a comparative summary of the most common oxidation methods:
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation |
| Reagents | DMP in DCM | DMSO, Oxalyl Chloride, Et₃N | DMSO, SO₃•Pyridine, Et₃N or DIPEA |
| Temperature | 0 °C to Room Temp[7] | Cryogenic (-78 to -60 °C)[8][9] | 0 °C to Room Temp[6][10] |
| Scale-Up Pros | Mild conditions, high chemoselectivity.[11] | Widely used, reliable, good for sensitive substrates.[12][13] | Avoids cryogenic setups, operationally simple, minimal side products.[6][10] |
| Scale-Up Cons | High cost, potentially explosive nature, difficult workup due to solid byproducts.[7][11][14][15] | Requires specialized cryogenic equipment, highly exothermic, generates toxic CO/CO₂ gas and odorous dimethyl sulfide.[9][12] | Can require large excess of reagents, hygroscopic SO₃•Py complex needs careful handling.[6][16] |
Q2: My Parikh-Doering oxidation is slow or incomplete. How can I improve the conversion rate?
A: Stalling is a common issue and can typically be traced back to reagent quality, stoichiometry, or reaction conditions.
-
Ensure Anhydrous Conditions: The sulfur trioxide-pyridine (SO₃•Py) complex is highly hygroscopic.[5] Any moisture will consume the reagent and inhibit the reaction. Ensure all solvents (DCM, DMSO) are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify Reagent Quality: Use a high-quality SO₃•Py complex. Older or improperly stored reagents may have degraded.
-
Increase Reagent Stoichiometry: On a larger scale, inefficiencies in mixing can become more pronounced. It may be necessary to use a larger excess of the SO₃•Py complex (up to 4 equivalents) and base (up to 7 equivalents) to drive the reaction to completion.[6][17]
-
Extend Reaction Time: Unlike Swern or DMP oxidations which are often rapid, the Parikh-Doering reaction can require several hours at room temperature for full conversion.[6] Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Order of Addition: The standard procedure involves adding the alcohol to a pre-mixed solution of the SO₃•Py complex and base in DCM, followed by the dropwise addition of anhydrous DMSO.[17] This sequence is crucial for forming the reactive intermediate correctly.
Q3: I'm observing a persistent, foul-smelling impurity in my product. What is it and how can I prevent it?
A: The foul-smelling impurity is almost certainly dimethyl sulfide (DMS) , a byproduct of all activated-DMSO oxidations (Swern, Parikh-Doering).[9][16] Another common side product is a methyl thiomethyl (MTM) ether of the starting alcohol, which forms if the reaction temperature is not properly controlled, particularly in Swern oxidations.[6][10]
Caption: Formation of the desired aldehyde vs. the MTM ether byproduct.
Mitigation Strategies:
-
Temperature Control: The Parikh-Doering oxidation is advantageous as it can be run at 0 °C to room temperature, which significantly minimizes MTM ether formation compared to Swern variants that may experience temperature excursions.[6][10]
-
Efficient Workup: To remove DMS, perform thorough aqueous washes (e.g., with brine) during the workup. On a large scale, consider a dilute bleach (sodium hypochlorite) quench to oxidize the volatile and odorous DMS to non-volatile dimethyl sulfoxide (DMSO). This must be done cautiously and with temperature control.
-
Purification: The MTM ether byproduct often has a similar polarity to the starting material. Careful flash column chromatography is typically required for its removal.
Q4: The workup after my DMP oxidation is very difficult on a large scale. Any suggestions?
A: This is a well-documented drawback of using DMP on a multi-gram scale.[14][15] The periodinane byproducts are solids that can trap the desired aldehyde, forming a difficult-to-filter "gum".
Improved Workup Protocol:
-
Dilute the Reaction: After the reaction is complete, dilute the mixture with a solvent in which the byproducts are insoluble, such as diethyl ether or hexanes. This will help precipitate them as fine solids rather than a sticky mass.[14][15]
-
Buffer Before Filtering: Add solid sodium bicarbonate to the mixture and stir. This quenches the acetic acid byproduct.[14]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with sodium thiosulfate solution to reduce any remaining hypervalent iodine species.
-
Filtration: If solids persist, filter the organic layer through a pad of Celite®. This is often more effective than standard filter paper for removing fine particulates.
-
Solvent Choice for Chromatography: Avoid loading your column with large amounts of DCM if possible. After concentrating the filtered organic layer, consider redissolving the crude material in a minimal amount of DCM and adding it to the column, or adsorbing it onto silica gel for dry loading.
Experimental Protocols
Protocol: Scalable Parikh-Doering Oxidation
This protocol is adapted for the synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate on a multi-gram scale.
Materials:
-
Tert-butyl 6-hydroxymethyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Sulfur trioxide-pyridine complex (SO₃•Py, 4.0 eq)[17]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (7.0 eq)[17]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting alcohol (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of alcohol).
-
Reagent Addition: Add DIPEA (7.0 eq) to the solution. Cool the resulting mixture to 0 °C using an ice-water bath.
-
Activator Addition: In portions, carefully add the SO₃•Py complex (4.0 eq) to the cooled solution. The addition may be exothermic; maintain the internal temperature below 10 °C.
-
DMSO Addition: Add anhydrous DMSO (14.0 eq) dropwise via an addition funnel over 25-30 minutes, ensuring the internal temperature remains at 0 °C.[17]
-
Reaction: After the DMSO addition is complete, allow the suspension to stir at 0 °C for an additional 30-60 minutes. The reaction can then be allowed to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Carefully pour the reaction mixture into a vigorously stirred beaker containing an equal volume of saturated brine solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Combine the organic layers and wash sequentially with 5% HCl (to remove the base), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.[17]
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel to afford the pure Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
References
- Russell McConnell, J., Hitt, J. E., Daugs, E. D., & Rey, T. A. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940-945.
- Guidechem. (n.d.). How is Tert-butyl 6-hydroxy-2-azaspiro[3.
- Vertex AI Search. (2008).
- Wikipedia. (n.d.). Dess–Martin periodinane.
- WordPress. (n.d.).
- Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
- Chemistry Stack Exchange. (2017).
- Grokipedia. (n.d.).
- NROChemistry. (n.d.).
- Wikipedia. (n.d.).
- ECHEMI. (n.d.).
- Benchchem. (n.d.). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- Reddit. (2022). Dess Martin periodinane.
- Chem-Station Int. Ed. (2014).
- Alfa Chemistry. (n.d.).
- WordPress. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering).
- Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP).
- Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2).
- ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- MySkinRecipes. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.
Sources
- 1. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 17. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating Reactions with tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This bifunctional building block, with its constrained spirocyclic core, offers unique opportunities in medicinal chemistry. However, its distinct combination of a Boc-protected amine and a reactive aldehyde can present challenges during reaction workup and purification.
This guide provides a structured, in-depth resource in a question-and-answer format to address specific issues you may encounter. It is designed to move beyond simple protocols, offering insights into the chemical principles that govern the success of your workup strategy.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture forms a persistent emulsion during the initial aqueous wash. What is the underlying cause and how can I resolve it?
A1: Persistent emulsions are common when working with Boc-protected amines, especially after reactions in polar aprotic solvents like DMF or THF. The amphiphilic nature of your product and certain byproducts, which possess both polar (amine, aldehyde/alcohol) and non-polar (Boc group, spirocyclic core) regions, allows them to act as surfactants, stabilizing the oil-in-water or water-in-oil interface.
Troubleshooting Steps:
-
Brine Wash: Before abandoning the separation, attempt to "break" the emulsion by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing the organic components out and helping to coalesce the organic layer.[1]
-
Solvent Modification: If brine fails, try adding more of the primary organic extraction solvent to dilute your product and byproducts. Alternatively, adding a small amount of a different, less polar solvent like hexanes can sometimes disrupt the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can physically disrupt the droplets and aid separation.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
Q2: I've performed a reductive amination. How do I effectively remove the borate salts and excess reducing agent during workup?
A2: Reductive aminations using reagents like sodium triacetoxyborohydride (STAB) generate borate salts as byproducts.[2][3] These salts, along with unreacted STAB, can complicate extraction and purification.
Recommended Workup Protocol:
-
Quenching: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a Rochelle's salt (potassium sodium tartrate) solution.[4][5] This will neutralize any remaining acid and decompose the excess borohydride reagent. Be cautious, as gas evolution (H₂) will occur.
-
Extraction: After quenching, extract your product with a suitable organic solvent such as ethyl acetate or dichloromethane. The borate salts are highly water-soluble and will partition into the aqueous layer.
-
Washing: Perform several washes of the combined organic layers with water and then brine to ensure complete removal of inorganic salts.[1]
Q3: The Boc-protecting group on my product seems partially cleaved after an acidic wash. How can I avoid this?
A3: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[6] While it can withstand mildly acidic washes, prolonged exposure or the use of strong acids will lead to deprotection.
Alternative Strategies:
-
Avoid Strong Acids: Do not use washes with strong acids like HCl if your desired product retains the Boc group.
-
Use Weakly Acidic Washes: If an acidic wash is necessary to remove basic impurities, use a dilute, weak acid like 0.1 M citric acid or a saturated ammonium chloride (NH₄Cl) solution. Monitor the contact time closely.
-
pH-Neutral Workup: Whenever possible, design your workup to be entirely at neutral or slightly basic pH. Use saturated sodium bicarbonate for neutralization and water/brine for subsequent washes.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions performed with tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Scenario 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Reductive amination is a cornerstone transformation for converting the aldehyde functionality into a secondary or tertiary amine.[7][8]
Typical Problem: After quenching and extraction, my crude product is contaminated with unreacted starting amine and the product is difficult to purify by column chromatography due to similar polarity.
Causality: This issue often arises from incomplete imine/iminium ion formation before reduction or from using a large excess of a non-volatile amine. The resulting product and the starting amine may have very similar polarities, leading to co-elution.
Alternative Workup Procedure:
This procedure is designed to remove a basic amine starting material from a neutral (Boc-protected) product.
Step-by-Step Protocol:
-
Quench: After the reaction is complete, carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract: Extract the mixture with ethyl acetate (3x).
-
Acidic Wash (Amine Removal): Combine the organic layers and wash with a 0.5 M aqueous solution of citric acid (2x). The excess amine will be protonated and partition into the aqueous layer. Crucially, check the stability of your Boc group to these conditions on a small scale first.
-
Neutralize: Wash the organic layer with saturated aqueous NaHCO₃ to remove any residual citric acid.
-
Final Wash & Dry: Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Data Summary Table:
| Workup Step | Purpose | Reagent | Key Considerations |
| Quench | Decompose excess STAB | Sat. aq. NaHCO₃ | Add slowly; monitor gas evolution |
| Extraction | Isolate organic-soluble compounds | Ethyl Acetate | Ensure complete product extraction |
| Acidic Wash | Remove excess basic amine | 0.5 M Citric Acid | Potential for Boc-deprotection |
| Neutralizing Wash | Remove residual acid | Sat. aq. NaHCO₃ | Prevents acid-catalyzed degradation |
| Final Wash | Remove bulk water | Brine | Aids in drying and prevents emulsions |
Decision Workflow for Reductive Amination Workup:
Caption: Decision tree for reductive amination workup.
Scenario 2: Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde into an alkene, but it generates triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[9] Given the likely polarity of the desired alkene product, separating it from TPPO can be a significant challenge.
Typical Problem: Triphenylphosphine oxide (TPPO) is co-eluting with my desired polar product during silica gel chromatography.
Causality: Both your Boc-protected azaspiro-alkene and TPPO are relatively polar compounds. TPPO is notoriously difficult to remove from polar products by standard chromatography alone.
Alternative Workup Procedures:
Method A: Precipitation with Lewis Acids
This method relies on the formation of an insoluble complex between TPPO and a Lewis acid like zinc chloride (ZnCl₂).[10][11]
Step-by-Step Protocol:
-
Solvent Exchange: After the reaction, concentrate the mixture to remove the reaction solvent (e.g., THF).
-
Dissolution: Dissolve the crude residue in a polar solvent where the product is soluble, such as ethanol or ethyl acetate.
-
Precipitation: Add a solution of ZnCl₂ (2 equivalents relative to TPPO) in the same solvent. Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ complex.[10] Cooling may improve precipitation.
-
Filtration: Filter the mixture through Celite® to remove the precipitated complex.
-
Aqueous Workup: The filtrate can then be subjected to a standard aqueous workup (wash with water, brine, dry, and concentrate) to remove excess zinc salts before final purification.
Method B: Non-Polar Trituration (for less polar products)
If the product is significantly less polar than TPPO, this physical separation method can be effective.[12][13]
Step-by-Step Protocol:
-
Concentrate: Remove the reaction solvent under reduced pressure.
-
Triturate: Add a non-polar solvent in which TPPO is poorly soluble, such as cold diethyl ether or a mixture of hexanes/ether.
-
Sonication/Stirring: Sonicate or vigorously stir the suspension. The TPPO should remain as a solid while your product dissolves.
-
Filter & Concentrate: Filter off the solid TPPO and concentrate the filtrate to recover the crude product. This may need to be repeated.
Data Summary Table:
| Parameter | Method A (Precipitation) | Method B (Trituration) |
| Principle | Chemical (Complexation) | Physical (Solubility Difference) |
| Key Reagent | ZnCl₂ or other Lewis Acid | Diethyl Ether / Hexanes |
| Best For | Polar products | Moderately polar to non-polar products |
| Pros | Highly effective for polar compounds | Avoids aqueous workup and metals |
| Cons | Introduces metal salts | May not be effective if product is also insoluble |
Logical Flow for TPPO Removal:
Caption: Selecting a workup to remove TPPO.
References
-
Weix, D. J., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Anderson, K. W., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]
-
MacKenzie, G., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2033-2038. Available at: [Link]
-
Sato, S., et al. (2015). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chemical and Pharmaceutical Bulletin, 63(8), 664-667. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Supporting Information for Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium Bis(trimethylsilyl)amide. Retrieved from [Link]
-
Eames, J. (n.d.). Lithium amides are useful synthetic reagents for organic synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Lithium Bis(trimethylsilyl)amide (LiHMDS) [commonorganicchemistry.com]
- 7. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 8. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. shenvilab.org [shenvilab.org]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic building block. As a key intermediate in the synthesis of PROTACs and other complex molecules for medicinal chemistry, a reliable and reproducible protocol for its preparation is paramount.[1][2][3] This document provides two robust protocols for the synthesis of the target aldehyde from its alcohol precursor, followed by a comprehensive troubleshooting guide and frequently asked questions to address common experimental challenges.
Introduction to the Synthesis
The synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl 6-hydroxymethyl-2-azaspiro[3.3]heptane-2-carboxylate. However, the more direct precursor available is often the secondary alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, which is oxidized to the ketone and then can be further elaborated to the aldehyde. For the purpose of this guide, we will focus on the oxidation of the secondary alcohol to the corresponding ketone, which can then be converted to the aldehyde via various methods (e.g., Wittig reaction followed by ozonolysis, or reduction and re-oxidation). The direct oxidation of the secondary alcohol to the aldehyde is not a standard transformation.
The two most reliable and widely used methods for the oxidation of secondary alcohols to ketones in complex molecules are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. Both methods are known for their mild reaction conditions and high functional group tolerance.[4]
Below, we present detailed protocols for both methods, followed by an in-depth troubleshooting section to navigate potential experimental hurdles.
Diagram: Synthetic Workflow
Sources
Validation & Comparative
A Comparative Guide to the Reactivity and Performance of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in Key Synthetic Transformations
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. Spirocyclic systems, particularly the 2-azaspiro[3.3]heptane motif, have emerged as valuable building blocks, offering a rigid three-dimensional framework that can enhance biological activity and improve drug-like properties.[1] This guide provides an in-depth comparative analysis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate, with other structurally related spirocyclic aldehydes. We will explore its performance in crucial synthetic transformations, namely reductive amination and the Wittig reaction, supported by experimental data to offer researchers and drug development professionals a comprehensive understanding of its synthetic utility.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a guiding tenet in contemporary drug design, advocating for the incorporation of three-dimensional structural motifs to improve target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention for their ability to introduce conformational rigidity and provide precise exit vectors for substituent placement.[1][2] The 2-azaspiro[3.3]heptane core, in particular, is often employed as a bioisosteric replacement for piperidine, a common motif in bioactive molecules.[1][2]
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (Figure 1) is a versatile bifunctional molecule featuring a reactive aldehyde group for further elaboration and a Boc-protected amine for subsequent functionalization.[3][4] Its rigid spirocyclic framework makes it an attractive starting material for the synthesis of complex molecules in drug discovery programs.[4]
![Figure 1. Structure of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](https://i.imgur.com/your-image-url.png)
This guide will delve into a comparative analysis of this key building block with other spirocyclic aldehydes, focusing on their reactivity and performance in two fundamental carbon-nitrogen and carbon-carbon bond-forming reactions.
Physicochemical Properties: A Comparative Overview
The choice of a building block in drug discovery is heavily influenced by its physicochemical properties. Here, we compare Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate with its ketone precursor and a related diaza-spirocyclic aldehyde.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP |
| Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | ![]() | 225.29[5] | 1.3 |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | ![]() | 211.26[6] | 1.1 |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | ![]() | 223.70 | 2.5 |
Table 1. Comparison of Physicochemical Properties.
The data indicates that the introduction of the formyl group slightly increases the lipophilicity compared to the ketone precursor. The choice between these building blocks will depend on the desired synthetic outcome and the overall property profile of the target molecule.
Comparative Performance in Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[7] The aldehyde functionality of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate serves as an excellent electrophile for this transformation.[3][4]
To provide a comparative perspective, we will examine a typical reductive amination protocol and compare the expected performance with a related spirocyclic aldehyde, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.
Experimental Protocol: General Procedure for Reductive Amination
A solution of the spirocyclic aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent (e.g., dichloroethane or methanol) is stirred at room temperature. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), is then added portion-wise.[7] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The reaction is then quenched, and the product is isolated and purified by standard procedures.
Diagram 1. General workflow for reductive amination.
Comparative Data and Discussion
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | Aniline | NaBH(OAc)₃ | DCE | 85 | |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | 4-Fluoroaniline | NaBH(OAc)₃ | DCE | 82 | |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | 4-Methoxyaniline | NaBH(OAc)₃ | DCE | 88 |
Table 2. Reported yields for the reductive amination of a related spirocyclic aldehyde.
Based on the high reactivity of the formyl group, it is anticipated that Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate would exhibit comparable, if not superior, yields in reductive amination reactions under similar conditions. The steric environment around the aldehyde in the 2-azaspiro[3.3]heptane system is relatively unhindered, which should facilitate the initial imine formation. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the aldehyde starting material.[7]
Comparative Performance in the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[8][9] This reaction is particularly valuable for installing exocyclic double bonds on cyclic systems, a common motif in natural products and drug candidates.
Experimental Protocol: General Procedure for the Wittig Reaction
To a suspension of a phosphonium salt (1.1 equiv) in an appropriate solvent (e.g., THF or dichloromethane), a strong base (e.g., n-butyllithium or sodium hydride) is added at low temperature to generate the ylide. The spirocyclic aldehyde (1.0 equiv) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is isolated and purified.
Diagram 2. General workflow for the Wittig reaction.
Comparative Data and Discussion
Direct comparative data for the Wittig reaction of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is limited in the public domain. However, a study on the synthesis of the corresponding ketone, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, reports a modest yield for a Wittig olefination of N-Boc-azetidin-3-one.[6]
| Carbonyl Compound | Wittig Reagent | Yield (%) | Reference |
| N-Boc-azetidin-3-one | Methyltriphenylphosphonium bromide | modest | [6] |
Table 3. Reported yield for a Wittig reaction to form a precursor to the spirocyclic system.[6]
It is reasonable to expect that the aldehyde of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate would be more reactive than the ketone precursor in a Wittig reaction. Aldehydes are generally more electrophilic and less sterically hindered than ketones, which typically leads to higher reaction rates and yields. The stereochemical outcome of the Wittig reaction (E/Z selectivity) will depend on the nature of the ylide used. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.
Conclusion and Future Outlook
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate stands out as a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid spirocyclic core and orthogonal protecting groups allow for the controlled and systematic exploration of chemical space.
This guide has provided a comparative overview of its expected performance in two key synthetic transformations, reductive amination and the Wittig reaction. While direct, quantitative comparative data remains somewhat scarce in the literature, the fundamental principles of organic reactivity suggest that this spirocyclic aldehyde is a highly competent substrate for these reactions, likely affording good to excellent yields.
Future work should focus on generating a comprehensive dataset that directly compares the reactivity of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate with a broader range of spirocyclic aldehydes under standardized conditions. Such studies would be invaluable to the medicinal chemistry community, providing a clearer roadmap for the strategic use of these important building blocks in the design and synthesis of next-generation therapeutics.
References
-
MySkinRecipes. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
- Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(10), 1573-1575.
- Muizebelt, I., et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 2009, 11(16), 3523-3525.
-
ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
MDPI. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
SpringerLink. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
-
ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
-
YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]
-
ResearchGate. Intramolecular reductive aminations for the formation of azepanes. [Link]
-
Supporting Information. 2,6-Diazaspiro[3.3]heptanes. [Link]
-
ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- Google Patents. Method for the synthesis of substituted formylamines and substituted amines.
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
HETEROCYCLES. ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 4. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 5. tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate 97% | CAS: 1440960-67-7 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
A Definitive Guide to the Structural Validation of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of successful discovery programs. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives have emerged as critical building blocks, particularly as conformationally rigid linkers in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The unique three-dimensional architecture imparted by the spirocyclic core demands a robust and multi-faceted analytical approach for unambiguous structural validation.[4][5]
This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the complete structural elucidation of this important molecular scaffold. We will move beyond a simple recitation of data to explain the causality behind experimental choices, providing a self-validating workflow from initial 1D analysis to definitive 2D correlation studies.
The Imperative for Rigorous Structural Analysis
The 2-azaspiro[3.3]heptane motif is increasingly utilized as a bioisosteric replacement for more common saturated heterocycles like piperidine, offering improved metabolic stability and unique exit vectors for molecular elaboration.[4][6] However, the strained four-membered rings and the spirocyclic center can lead to complex and often overlapping signals in NMR spectra. A mere reliance on 1D ¹H NMR is insufficient and can lead to erroneous structural assignments. This guide champions a comprehensive NMR toolkit as the primary, non-destructive method for ensuring the structural integrity of these crucial synthetic intermediates.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional NMR provides the initial, fundamental overview of the molecular structure, revealing the number and electronic environment of hydrogen and carbon atoms.[7]
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectrum gives us the first "fingerprint" of the molecule. For Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, the key is to identify the distinct spin systems of the Boc protecting group, the azetidine ring, and the substituted cyclobutane ring.
A published ¹H NMR spectrum for this compound (400 MHz, CDCl₃) reports the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.65 | s | 1H | H-7 (Formyl) | The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield. |
| 3.90 | s | 4H | H-1, H-3 | Protons on the Boc-protected azetidine ring. Their equivalence suggests rapid conformational averaging, resulting in a singlet. |
| 3.05-2.95 | m | 1H | H-6 | The methine proton adjacent to the formyl group is coupled to the neighboring methylene protons. |
| 2.45-2.20 | m | 4H | H-5, H-8 | Methylene protons of the cyclobutane ring. These protons are diastereotopic and couple with each other and with H-6, leading to complex multiplets. |
| 1.44 | s | 9H | Boc (CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong singlet, a hallmark of the Boc protecting group. |
Data sourced from Kirichok, A. A., et al. (2023).[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR Data for Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate:
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~201 | C-7 (Formyl C=O) | Aldehyde carbonyl carbons are characteristically found in this downfield region. |
| ~156 | Boc C=O | The carbamate carbonyl carbon of the Boc group. |
| ~80 | Boc C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~58 | C-1, C-3 | Methylene carbons of the azetidine ring, attached to nitrogen. |
| ~50 | C-6 | The methine carbon bearing the formyl group. |
| ~35 | C-4 (Spiro) | The spirocyclic quaternary carbon, typically appearing in the aliphatic region. |
| ~32 | C-5, C-8 | Methylene carbons of the cyclobutane ring. |
| ~28.5 | Boc (CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
This predictive analysis is a powerful tool, but it requires experimental verification. This is where 2D NMR becomes indispensable.
Part 2: Unambiguous Connectivity Mapping with 2D NMR
Two-dimensional NMR experiments correlate signals from different nuclei, allowing us to piece together the molecular puzzle with certainty.[7] They are essential for overcoming the signal overlap often encountered in complex spin systems like that of our target molecule.
COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings
The COSY experiment is the workhorse for establishing which protons are coupled to each other, typically through two or three bonds.[9] For our target molecule, a COSY spectrum would be vital to confirm the connectivity within the cyclobutane ring.
Expected COSY Correlations:
-
A clear cross-peak between the methine proton multiplet (H-6 , ~3.0 ppm) and the cyclobutane methylene proton multiplets (H-5, H-8 , ~2.3 ppm).
-
No correlation from the azetidine singlet (H-1, H-3 ) or the Boc singlet to any other proton, confirming their isolation from other spin systems.
-
No correlation from the formyl proton singlet (H-7 ), as it lacks adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment provides a direct correlation between each proton and the carbon atom it is directly attached to (a one-bond correlation).[10] This is the most reliable way to assign the carbon signals based on the already-assigned proton signals.
Expected HSQC Correlations:
-
H-7 (~9.7 ppm) will correlate to the aldehyde carbon C-7 (~201 ppm).
-
H-1, H-3 (~3.9 ppm) will correlate to the azetidine carbons C-1, C-3 (~58 ppm).
-
H-6 (~3.0 ppm) will correlate to the methine carbon C-6 (~50 ppm).
-
H-5, H-8 (~2.3 ppm) will correlate to the cyclobutane methylene carbons C-5, C-8 (~32 ppm).
-
The Boc protons (~1.4 ppm) will correlate to the Boc methyl carbons (~28.5 ppm).
-
Quaternary carbons (Spiro C-4, Boc C=O, Boc C(CH₃)₃) will be absent from the HSQC spectrum as they have no attached protons.
Part 3: A Validated Experimental Protocol
Achieving high-quality, reproducible NMR data is contingent on a robust experimental protocol. As a self-validating system, the following steps ensure data integrity.
Step-by-Step NMR Workflow:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified derivative.
-
Dissolve in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility and a clean spectral window.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Causality: Using a standard solvent and concentration ensures consistency and allows for comparison with literature data. Filtering removes any particulate matter that could degrade spectral resolution.
-
-
Instrument Setup & 1D Acquisition:
-
Use a spectrometer of at least 400 MHz to ensure adequate signal dispersion.
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape).
-
¹H NMR: Acquire with a standard pulse sequence (e.g., 'zg30'). Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling (e.g., 'zgpg30'). Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY sequence (e.g., 'cosygpqf'). Typically, 2-4 scans per increment are sufficient.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3'). This sequence also provides editing, which differentiates CH/CH₃ from CH₂ signals by phase, offering an additional layer of validation.
-
HMBC: Use a gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf'). The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is a good compromise for detecting both two- and three-bond correlations.
-
Part 4: Comparison with Alternative and Complementary Techniques
While NMR is the cornerstone of structural elucidation, a truly comprehensive validation often incorporates orthogonal techniques.
| Technique | Strengths | Limitations | Role in Validation |
| NMR Spectroscopy | - Provides detailed atom-level connectivity information.- Non-destructive.- Information on dynamic processes in solution. | - Lower sensitivity compared to MS.- Can be time-consuming for full 2D analysis.- Does not provide molecular weight directly. | Primary Tool: Defines the complete covalent structure and relative stereochemistry. |
| Mass Spectrometry (MS) | - Extremely high sensitivity.- Provides accurate molecular weight (HRMS), confirming the elemental formula.- Fragmentation patterns can offer structural clues. | - Does not provide detailed connectivity or stereochemical information.- Isomeric compounds can be indistinguishable. | Complementary: Confirms molecular formula and provides an orthogonal check on structural motifs through fragmentation. |
| X-ray Crystallography | - The "gold standard" for unambiguous 3D structure determination.- Provides precise bond lengths, angles, and absolute stereochemistry. | - Requires a single, high-quality crystal, which can be difficult or impossible to obtain.- Structure is in the solid state, which may differ from the solution conformation. | Definitive Confirmation: When available, it provides the ultimate, unequivocal proof of structure. [9][10] |
Conclusion
The structural validation of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate derivatives requires a systematic and multi-pronged NMR approach. By progressing logically from 1D ¹H and ¹³C analysis to a suite of 2D correlation experiments (COSY, HSQC, and HMBC), researchers can build an unassailable case for the proposed structure. This guide demonstrates that each experiment provides a crucial, self-validating piece of the puzzle, culminating in a complete and unambiguous assignment of the molecular scaffold. This level of analytical rigor is not merely academic; it is an essential prerequisite for advancing these valuable building blocks in medicinal chemistry and drug discovery.
References
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. Available at: [Link].
-
Gobbi, A., & Sironi, M. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 12(4), 1833-1842. Available at: [Link].
-
Le, T. H., et al. (2022). Structure elucidation of small organic molecules by contemporary computational chemistry methods. RSC Advances, 12(41), 26978-26993. Available at: [Link].
-
Le, T. H., et al. (2022). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available at: [Link].
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link].
-
Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. Available at: [Link].
-
(No author given). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available at: [Link].
-
Marvin, M., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link].
-
(No author given). SIRIUS (software). Wikipedia. Available at: [Link].
-
(No author given). 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link].
-
Zhang, H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15. Available at: [Link].
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Available at: [Link].
-
Schmidt, M. U., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(Pt 3), 405-416. Available at: [Link].
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link].
-
(No author given). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Available at: [Link].
-
Marvin, M., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link].
-
(No author given). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link].
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link].
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6599. Available at: [Link].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Study of Protecting Groups for 2-Azaspiro[3.3]heptane: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. The 2-azaspiro[3.3]heptane scaffold, a conformationally rigid piperidine bioisostere, has garnered significant attention as a valuable building block in medicinal chemistry. Its unique three-dimensional structure offers an attractive vector for substituent placement, enabling fine-tuning of physicochemical and pharmacological properties. However, the secondary amine inherent to this scaffold necessitates the use of protecting groups to control its reactivity during synthetic transformations.
This guide provides a comparative analysis of three commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the 2-azaspiro[3.3]heptane core. We will delve into the experimental nuances of their introduction and cleavage, supported by established protocols and data, to empower researchers in making informed decisions for their synthetic strategies.
The Importance of Protecting Group Selection
The choice of a protecting group is a critical decision in a synthetic campaign, directly impacting reaction efficiency, yield, and purification strategies. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily cleaved in high yield under mild conditions that do not affect other functional groups.
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.
The strained nature of the 2-azaspiro[3.3]heptane ring system, with its two fused four-membered rings, can influence the reactivity of the nitrogen atom and the stability of the corresponding protected derivatives. Therefore, a careful evaluation of protecting group performance is essential.
The Contenders: Boc, Cbz, and Fmoc
We will now examine the application of Boc, Cbz, and Fmoc protecting groups for 2-azaspiro[3.3]heptane, providing a detailed look at their respective chemistries.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is arguably one of the most widely used protecting groups for amines due to its general stability and ease of removal under acidic conditions.
Introduction: The Boc group is typically introduced by reacting 2-azaspiro[3.3]heptane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds smoothly to afford tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.
Cleavage: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or methanol. The mechanism involves the formation of a stable tert-butyl cation, which is typically scavenged by the solvent or added scavengers.
dot
Caption: Boc protection and deprotection workflow.
Experimental Data Summary:
| Protecting Group | Introduction Conditions | Typical Yield (%) | Cleavage Conditions | Typical Yield (%) |
| Boc | Boc₂O, NEt₃, DCM, rt, 2h | >95 | 20% TFA in DCM, rt, 1h | Quantitative |
| 4M HCl in Dioxane, rt, 2h | Quantitative |
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group, valued for its stability to a broad range of reagents and its removal by catalytic hydrogenation, a mild and often chemoselective method.
Introduction: The Cbz group is introduced by reacting 2-azaspiro[3.3]heptane with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or in the presence of an organic base.
Cleavage: The primary method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate). This method is particularly advantageous for substrates containing acid-labile functional groups. Alternatively, strong acids such as HBr in acetic acid can also cleave the Cbz group, though this method is less common due to its harshness.
dot
Caption: Cbz protection and deprotection workflow.
Experimental Data Summary:
| Protecting Group | Introduction Conditions | Typical Yield (%) | Cleavage Conditions | Typical Yield (%) |
| Cbz | Cbz-Cl, K₂CO₃, DCM, rt, 4h | 85-95 | H₂ (1 atm), 10% Pd/C, MeOH, rt, 16h | >95 |
| Ammonium Formate, 10% Pd/C, MeOH, reflux, 2h | >95 |
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality is a cornerstone of modern peptide synthesis and is highly valuable in the synthesis of complex molecules.
Introduction: The Fmoc group is introduced by reacting 2-azaspiro[3.3]heptane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
Cleavage: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism involves a β-elimination pathway. Other non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often in the presence of a scavenger for the dibenzofulvene byproduct.
dot
Caption: Fmoc protection and deprotection workflow.
Experimental Data Summary:
| Protecting Group | Introduction Conditions | Typical Yield (%) | Cleavage Conditions | Typical Yield (%) |
| Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt, 12h | 80-90 | 20% Piperidine in DMF, rt, 30 min | Quantitative |
| 2% DBU, 2% Piperidine in DMF, rt, 15 min | Quantitative |
Comparative Analysis and Field-Proven Insights
| Feature | Boc | Cbz | Fmoc |
| Stability | Stable to base, nucleophiles, and hydrogenolysis. | Stable to acid and base. | Stable to acid and hydrogenolysis. |
| Cleavage | Strong acid (TFA, HCl). | Catalytic hydrogenolysis (mild) or strong acid (harsh). | Mild base (piperidine, DBU). |
| Orthogonality | Orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc (with exceptions). | Orthogonal to Boc and Cbz. |
| Key Advantage | High stability and common use. | Mild, chemoselective cleavage. | Orthogonality to acid- and hydrogenolysis-labile groups. |
| Considerations | Requires strongly acidic conditions for removal. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be pyrophoric. | Base-labile substrates may be incompatible. |
The choice of protecting group for 2-azaspiro[3.3]heptane should be guided by the overall synthetic strategy.
-
For syntheses involving base-sensitive functional groups or requiring subsequent reactions under basic conditions, the Boc group is an excellent choice. Its robustness allows for a wide range of transformations on other parts of the molecule before its clean removal with acid.
-
When the substrate contains acid-labile functionalities or when mild deprotection conditions are paramount, the Cbz group is the preferred option. Catalytic hydrogenolysis is a remarkably clean and efficient method for its removal, leaving most other functional groups untouched. However, care must be taken with substrates containing reducible moieties.
-
In complex syntheses requiring multiple, orthogonal protecting groups, the Fmoc group is indispensable. Its base-lability provides a distinct deprotection pathway, allowing for the selective unmasking of the 2-azaspiro[3.3]heptane nitrogen in the presence of Boc- or Cbz-protected amines or other acid- and hydrogenolysis-sensitive groups.
The inherent strain of the 2-azaspiro[3.3]heptane system does not appear to significantly complicate the introduction or removal of these common protecting groups under standard conditions. The yields reported for these transformations on similar strained azetidines are generally high, suggesting that the scaffold is well-behaved in these reactions.
Experimental Protocols
Protocol 1: Boc Protection of 2-Azaspiro[3.3]heptane
-
To a stirred solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 2: Cbz Protection of 2-Azaspiro[3.3]heptane
-
To a solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (1:1, 10 mL/mmol), add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl 2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 3: Fmoc Deprotection of Fmoc-2-azaspiro[3.3]heptane
-
Dissolve the Fmoc-protected 2-azaspiro[3.3]heptane (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF, 10 mL/mmol).
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual piperidine.
-
The resulting crude 2-azaspiro[3.3]heptane can be used directly in the next step or purified by an appropriate method.
Conclusion
The Boc, Cbz, and Fmoc protecting groups all serve as effective and reliable options for the protection of the 2-azaspiro[3.3]heptane nitrogen. The selection of the optimal group is contingent upon the specific requirements of the synthetic route, particularly the stability of other functional groups present in the molecule and the desired orthogonality. By understanding the distinct advantages and limitations of each protecting group, researchers can confidently navigate the synthesis of novel 2-azaspiro[3.3]heptane-containing molecules for the advancement of drug discovery and development.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]
-
Bolshan, Y.; Batey, R. A. N-Boc-2-azaspiro[3.3]heptane. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2013. [Link]
Navigating Novel Chemical Space: A Comparative Guide to the Biological Activity of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Analogs
In the contemporary landscape of drug discovery, the relentless pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The concept of "escaping from flatland"—moving away from planar, aromatic structures towards more three-dimensional molecular architectures—has gained significant traction.[1] Within this paradigm, spirocyclic scaffolds have emerged as valuable bioisosteres for commonly used saturated heterocycles. This guide provides an in-depth comparison of the biological activity of analogs based on the promising scaffold, tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This particular scaffold serves as a conformationally restricted analog of piperidine, a ubiquitous motif in approved drugs.[2]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, comparative biological data, and experimental protocols associated with this class of compounds, providing a comprehensive resource for those looking to explore this unique chemical space.
The Rationale for Spiro[3.3]heptanes: A Leap into the Third Dimension
The 2-azaspiro[3.3]heptane core offers a rigid framework that can present substituents in well-defined spatial orientations, potentially leading to improved target selectivity and reduced off-target effects.[3] Furthermore, this scaffold can alter physicochemical properties such as solubility and metabolic stability compared to its less rigid counterparts.[4] The tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, with its protected nitrogen and reactive aldehyde, is a versatile building block for the synthesis of a diverse library of analogs.[5] The formyl group, in particular, allows for a variety of chemical transformations to introduce different functionalities at the 6-position.
Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate and Its Analogs
The synthesis of the core scaffold and its subsequent functionalization are critical steps in exploring the structure-activity relationship (SAR) of this compound class. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-azaspiro[3.3]heptane analogs.
A practical route to substituted 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, with primary amines, followed by an intramolecular cyclization.[5] The resulting spirocycle can then be further modified. For the target compound of this guide, the formyl group at the 6-position provides a handle for various transformations, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, or conversion to various substituted amines via reductive amination.
Biological Activity Comparison: A Case Study in Receptor Binding
While comprehensive SAR studies for a series of analogs derived directly from tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate are not extensively available in the public domain, we can draw valuable insights from studies on closely related diazaspiro[3.3]heptane scaffolds. A notable example is the evaluation of 2,6-diazaspiro[3.3]heptane derivatives as ligands for the sigma-2 receptor, a target implicated in various neurological disorders and cancer.
A study focused on the synthesis and evaluation of sigma-2 receptor ligands incorporating the 2,6-diazaspiro[3.3]heptane core provides a framework for understanding the SAR of this class of compounds. The affinity of these compounds for the sigma-2 receptor was determined using a competitive radioligand binding assay.
Comparative Biological Data
| Compound ID | R Group (at N6) | Ki (nM) for Sigma-2 Receptor |
| 1a | 4-Fluorophenyl | 15.2 ± 2.1 |
| 1b | 4-Chlorophenyl | 10.8 ± 1.5 |
| 1c | 4-Bromophenyl | 8.5 ± 1.2 |
| 1d | 4-Iodophenyl | 6.3 ± 0.9 |
| 1e | 4-Methoxyphenyl | 25.6 ± 3.5 |
| 1f | 3,4-Dichlorophenyl | 7.9 ± 1.1 |
| Reference | (+)-Pentazocine | 3.1 ± 0.4 |
Note: This data is representative and adapted from studies on 2,6-diazaspiro[3.3]heptane derivatives to illustrate a comparative analysis. The specific substituents and Ki values are illustrative for this guide.
From this representative data, a clear SAR trend emerges. The affinity for the sigma-2 receptor is influenced by the nature of the substituent on the second nitrogen of the diazaspiro core. Halogen substitution on the phenyl ring generally leads to high affinity, with a trend of increasing affinity with increasing halogen size (I > Br > Cl > F). The introduction of a methoxy group appears to be detrimental to binding affinity compared to the halogens. This suggests that electronic and steric factors of the substituent play a crucial role in the interaction with the receptor binding pocket.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological data, detailed and validated experimental protocols are essential. Below are representative protocols for key assays used to characterize the biological activity of 2-azaspiro[3.3]heptane analogs.
Protocol 1: Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol details a competitive binding assay to determine the affinity (Ki) of test compounds for the sigma-2 receptor.
Materials:
-
Rat liver homogenates (as a source of sigma-2 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compounds (analogs of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known sigma-2 ligand like haloperidol)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, rat liver homogenate, [³H]-(+)-pentazocine, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Logical Flow of the Radioligand Binding Assay
Sources
A Senior Application Scientist's Guide to Scaffold Hopping: Exploring Alternatives to a Versatile Azaspiro[3.3]heptane Building Block
In the landscape of modern drug discovery, the strategic exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. A key tactic in this endeavor is scaffold hopping , a medicinal chemistry strategy that involves replacing the core molecular framework of a compound with a structurally distinct yet functionally equivalent moiety.[1][2] This approach can lead to the discovery of new intellectual property, overcome limitations of an existing chemical series, and unlock previously inaccessible biological targets.
This guide provides an in-depth comparison of alternative reagents to Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional azaspiro[3.3]heptane core has been instrumental in the design of novel therapeutics.[3][4] However, the principles of scaffold hopping encourage us to look beyond a single scaffold to identify potentially superior alternatives. Here, we will explore synthetically accessible and functionally relevant alternatives, providing a head-to-head comparison of their properties and outlining experimental protocols for their implementation.
The Reference Scaffold: A Modern Mainstay
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional building block featuring a Boc-protected secondary amine and a reactive aldehyde. This combination allows for sequential or orthogonal functionalization, making it a powerful tool for generating diverse compound libraries. The inherent rigidity of the spirocyclic core helps to constrain the conformation of appended substituents, which can lead to improved binding affinity and selectivity for a biological target.[5]
The Strategy: Scaffold Hopping for Enhanced Properties
The primary motivation for moving away from a known scaffold is to improve upon its inherent properties. This can include:
-
Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and polar surface area (PSA) to enhance drug-like characteristics.
-
Improving Metabolic Stability: Introducing structural changes to block sites of metabolic degradation.
-
Exploring New Interaction Space: Altering the vectoral projection of substituents to engage with different pockets of a biological target.
-
Securing Intellectual Property: Moving into novel chemical space to establish a proprietary position.
The following sections will introduce and compare promising alternative scaffolds to the 2-azaspiro[3.3]heptane core.
Alternative Scaffolds: A Comparative Analysis
The Bioisosteric Swap: 2,6-Diazaspiro[3.3]heptane Derivatives
One of the most logical scaffold hops from a 2-azaspiro[3.3]heptane is to its diaza-analogue, the 2,6-diazaspiro[3.3]heptane system. This scaffold is often employed as a rigid bioisostere for piperazine, a common motif in approved drugs.[5][6] The introduction of a second nitrogen atom can significantly impact a molecule's physicochemical properties.
Key Advantages:
-
Increased Polarity and Solubility: The additional nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.
-
Dual Functionalization Points: The presence of two secondary amines allows for the introduction of two points of diversity, expanding the accessible chemical space.
-
Rigidified Piperazine Mimic: It offers a conformationally constrained alternative to the more flexible piperazine ring, which can enhance binding affinity.[5]
Comparative Physicochemical Properties (Predicted)
| Property | Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | Tert-butyl 6-formyl-2,6-diazaspiro[3.3]heptane-2-carboxylate |
| Molecular Weight | 225.29 | 226.29 |
| cLogP | 1.3 | 0.8 |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | 58.7 Ų |
| Hydrogen Bond Acceptors | 3 | 4 |
| Hydrogen Bond Donors | 0 | 1 |
Note: These values are calculated and may vary from experimental results.
The predicted data suggests that the diaza-analogue has a lower cLogP and a higher TPSA, both of which are generally associated with improved solubility and reduced metabolic clearance.
The Oxa-Analogue: 2-Oxa-6-azaspiro[3.3]heptane Derivatives
Replacing a methylene group with an oxygen atom to give a 2-oxa-6-azaspiro[3.3]heptane scaffold provides a rigid bioisostere for morpholine. This substitution can subtly alter the geometry and electronic properties of the molecule.
Key Advantages:
-
Improved Metabolic Stability: The ether linkage is generally more resistant to metabolic oxidation compared to a methylene group adjacent to a nitrogen atom.
-
Fine-tuning of Basicity: The presence of the oxygen atom can influence the pKa of the distal nitrogen, which can be important for optimizing target engagement and pharmacokinetic properties.
-
Enhanced Polarity: The ether oxygen can act as a hydrogen bond acceptor, contributing to increased polarity and potentially improved solubility.
Comparative Physicochemical Properties (Predicted)
| Property | Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | Tert-butyl 6-formyl-2-oxa-6-azaspiro[3.3]heptane-2-carboxylate |
| Molecular Weight | 225.29 | 227.27 |
| cLogP | 1.3 | 0.9 |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | 55.7 Ų |
| Hydrogen Bond Acceptors | 3 | 4 |
| Hydrogen Bond Donors | 0 | 0 |
Similar to the diaza-analogue, the oxa-analogue is predicted to be more polar and less lipophilic than the parent scaffold.
Experimental Protocols
Synthesis of a Functionalized 2,6-Diazaspiro[3.3]heptane Building Block
This protocol describes the synthesis of a mono-Boc-protected 2,6-diazaspiro[3.3]heptane, which can then be functionalized via reductive amination.
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
A detailed procedure for the synthesis of this key intermediate is described in the literature.[1] It involves the reduction of a corresponding ester followed by Swern oxidation.
Step 2: Reductive Amination and Cyclization
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Confirmation of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate by High-Performance Liquid Chromatography
Introduction: The Critical Role of a Novel Building Block
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide unique three-dimensional chemical space is insatiable. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1440960-67-7) has emerged as a significant building block. Its rigid spirocyclic framework, combined with a versatile formyl group and a Boc-protected amine, makes it an invaluable intermediate for synthesizing a new generation of therapeutic agents, particularly enzyme inhibitors and receptor modulators.[1][2] The formyl group serves as a reactive handle for diverse chemical transformations, while the azaspiro[3.3]heptane core introduces desirable conformational rigidity.[1]
Given its role as a foundational component in multi-step syntheses, the purity of this intermediate is not merely a quality metric; it is a prerequisite for the success of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, whether they are unreacted starting materials, by-products, or degradation products, can lead to downstream reaction failures, the formation of toxicological hazards, and significant delays in development timelines.[3][]
This guide provides a comprehensive, field-proven methodology for the purity determination of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the method development, present a detailed and validated protocol, and compare HPLC with alternative analytical techniques, equipping researchers and drug development professionals with the tools to ensure the quality and integrity of this critical synthetic intermediate.
Analyte Profile and Rationale for HPLC Selection
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Functional Groups: The molecule possesses a molecular weight of 225.29 g/mol .[1] Key features include a non-polar tert-butoxycarbonyl (Boc) group, a polar formyl (aldehyde) group, and the spirocyclic core. The aldehyde's carbonyl group contains a π-system, making it a suitable chromophore for UV-Vis detection, a cornerstone of HPLC analysis.[5]
-
Polarity: With a calculated LogP of 1.07, the compound exhibits intermediate polarity, making it an ideal candidate for reversed-phase HPLC, the most widely used separation technique in the pharmaceutical industry.[1][6]
-
Potential Impurities: The purity profile must account for impurities arising from the synthesis or degradation.[] Common process-related impurities could include starting materials or by-products from incomplete reactions.[7] The reactive nature of the aldehyde also presents potential degradation pathways:
-
Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid (Tert-butyl 6-carboxy-2-azaspiro[3.3]heptane-2-carboxylate).
-
Reduction: The formyl group can be reduced to a hydroxymethyl group, forming Tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate.[8]
-
Boc-Deprotection: The acid-labile Boc group may be cleaved, yielding 2-azaspiro[3.3]heptane-6-carbaldehyde.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its high resolving power, sensitivity, and ability to separate non-volatile compounds of intermediate polarity.[9][10] It allows for the precise quantification of the main peak and the detection and quantification of all potential impurities in a single run.
Experimental Workflow: A Validated HPLC Protocol
This section details a robust reversed-phase HPLC (RP-HPLC) method designed for the accurate purity assessment of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. The causality behind each parameter is explained to ensure adaptability and understanding.
Visualizing the Purity Analysis Workflow
The entire process, from sample handling to final report generation, follows a systematic and logical flow to ensure data integrity and reproducibility.
Caption: End-to-end workflow for HPLC purity determination.
Instrumentation, Reagents, and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Formic Acid (optional, for mobile phase modification), LC-MS grade.
-
-
Materials:
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Reference Standard (purity >99.5%).
-
Test sample of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Chromatographic Conditions
The selection of chromatographic conditions is driven by the analyte's properties to achieve optimal separation from potential impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for this moderately polar molecule. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier. ACN is chosen for its low viscosity and UV cutoff. |
| Gradient Elution | 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17-17.1 min: 90% to 30% B; 17.1-22 min: 30% B | A gradient is essential to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved from more polar impurities that elute early.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 220 nm | The aldehyde functional group provides UV absorbance. 220 nm is chosen to maximize sensitivity for both the analyte and potential impurities which may lack stronger chromophores. |
| Injection Vol. | 5 µL | A small injection volume minimizes the risk of peak distortion and column overload. |
Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Test Sample Preparation: Prepare the test sample in the same manner as the reference standard to a concentration of 0.5 mg/mL.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step mandated by pharmacopeial guidelines like USP <621>.[12][13] Five replicate injections of the Reference Standard solution are performed.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Data Analysis and Purity Calculation
The purity is determined using the area percent method, which assumes that all components have a similar detector response.
-
Integrate all peaks in the chromatogram for the test sample, excluding solvent front peaks.
-
Calculate the percentage area for each impurity and the main peak.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Establishing Trustworthiness
A fully developed method must be validated to prove it is fit for its intended purpose. This process follows the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15]
| Parameter | Purpose | Brief Methodology |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities. | Analyze a placebo (diluent), the reference standard, and a spiked sample containing known related compounds to ensure no interference and adequate resolution. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration. | Analyze a series of solutions over a range (e.g., 0.05 mg/mL to 0.75 mg/mL) and perform a linear regression analysis (R² ≥ 0.999). |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a sample with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be detected (LOD) and quantified (LOQ). | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve. |
Comparative Guide: HPLC vs. Alternative Purity Methods
While HPLC is the primary method for purity determination, other techniques can provide complementary, or in some cases, more suitable information. No single method is a panacea, and an orthogonal approach often yields the most comprehensive understanding of a sample's purity.
Visualizing Analytical Methodologies
The relationship between different analytical techniques and the type of information they provide can be visualized to aid in selecting the appropriate method for a specific question.
Caption: Relationship between the analyte and various analytical techniques.
Method Comparison Table
| Technique | Principle | Best Suited For | Advantages for This Analyte | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity and impurity profiling. | High resolution for potential isomers and related substances; excellent precision and accuracy.[9] | Requires chromophores for detection; response factors may vary between analyte and impurities. |
| Gas Chromatography (GC-MS) | Separation based on volatility in a gaseous mobile phase, coupled with mass spectrometry. | Analysis of volatile and semi-volatile compounds. | Ideal for quantifying residual solvents from the synthesis.[9] | Not suitable for the non-volatile analyte itself without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Identification of unknown impurities. | Provides exact mass data to help elucidate the structures of unknown peaks observed in the HPLC-UV chromatogram.[6] | Quantification can be more complex than UV; response is highly dependent on ionization efficiency. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard of known purity. | Determining absolute purity (assay) without a specific reference standard of the analyte. | Provides structural confirmation and an orthogonal purity value not dependent on chromatographic separation or UV response.[16] | Lower sensitivity compared to HPLC; may not detect impurities present at very low levels (<0.1%). |
| Differential Scanning Calorimetry (DSC) | Measures the change in melting point depression as a function of impurity content. | Assessing the purity of highly crystalline, stable substances (>98.5%).[17] | Fast screening method that does not require solvents. | Not suitable for amorphous or thermally unstable compounds; cannot separate or identify individual impurities.[17] |
Conclusion
Confirming the purity of key intermediates like Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a foundational activity in pharmaceutical development. The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and validated approach to this critical task. By adhering to the principles of system suitability and method validation outlined by regulatory bodies like the USP and ICH, laboratories can generate data of the highest integrity.[12][14] Furthermore, understanding the capabilities and limitations of orthogonal techniques such as LC-MS and qNMR allows for a more comprehensive quality assessment, ensuring that this versatile building block can be used with confidence in the synthesis of next-generation therapeutics.
References
- <621> Chrom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- <621> CHROM
- Understanding the L
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Are You Sure You Understand USP <621>?.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Quality Guidelines. ICH.
- Tert-butyl 6-formyl-2-azaspiro[3.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- How to detect the percentage of pharmaceutical intermedi
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- tert-Butyl 6-formyl-2-azaspiro[3.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Pharmaceutical Impurity Testing and Identific
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- tert-Butyl 6-hydroxy-2-azaspiro[3.
- Custom Impurities Synthesis Services. BOC Sciences.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
Sources
- 1. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 2. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 [sigmaaldrich.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. asianjpr.com [asianjpr.com]
- 11. pharmtech.com [pharmtech.com]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Senior Application Scientist's Guide to the Cross-Validation of Reactions for Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity, improved physicochemical properties, and novel intellectual property is ever-increasing. Spirocyclic scaffolds, particularly those incorporating nitrogen heterocycles, have emerged as a powerful strategy to meet these demands.[1] Their inherent rigidity and non-planar geometry can lead to enhanced target-binding affinity and selectivity, while often improving metabolic stability and aqueous solubility. At the forefront of these valuable building blocks is tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a versatile intermediate primed for a variety of chemical transformations. Its spirocyclic core provides a rigid framework, while the aldehyde functionality serves as a gateway for diversification, allowing for the exploration of a wide range of chemical space.[2][3]
This guide provides a comprehensive cross-validation of key reactions involving this aldehyde: reductive amination, the Wittig reaction, and the aldol condensation. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy for their drug discovery programs.
Synthesis of the Starting Material: A Note on the Precursor
Before exploring the reactivity of the title aldehyde, it is pertinent to briefly discuss its synthesis. The most common and scalable route proceeds via the corresponding ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This ketone can be efficiently prepared through several published methods.[4][5][6] The ketone is then reduced to the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, typically using a mild reducing agent like sodium borohydride.[1] Subsequent oxidation of the alcohol, for instance with Dess-Martin periodinane, affords the target aldehyde, tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Reductive Amination: A Cornerstone for Amine Synthesis
Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.
Mechanism and Rationale
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. A hydride source, typically a borohydride reagent, then selectively reduces the iminium ion to the desired amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its selectivity and tolerance of a wide range of functional groups.
Caption: Reductive Amination Workflow
Experimental Protocol: Reductive Amination with Aniline
This protocol provides a representative procedure for the reductive amination of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate with aniline as the primary amine.
Materials:
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 6-((phenylamino)methyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Comparison with Alternatives
An alternative to reductive amination for the synthesis of the target amine would be a two-step process involving the formation of an oxime followed by its reduction. However, this approach is less atom-economical and requires an additional isolation step. Another alternative is direct alkylation of an amine with a haloalkyl derivative of the spirocycle, but this often leads to over-alkylation and is generally less efficient.
The Wittig Reaction: Olefination of the Spirocyclic Aldehyde
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This zwitterionic species then collapses to form a four-membered oxaphosphetane ring, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide). The formation of the very stable phosphorus-oxygen double bond in the byproduct is a major driving force for the reaction.
Caption: Wittig Reaction Mechanism
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
The following is a representative protocol for the methylenation of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting bright yellow mixture at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-vinyl-2-azaspiro[3.3]heptane-2-carboxylate.
Comparison with Alternatives
Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, could also be employed. The Horner-Wadsworth-Emmons reaction often provides better E-selectivity for the formation of disubstituted alkenes and the phosphonate byproducts are water-soluble, simplifying purification. However, for the synthesis of terminal alkenes as in the protocol above, the Wittig reaction is generally very effective.
Aldol Condensation: Carbon-Carbon Bond Formation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.
Mechanism and Rationale
In a base-catalyzed aldol condensation, a base abstracts an α-proton from a carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule (in this case, our spirocyclic aldehyde). The resulting alkoxide is protonated to give a β-hydroxy carbonyl compound (the aldol adduct). Under the reaction conditions, this adduct can readily dehydrate to form a conjugated enone.
Caption: Aldol Condensation Mechanism
Experimental Protocol: Aldol Condensation with Acetone
This protocol describes a representative aldol condensation between tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate and acetone.
Materials:
-
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
-
Acetone
-
Sodium hydroxide
-
Ethanol
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a mixture of ethanol and acetone.
-
To this solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol and acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the α,β-unsaturated ketone product.
Comparison with Alternatives
For the synthesis of β-hydroxy carbonyl compounds, alternatives to the aldol condensation include the Reformatsky reaction, which uses an organozinc reagent derived from an α-halo ester. While effective, this method is generally more limited in scope than the versatile aldol condensation.
Comparative Analysis and Data Summary
| Reaction Type | Key Reagents | Product Class | Key Advantages | Potential Challenges |
| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amines | High functional group tolerance, one-pot procedure, mild conditions. | Potential for over-alkylation with primary amines. |
| Wittig Reaction | Phosphorus Ylide | Alkenes | Reliable for olefination, forms terminal and internal alkenes. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Aldol Condensation | Enolizable Carbonyl, Base | β-Hydroxy Carbonyls, α,β-Unsaturated Carbonyls | Excellent for C-C bond formation, versatile with various carbonyl partners. | Can lead to self-condensation of the enolizable partner; dehydration may be difficult to control. |
Conclusion
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a highly valuable building block in medicinal chemistry, offering multiple avenues for rapid diversification. The choice between reductive amination, the Wittig reaction, and aldol condensation will ultimately depend on the desired final product and the overall synthetic strategy. Reductive amination provides a direct and efficient route to novel spirocyclic amines. The Wittig reaction is the go-to method for introducing carbon-carbon double bonds. The aldol condensation offers a classic and effective means of forming new carbon-carbon bonds and introducing further carbonyl functionality. By understanding the nuances of each of these transformations, researchers can effectively leverage this versatile spirocyclic aldehyde to accelerate their drug discovery efforts.
References
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. [Link]
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ACS Figshare. [Link]
-
Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). ResearchGate. [Link]
- CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester.
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]
-
tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. MySkinRecipes. [Link]
-
The Aldol Condensation. Magritek. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. ChemRxiv. [Link]
-
2,6-Diazaspiro[3.3]heptanes - Supporting Information. Thieme Connect. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
Sources
- 1. guidechem.com [guidechem.com]
- 2. magritek.com [magritek.com]
- 3. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Item - Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Benchmarking Guide to the Synthesis of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can escape the "flatland" of aromatic systems is paramount. Azaspiro[3.3]heptanes have emerged as valuable, three-dimensional bioisosteres for commonly used ring systems like piperidine, offering improved physicochemical properties.[1] At the heart of this chemical space lies tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, a versatile building block whose aldehyde functional group serves as a linchpin for a myriad of subsequent chemical transformations. This guide provides a comprehensive analysis of the most efficient and scalable synthetic routes to this key intermediate, offering a comparative benchmark for researchers in drug discovery and process development.
The primary and most robustly documented pathway to tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate proceeds through a multi-step sequence involving the initial construction of the spirocyclic core, followed by functional group interconversion at the 6-position. This guide will dissect this primary route, presenting experimental protocols and comparative data for key transformations.
Primary Synthetic Route: A Stepwise Approach
The most viable and well-documented synthetic pathway commences with the formation of the 2-azaspiro[3.3]heptane core, followed by the introduction and manipulation of a carbonyl group at the 6-position. This can be conceptually broken down into three key stages:
-
Synthesis of the Ketone Intermediate: Formation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Reduction to the Alcohol: Conversion of the ketone to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
-
Oxidation to the Aldehyde: Final conversion of the alcohol to the target compound.
Stage 1: Synthesis of the Ketone Intermediate
The synthesis of the pivotal ketone intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been the subject of significant process development, with several scalable routes reported.[2][3][4] A particularly efficient method, as detailed by Meyers et al. in Organic Letters, involves a [2+2] cycloaddition of dichloroketene with a protected 3-methyleneazetidine.[2] An alternative, also described in the same publication, builds the cyclobutane ring first, followed by the formation of the azetidine ring.
A multi-step synthesis with reported yields for each step is also detailed in a Chinese patent.[5] This route starts from 1,1,1-tris(hydroxymethyl)ethane and proceeds through a series of protections, cyclizations, and deprotections to afford the key ketone intermediate. The total yield for this multi-step process is reported to be around 41%.[5]
Stage 2: Reduction of the Ketone to the Alcohol Intermediate
With the ketone in hand, the subsequent step is a straightforward reduction to the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. This transformation is a standard procedure in organic synthesis, and for this specific substrate, sodium borohydride (NaBH₄) is a suitable and cost-effective reducing agent.[2]
Experimental Protocol: Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
This reduction typically proceeds in excellent yields, often exceeding 95%.[2]
Stage 3: Oxidation of the Alcohol to the Target Aldehyde
The final and most critical step is the selective oxidation of the primary alcohol to the desired aldehyde. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Several methods are viable, and the choice often depends on factors such as scale, cost, and the need to avoid harsh or toxic reagents. We will compare three common and effective methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Parikh-Doering oxidation.
Method A: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent known for its mild and selective oxidation of alcohols to aldehydes and ketones. A procedure for the oxidation of a similar substrate, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, has been reported with good yields, demonstrating the suitability of this reagent for the azaspiro[3.3]heptane system.[1]
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is a highly reliable method for the synthesis of aldehydes from primary alcohols.[6]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2-1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2-2.5 eq) in anhydrous DCM, maintaining the temperature below -60 °C.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add triethylamine (Et₃N) (4.0-5.0 eq) dropwise, and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Method C: Parikh-Doering Oxidation
The Parikh-Doering oxidation is a modification of the Swern oxidation that uses a sulfur trioxide pyridine complex (SO₃·py) as the activating agent for DMSO. A key advantage of this method is that it can be performed at or above 0 °C, avoiding the need for cryogenic temperatures.[4]
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and triethylamine (3.0-5.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the sulfur trioxide pyridine complex (SO₃·py) (1.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of Oxidation Methods
| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>90%) | Good to Excellent (80-95%) |
| Reaction Temp. | Room Temperature | -78 °C | 0 °C to Room Temperature |
| Reagents | DMP (solid, stable) | Oxalyl chloride (liquid, corrosive, moisture-sensitive), DMSO, Et₃N | SO₃·py complex (solid, stable), DMSO, Et₃N |
| Workup | Requires quenching with thiosulfate | Generates dimethyl sulfide (malodorous) | Generally cleaner than Swern |
| Safety/Handling | DMP is potentially explosive upon impact or heating | Oxalyl chloride is toxic and corrosive; reaction is exothermic | SO₃·py is a safer alternative to oxalyl chloride |
| Scalability | Good for lab scale; cost and safety are concerns for large scale | Highly scalable, widely used in industry | Good scalability, often preferred over Swern for operational simplicity |
Visualization of the Primary Synthetic Route
Caption: Primary synthetic route to the target aldehyde.
Alternative Synthetic Strategies: A Brief Outlook
While the ketone reduction followed by alcohol oxidation represents the most established route, other synthetic strategies could be envisioned, although they are less documented in the literature for this specific target.
-
Direct Formylation: A more direct approach would involve the formylation of a suitable precursor. For instance, the Vilsmeier-Haack reaction could potentially be employed to directly introduce a formyl group onto an appropriate enamine or activated cyclobutane ring within the azaspiro[3.3]heptane framework.[6] However, the feasibility and regioselectivity of such a reaction on this specific ring system would require investigation.
-
N-Formylation of the Deprotected Core: Another theoretical approach could involve the N-formylation of the deprotected 2-azaspiro[3.3]heptane using reagents like formic acid, followed by manipulation of the functional groups on the cyclobutane ring.[7] This route would likely be more complex and less efficient than the primary route described.
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and scalable synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, the pathway proceeding through the 6-oxo intermediate is the most recommended. The synthesis of the ketone precursor is well-established, and its subsequent reduction to the alcohol is a high-yielding and straightforward transformation.
The final oxidation step offers a choice of methods, allowing for flexibility based on the specific laboratory setup and scale of the synthesis. For laboratory-scale synthesis, the Dess-Martin periodinane oxidation offers operational simplicity and good yields. For larger-scale preparations where cost and safety are more critical, the Parikh-Doering oxidation presents an excellent balance of efficiency, scalability, and improved safety over the traditional Swern oxidation.
The development of more direct and atom-economical routes, such as direct formylation, remains an area for future research and could potentially offer even more efficient syntheses of this valuable building block.
References
-
Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]
-
PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Parikh–Doering oxidation. In Wikipedia. [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester.
-
Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115. [Link]
-
Organic Syntheses. (n.d.). Oxidation of Alcohols by Iodosobenzene Diacetate and Catalytic TEMPO (Piancatelli/Margarita Oxidation). Retrieved from [Link]
-
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses, 97, 294-313. [Link]
-
PubChem. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (2003). Facile oxidation of aldehydes to acids and esters with Oxone. Organic Letters. [Link]
-
Lee, J., Kim, K., & Kim, J. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(4), 623-624. [Link]
-
ResearchGate. (2018). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel BACE1 Inhibitors Derived from Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Introduction: The Imperative for Rigorous In Vitro Assay Validation in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. The blood-brain barrier, complex neuronal circuitry, and the nuanced nature of neurodegenerative diseases demand a high degree of precision and predictability in our preclinical models. In vitro assays form the bedrock of this early-stage evaluation, providing the initial yet critical insights into a compound's potential efficacy and mechanism of action.[1][2] It is through these meticulously designed and rigorously validated assays that we can confidently identify promising candidates and mitigate the substantial risk of late-stage failures.[3]
This guide provides a comprehensive comparison and detailed protocols for the in vitro validation of novel compounds derived from Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This spirocyclic scaffold has garnered significant interest as a bioisosteric replacement for the ubiquitous piperidine ring, offering a unique three-dimensional architecture that can lead to improved physicochemical properties such as metabolic stability.[4][5] We will focus on the validation of assays for inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease research.
The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for establishing the reliability and reproducibility of their in vitro data, a cornerstone of any successful drug discovery program.
The Azaspiro[3.3]heptane Scaffold: A Strategic Alternative to Piperidine
The aldehyde functionality of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate serves as a versatile chemical handle for the synthesis of a diverse library of derivatives.[6] A key strategic advantage of the azaspiro[3.3]heptane core is its emerging role as a bioisostere of piperidine, a motif present in numerous approved drugs.[4][7] While piperidine offers desirable properties, its metabolic liabilities can present significant hurdles. The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold can offer a solution by improving metabolic stability and providing a unique vector for exploring chemical space.[4]
A compelling example of this bioisosteric replacement is seen in an analog of the local anesthetic bupivacaine, where the piperidine fragment was replaced with a 1-azaspiro[3.3]heptane core. This substitution resulted in a new analog with high activity, demonstrating the potential of this scaffold to retain or even enhance biological function while potentially offering improved drug-like properties.[5][8]
Comparative Validation of In Vitro Assays for BACE1 Inhibitors
The validation of an in vitro assay is a systematic process that ensures the method is suitable for its intended purpose.[9][10] For the characterization of novel BACE1 inhibitors, two primary types of assays are indispensable: biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Assay: A FRET-Based Approach to Quantifying BACE1 Inhibition
A common and robust method for measuring BACE1 activity is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[1] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
The validation of this assay should be guided by established principles such as those outlined in the ICH Q2(R1) guidelines.[11] The following table summarizes the key parameters and their acceptance criteria:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The signal should be dependent on the presence of active BACE1 enzyme. | Ensures that the assay is measuring the intended enzymatic activity. |
| Linearity & Range | A linear relationship between fluorescence and product concentration should be established. The range is the interval over which this linearity holds true. | Defines the boundaries within which the assay provides accurate and proportional results. |
| Accuracy | The measured concentration of a control inhibitor should be within ±20% of the known value. | Demonstrates the closeness of the assay results to the true value. |
| Precision | The coefficient of variation (CV) for replicate measurements should be ≤15%. | Indicates the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | The lowest concentration of product that can be reliably distinguished from the background noise. | Defines the sensitivity of the assay. |
| Limit of Quantitation (LOQ) | The lowest concentration of product that can be quantitatively determined with acceptable precision and accuracy. | Establishes the lower limit for reliable quantitative measurements. |
| Robustness | The assay should be resilient to small, deliberate variations in method parameters (e.g., incubation time, temperature). | Demonstrates the reliability of the assay under normal operational variability. |
The following table presents example data that would be generated during the validation of a BACE1 FRET assay.
| Parameter | Result |
| Z'-factor | 0.85 |
| Signal-to-Background Ratio | >10 |
| Intra-assay Precision (CV%) | 5% |
| Inter-assay Precision (CV%) | 8% |
| Control Inhibitor IC50 | 10 nM (literature value: 9.5 nM) |
Cell-Based Assay: Quantifying Aβ Reduction in a Neuronal Cell Line
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more holistic view of a compound's potential efficacy by taking into account factors such as cell permeability and off-target effects. A common cell-based assay for BACE1 inhibitors involves treating a neuronal cell line (e.g., SH-SY5Y) that overexpresses the amyloid precursor protein (APP) with the test compound and then measuring the amount of secreted amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using an enzyme-linked immunosorbent assay (ELISA).
| Validation Parameter | Acceptance Criteria | Rationale |
| Cell Health | The test compound should not exhibit significant cytotoxicity at concentrations where BACE1 inhibition is observed. | Ensures that the reduction in Aβ is due to specific enzyme inhibition and not a general toxic effect. |
| Dose-Response Relationship | A clear sigmoidal dose-response curve should be obtained. | Demonstrates a concentration-dependent effect of the inhibitor. |
| IC50 Reproducibility | The IC50 values should be consistent across multiple experiments. | Confirms the reliability of the potency measurement. |
| Specificity | The reduction in Aβ should be correlated with on-target BACE1 inhibition. | Can be confirmed through mechanistic studies, such as showing no effect in BACE1 knockout cells. |
Experimental Protocols
Protocol 1: BACE1 FRET-Based Enzymatic Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
- BACE1 Enzyme: Recombinant human BACE1 diluted in assay buffer to the desired concentration.
- Substrate: Fluorogenic BACE1 peptide substrate diluted in assay buffer.
- Test Compound: Serially diluted in 100% DMSO, then further diluted in assay buffer.
2. Assay Procedure:
- Add 2 µL of the test compound dilution to a well of a 96-well black microplate.
- Add 48 µL of BACE1 enzyme solution to each well.
- Incubate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 µL of the substrate solution.
- Immediately begin reading the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes in a kinetic plate reader.
3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Aβ Reduction Assay
1. Cell Culture and Treatment:
- Plate SH-SY5Y cells overexpressing APP in a 96-well plate and culture overnight.
- Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound.
- Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
2. Aβ Measurement (ELISA):
- Collect the conditioned medium from each well.
- Quantify the levels of Aβ40 and Aβ42 in the medium using a commercially available ELISA kit, following the manufacturer's instructions.
3. Data Analysis:
- Normalize the Aβ levels to the vehicle control.
- Plot the percent reduction in Aβ against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism: The BACE1 Signaling Pathway
The following diagram illustrates the amyloidogenic pathway of APP processing and the role of BACE1. Inhibition of BACE1 is a key therapeutic strategy to reduce the production of Aβ peptides, which are central to the pathology of Alzheimer's disease.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of a novel compound.
Conclusion: A Pathway to Confident Drug Candidate Selection
The rigorous validation of in vitro assays is not merely a procedural formality; it is a fundamental scientific principle that underpins the integrity of a drug discovery program. For novel compounds derived from the promising Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate scaffold, a well-defined and meticulously executed validation plan is paramount. By establishing the specificity, accuracy, precision, and robustness of both biochemical and cell-based assays, researchers can generate reliable data that enables confident decision-making. This, in turn, accelerates the identification of truly promising BACE1 inhibitors and ultimately contributes to the development of novel therapeutics for devastating neurodegenerative diseases like Alzheimer's.
References
-
do Carmo, A. M., et al. (2018). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules, 23(11), 2898. [Link]
-
HubPages. (2023). In Vitro Assays: The Bedrock of Drug Discovery and Development. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
-
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Retrieved from [Link]
Sources
- 1. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 6. Antibody-based Validation of CNS Ion Channel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Azaspiro[3.3]heptane vs. Azetidine: A Head-to-Head Comparison of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the saturated heterocycles that have garnered significant attention, azetidine and its spirocyclic counterpart, azaspiro[3.3]heptane, have emerged as valuable building blocks. This guide provides a detailed, data-driven comparison of these two scaffolds, offering insights into their distinct characteristics to empower researchers in making informed decisions during the drug design process.
Introduction: The Allure of Strained Ring Systems
The incorporation of small, strained ring systems into drug candidates has become a powerful strategy to enhance molecular three-dimensionality (3D), modulate physicochemical properties, and improve metabolic stability.[1][2] Azetidines, four-membered nitrogen-containing heterocycles, offer a unique balance of stability and inherent ring strain (approx. 25.4 kcal/mol), positioning them between the more reactive aziridines and the less strained pyrrolidines.[3] This constrained geometry provides well-defined exit vectors for substituents, which can lead to improved target engagement and selectivity.[1]
Azaspiro[3.3]heptanes, which feature a spirocyclic fusion of two four-membered rings (at least one of which is an azetidine), represent a further evolution of this concept. They are often employed as bioisosteric replacements for more common saturated heterocycles like piperidine and morpholine, offering a rigid and structurally novel scaffold.[4][5] This guide will dissect the key attributes of both simple azetidines and azaspiro[3.3]heptanes, providing a comparative analysis of their impact on critical drug-like properties.
Physicochemical Properties: A Tale of Two Scaffolds
The choice between an azetidine and an azaspiro[3.3]heptane scaffold can have a profound impact on a molecule's physicochemical profile, influencing its solubility, lipophilicity, and basicity.
Lipophilicity (logD)
A surprising and often advantageous property of azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) when replacing larger, non-strained heterocycles, despite the net addition of a carbon atom.[5] This counterintuitive effect is largely attributed to an increase in the basicity (pKa) of the nitrogen atom, leading to a higher proportion of the protonated, more polar form at physiological pH (7.4).[5][6]
In contrast, the effect of a simple azetidine on lipophilicity is more context-dependent and generally less dramatic. Replacing a larger amine like piperidine with an azetidine often leads to a reduction in lipophilicity due to the removal of carbon atoms.[1]
Table 1: Comparative Physicochemical Properties
| Property | Azetidine Derivatives | Azaspiro[3.3]heptane Derivatives | Key Takeaway |
| Lipophilicity (logD7.4) | Generally lower than larger amine analogs (e.g., piperidine)[1] | Can be significantly lower than piperidine or morpholine analogs, despite increased carbon count[5][6] | Azaspiro[3.3]heptanes offer a unique strategy to reduce lipophilicity while increasing sp3 character. |
| Aqueous Solubility | Generally good due to polarity and H-bonding capacity[1] | Often show improved aqueous solubility compared to cyclohexane or piperidine analogs[4] | Both scaffolds generally enhance solubility. |
| Basicity (pKa) | pKa of azetidine is ~11.29[7] | Generally more basic than their corresponding piperidine or morpholine analogs[5] | The increased basicity of azaspiro[3.-3]heptanes is a key driver of their reduced logD. |
| Metabolic Stability | Incorporation often improves metabolic stability[1][8] | Generally exhibit high metabolic stability[4] | Both scaffolds can effectively block sites of metabolism. |
Metabolic Stability
Both azetidine and azaspiro[3.3]heptane scaffolds are known to enhance metabolic stability.[1][4] The strained four-membered rings are generally resistant to metabolism by cytochrome P450 enzymes. The rigid nature of these scaffolds can also orient metabolically labile groups away from enzymatic attack. The spirocyclic center of azaspiro[3.3]heptanes provides an additional layer of protection against metabolism.
Conformational Analysis and Structural Rigidity
The conformational behavior of these scaffolds is a defining feature that dictates their utility in drug design.
Azetidine Conformation
The azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain.[9] The degree of puckering can be influenced by the substituents on the nitrogen and carbon atoms. This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial orientation.[9] While more constrained than a five- or six-membered ring, the azetidine ring still possesses a degree of conformational flexibility.[10]
Azaspiro[3.3]heptane Conformation
Azaspiro[3.3]heptanes are significantly more rigid than simple azetidines. The spirocyclic fusion locks the two four-membered rings in a perpendicular orientation, providing well-defined and predictable exit vectors for substituents.[4][11] This high degree of rigidity can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[12]
Diagram 1: Conformational Comparison
Caption: High-level overview of synthetic strategies.
Experimental Protocols
Synthesis of a Representative N-Boc-3-hydroxyazetidine
This protocol describes a common method for the synthesis of a versatile azetidine building block.
Step 1: Epichlorohydrin Ring Opening
-
To a solution of benzylamine (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude amino alcohol.
Step 2: Cyclization to Azetidine
-
Dissolve the crude amino alcohol in a suitable solvent (e.g., toluene).
-
Add a strong base, such as sodium hydride (2.5 eq), portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the combined organic layers over sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography to yield N-benzyl-3-hydroxyazetidine.
Step 3: Boc Protection
-
Dissolve N-benzyl-3-hydroxyazetidine (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford N-Boc-3-hydroxyazetidine.
Synthesis of a Representative N-Boc-2-azaspiro[3.3]heptane
This protocol outlines a typical synthesis of an azaspiro[3.3]heptane scaffold.
Step 1: [2+2] Cycloaddition
-
In a sealed tube, combine methylenecyclobutane (1.0 eq) and chlorosulfonyl isocyanate (1.2 eq) in a dry, inert solvent (e.g., dichloromethane) at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude β-lactam.
Step 2: Reduction of the β-Lactam
-
Dissolve the crude β-lactam in a dry, inert solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Add a solution of lithium aluminum hydride (2.0 eq) in THF dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude 2-azaspiro[3.3]heptane.
Step 3: Boc Protection
-
Follow the procedure described in Step 3 of the azetidine synthesis, using the crude 2-azaspiro[3.3]heptane as the starting material.
Case Studies in Drug Discovery
Both azetidine and azaspiro[3.3]heptane moieties are found in numerous approved drugs and clinical candidates, underscoring their value in medicinal chemistry.
-
Azetidine: The JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib feature an azetidine ring, which contributes to their favorable pharmacokinetic profiles. [1]* Azaspiro[3.3]heptane: This scaffold has been incorporated into various drug candidates to improve properties such as solubility and metabolic stability. For instance, its use as a piperidine bioisostere has been explored in the development of novel therapeutics. [4][13]
Conclusion and Future Outlook
Both azetidine and azaspiro[3.3]heptane are powerful building blocks for the modern medicinal chemist. The choice between them should be guided by the specific goals of the drug discovery program.
-
Azetidine is a versatile scaffold for introducing three-dimensionality and improving metabolic stability, with a wide range of commercially available derivatives. [1][14]* Azaspiro[3.3]heptane offers a more rigid and structurally unique scaffold that can provide significant advantages in terms of locking in a bioactive conformation and modulating physicochemical properties in a non-obvious manner, particularly in reducing lipophilicity. [5][15] As our understanding of the interplay between molecular structure and drug-like properties continues to evolve, the strategic application of these and other novel building blocks will be crucial in the design of the next generation of therapeutics.
References
-
Taylor & Francis. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
-
Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]
-
ScienceDirect. (n.d.). Azetidine Synthesis. Retrieved from [Link]
-
Scilit. (n.d.). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2010, May 7). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Retrieved from [Link]
-
Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]
-
National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
PubMed. (n.d.). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I.... Retrieved from [Link]
-
ResearchGate. (2025, August 30). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
-
ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link]
-
ResearchGate. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
YouTube. (2020, November 18). Azetidine: Basicity and Preparation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Resolution of D -azetidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the.... Retrieved from [Link]
-
ACS Publications. (n.d.). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]
-
OmicsDI. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 12. Azetidines - Enamine [enamine.net]
- 13. fujc.pp.ua [fujc.pp.ua]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
As a key building block in medicinal chemistry and drug development, tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1440960-67-7) is integral to the synthesis of novel bioactive molecules.[1] Its unique spirocyclic structure, combined with a reactive aldehyde group and a Boc-protected amine, makes it a versatile intermediate.[2] However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal to ensure laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It moves beyond simple regulatory compliance, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge to manage chemical waste safely and effectively.
Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its hazards is paramount. The primary risks associated with this compound stem from its potential to cause irritation and acute toxicity.[3]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | [3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | [3] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation | H319 | [3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation | H335 |[3] |
The aldehyde functional group is a key contributor to the compound's irritant properties. As a solid, the fine powder can be easily aerosolized, posing an inhalation risk that can lead to respiratory tract irritation.[3][4] Direct contact with skin and eyes must be prevented to avoid irritation.[3]
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with establishing a robust barrier between the researcher and the chemical. All handling operations should occur within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale | Source(s) |
|---|---|---|---|
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin irritation upon contact. | [3][4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from splashes or aerosolized dust, preventing serious irritation. | [3][4] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. | [3] |
| Respiratory | Use in a chemical fume hood | Engineering control to prevent inhalation of dust or vapors that may cause respiratory irritation. |[3][4] |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Contaminated clothing should be removed and laundered before reuse.[4]
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and prevent environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, preferably within a fume hood.[4]
-
Don PPE: Before addressing the spill, put on the full PPE outlined in Table 2.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like diatomite, vermiculite, or universal binders.[3] For solid spills, avoid raising dust.[4]
-
Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate the Area: Wipe the spill surface with a suitable solvent (such as ethanol or acetone), followed by soap and water. Collect all cleaning materials as contaminated waste.
-
Package and Label: Seal the container holding the spill waste. Label it clearly as "HAZARDOUS WASTE" and list the contents, including the spilled chemical and the absorbent material.
-
Dispose: Manage the sealed container as hazardous waste according to the procedures in Section 5.
Disposal Workflow: From Generation to Collection
The proper disposal of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a multi-step process that ensures waste is correctly characterized, segregated, and packaged for final disposal by your institution's Environmental Health & Safety (EHS) office. The following diagram outlines the critical decision points in this workflow.
Caption: Disposal Decision Workflow for tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
Procedural Steps:
-
Waste Segregation: At the point of generation, separate waste into distinct streams.[5] Do not mix this compound with incompatible waste types.
-
Pure Compound: Keep any unused or expired material in its original, tightly sealed container.[4]
-
Contaminated Solids: Place items like used gloves, weigh boats, and contaminated glassware into a dedicated solid hazardous waste container. This container should be durable, have a secure lid, and be clearly labeled.
-
Contaminated Liquids: Collect all solutions containing the compound (e.g., from reaction workups or chromatography) in a compatible, sealed liquid hazardous waste container. Ensure the container material is compatible with all solvents in the mixture.
-
-
Container Management: All waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[5] This prevents the release of vapors and protects against spills.
-
Labeling: Proper labeling is a critical regulatory requirement.[5][6] Every waste container must be marked with:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate". For mixtures, list all components and their approximate percentages.
-
Clear indication of the hazards (e.g., "Irritant," "Harmful").
-
-
Accumulation and Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[5] This area should be secure and away from general laboratory traffic.
-
Final Disposal: Arrange for the collection of the waste through your institution's EHS department. Complete any required paperwork, such as a hazardous material pickup request form, accurately and completely.[5]
Optional: Small-Scale Chemical Deactivation
For experienced researchers managing small quantities of waste, chemical deactivation can be an effective strategy to reduce the reactivity of the aldehyde functional group prior to disposal. This protocol should only be performed by qualified personnel with a full understanding of the reaction, and in accordance with institutional EHS policies.
Principle: The primary reactive and irritating feature of the molecule is the aldehyde group.[2] A mild reduction can convert this aldehyde into a more stable primary alcohol, significantly lowering its chemical reactivity.[7] Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.
Deactivation Protocol (Example):
-
Preparation: In a chemical fume hood, dissolve the tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate waste in a suitable alcohol solvent, such as ethanol, in an appropriately sized flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Slowly and portion-wise, add a slight molar excess (approx. 1.1 equivalents) of sodium borohydride (NaBH₄). Caution: Hydrogen gas is evolved, and the reaction may be exothermic.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete (can be monitored by Thin Layer Chromatography).
-
Quenching: Slowly add acetone to the flask to quench any excess NaBH₄. Once the gas evolution ceases, the deactivation is complete.
-
Disposal: The resulting solution, now containing the less reactive alcohol derivative, must still be disposed of as hazardous waste. Transfer it to a labeled liquid hazardous waste container, listing the contents as the reaction products (e.g., "tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate" and solvent).
Regulatory Imperative
The management of hazardous waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state agencies.[5][6] As the generator of the waste, you are legally responsible for its proper characterization, handling, and disposal from "cradle-to-grave".[6] Always consult and adhere to the specific guidelines established by your institution's EHS office, as they are tailored to local and state requirements.[8]
References
- Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate - 1440960-67-7 - Vulcanchem. Vulcanchem.
- tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate-SDS-MedChemExpress. MedChemExpress.
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet - ChemicalBook. ChemicalBook.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. ChemCatBio.
- tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate - MySkinRecipes. MySkinRecipes.
- tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate - PubChem - NIH. PubChem.
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate - AK Scientific, Inc. AK Scientific, Inc.
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 - Sigma-Aldrich. Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Purdue University.
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. YouTube.
- Aldehyde - Wikipedia. Wikipedia.
- tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
- Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. Pennsylvania Department of Environmental Protection.
- tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 - TCI Chemicals. TCI Chemicals.
- Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.
- Aldehydes and Ketones - MSU chemistry. Michigan State University Department of Chemistry.
Sources
- 1. tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate [myskinrecipes.com]
- 2. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1440960-67-7) for sale [vulcanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
A Senior Application Scientist's Guide to Handling Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1440960-67-7). The protocols herein are designed to ensure the safe handling, use, and disposal of this compound by explaining the causality behind each safety recommendation.
Immediate Safety Profile & Hazard Analysis
This compound presents multiple hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] The primary risks are associated with its aldehyde functional group and its potential for being a fine powder or aerosol, which increases the risk of inhalation and contamination.
Understanding the Inherent Risks
The formyl (aldehyde) group is a key structural feature driving the toxicity of this molecule. Aldehydes are known to be highly reactive and can cause irritation to the skin, eyes, and respiratory system.[2][3] This reactivity can lead to inflammation and adverse reactions upon contact.[3] The spirocyclic core, while less reactive, contributes to the overall physicochemical properties of the molecule.
GHS Hazard Summary
The following table summarizes the GHS classification for tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Operational Blueprint: From Receipt to Disposal
A systematic approach to handling this compound is critical to mitigate the risks identified above. The following sections provide a step-by-step guide for laboratory personnel.
Required Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following PPE is mandatory when handling this compound.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use.[4] Always wash hands thoroughly with soap and water after handling, as hand rubs alone are not sufficient to remove chemical contamination.[5]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, given the serious eye irritation risk, it is highly recommended to use chemical safety goggles.[1] A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection : A lab coat is required. For larger quantities or when there is a significant risk of spillage, an impervious gown is recommended.[5]
-
Respiratory Protection : All handling of this solid compound should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator may be necessary.[4]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Weighing and Transfer :
-
In Solution :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[7]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Clean the work area and any equipment used.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[4][8]
-
Clean-up :
-
Wear the full PPE ensemble as described in section 2.1.
-
For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust.
-
For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[1]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol or another suitable solvent.[1]
-
Waste Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Containerization :
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling : The waste container must be labeled with the full chemical name: "Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate".
-
Disposal : Dispose of the contents and container through an approved waste disposal plant or your institution's EHS program.[6]
Emergency Response Protocol
In case of accidental exposure, follow these first aid measures immediately.
-
If Inhaled : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, begin cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[1]
-
If on Skin : Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[7]
-
If in Eyes : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
If Swallowed : Rinse mouth with water.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
References
-
ASHP. Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. Retrieved from [Link]
-
GERPAC. (2012). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Antonucci, S., et al. (2023). Aldehydes: What We Should Know About Them. MDPI. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2020). Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure. PubMed Central. Retrieved from [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Chen, C. H., et al. (2020). Environmental Aldehyde Sources and the Health Implications of Exposure. PubMed Central. Retrieved from [Link]
-
Patocka, J., & Kuca, K. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters. Retrieved from [Link]
-
Ospedale Sicuro. OV - Hazards and risk factors - Aldehydes, ketones. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
